molecular formula C14H17ClN2O2 B1675577 TIK-301 CAS No. 118702-11-7

TIK-301

Cat. No.: B1675577
CAS No.: 118702-11-7
M. Wt: 280.75 g/mol
InChI Key: RKHCTAKUYDTFHE-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY 156735, also known as TIK-301, is a high affinity nonselective MT1/MT2 agonist. It is under development for the treatment of insomnia and other sleep disorders.

Properties

IUPAC Name

N-[(2R)-2-(6-chloro-5-methoxy-1H-indol-3-yl)propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-8(6-16-9(2)18)11-7-17-13-5-12(15)14(19-3)4-10(11)13/h4-5,7-8,17H,6H2,1-3H3,(H,16,18)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHCTAKUYDTFHE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C)C1=CNC2=CC(=C(C=C21)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)C)C1=CNC2=CC(=C(C=C21)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70922760
Record name N-[2-(6-Chloro-5-methoxy-1H-indol-3-yl)propyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118702-11-7
Record name N-[(2R)-2-(6-Chloro-5-methoxy-1H-indol-3-yl)propyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118702-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY 156735
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118702117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIK-301
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16909
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[2-(6-Chloro-5-methoxy-1H-indol-3-yl)propyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIK-301
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZX95B1ZWK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

TIK-301: A Technical Guide to its Pharmacodynamics and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIK-301, also known by its developmental codes LY-156735 and PD-6735, is a potent, orally active synthetic chronobiotic agent under investigation for the treatment of insomnia and other circadian rhythm sleep disorders.[1][2] As a chlorinated derivative of melatonin (B1676174), this compound exhibits a dual mechanism of action, functioning as a high-affinity agonist at melatonin receptors MT1 and MT2, and as an antagonist at serotonin (B10506) 5-HT2B and 5-HT2C receptors.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Pharmacodynamics

This compound's primary pharmacodynamic effect is mediated through its agonist activity at the MT1 and MT2 receptors, which are instrumental in regulating the sleep-wake cycle.[2] Additionally, its antagonist activity at serotonin 5-HT2B and 5-HT2C receptors may contribute to its overall therapeutic profile, potentially offering antidepressant effects.[1][2]

Receptor Binding Affinity and Potency

This compound demonstrates high affinity for both MT1 and MT2 receptors, with a slight preference for the MT2 subtype.[2] Its potency is noted to be greater than that of endogenous melatonin.[2]

ParameterValueReceptor SubtypeReference
Ki 0.081 nMMT1[1]
Ki 0.042 nMMT2[1]
pKi 10.38MT1[2]
pKi 10.38MT2[2]
MT1/MT2 Ki Ratio 1.9-[2]
EC50 0.0479 nM-[2]
Signaling Pathways

The activation of MT1 and MT2 receptors by this compound initiates a cascade of intracellular signaling events. These G-protein coupled receptors (GPCRs) primarily couple to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and the phosphorylation of cAMP response element-binding protein (CREB).

The antagonism of 5-HT2B and 5-HT2C receptors by this compound blocks the serotonin-mediated activation of these receptors. 5-HT2B and 5-HT2C receptors are coupled to Gαq/11 proteins, and their activation typically leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate protein kinase C (PKC).

Diagram of this compound's Primary Signaling Pathway at Melatonin Receptors

TIK301 This compound MT1R MT1 Receptor TIK301->MT1R MT2R MT2 Receptor TIK301->MT2R Gai Gαi MT1R->Gai Agonism MT2R->Gai Agonism AC Adenylyl Cyclase Gai->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ pCREB PKA->CREB Sleep Sleep Regulation CREB->Sleep TIK301 This compound HT2BR 5-HT2B Receptor TIK301->HT2BR Antagonism HT2CR 5-HT2C Receptor TIK301->HT2CR Antagonism Gaq Gαq HT2BR->Gaq HT2CR->Gaq PLC Phospholipase C Gaq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca PKC ↑ PKC DAG->PKC cluster_0 Assay Preparation Membranes Receptor-expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation TIK301_conc Varying Concentrations of this compound TIK301_conc->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

References

TIK-301: A Dual Melatonin Receptor Agonist and Serotonin 2C Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TIK-301, also known as LY-156735 or PD-6735, is a potent and orally active small molecule that exhibits a dual pharmacological profile as a high-affinity agonist for melatonin (B1676174) receptors MT1 and MT2, and as an antagonist of the serotonin (B10506) 5-HT2C receptor.[1][2] This unique mechanism of action has positioned this compound as a promising therapeutic candidate for the treatment of insomnia, circadian rhythm sleep disorders, and potentially depression.[1][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinities, functional activities, and the experimental methodologies used for their determination.

Pharmacological Profile

This compound is a chlorinated derivative of melatonin, a structural modification that contributes to its enhanced metabolic stability and oral bioavailability compared to the endogenous hormone.[1] Its primary mechanism of action involves the activation of MT1 and MT2 receptors, which are instrumental in regulating the sleep-wake cycle.[1][4] Additionally, its antagonistic activity at the 5-HT2C receptor is thought to contribute to its potential antidepressant effects, similar to the mechanism of agomelatine.[3][5]

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: Melatonin Receptor (MT1/MT2) Binding Affinity of this compound

ReceptorKi (nM)pKiReference CompoundKi (nM) of Reference
MT10.08110.09Melatonin~1
MT20.04210.38Melatonin~1

Data sourced from MedChemExpress and Wikipedia.[1][2]

Table 2: Melatonin Receptor (MT1/MT2) Functional Activity of this compound

Assay TypeParameterValue (nM)
Functional AgonismEC500.0479

Data sourced from Wikipedia.[1]

Table 3: Serotonin Receptor (5-HT2C) Activity of this compound

ReceptorActivityKi / IC50 (nM)
5-HT2CAntagonistNot explicitly quantified in search results
5-HT2BAntagonistNot explicitly quantified in search results

While this compound is consistently reported as a 5-HT2B/2C antagonist, specific binding affinity (Ki) or functional antagonism (IC50) values were not available in the provided search results.[1][2]

Experimental Protocols

The following sections describe the general methodologies employed to characterize the pharmacological profile of this compound. Specific details of the protocols used in the original studies were not fully available in the search results.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays typically involve the following steps:

  • Receptor Preparation: Membranes from cells recombinantly expressing the target receptor (e.g., human MT1, MT2, or 5-HT2C) are prepared.

  • Radioligand Incubation: The receptor membranes are incubated with a specific radiolabeled ligand (e.g., [3H]-melatonin for MT receptors or a specific 3H-labeled antagonist for 5-HT2C receptors) and varying concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Receptor Receptor Preparation (e.g., cell membranes) Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Compound Test Compound (this compound) Compound->Incubation Filtration Filtration (Separation of bound/free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Functional Assays

Functional assays are employed to determine the efficacy of a compound at a receptor, i.e., whether it acts as an agonist or an antagonist.

For Gi-coupled receptors like the MT1 and MT2 receptors, agonist activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. A common method to measure this is:

  • Cell Culture: Cells expressing the MT1 or MT2 receptor are cultured.

  • Forskolin (B1673556) Stimulation: The cells are stimulated with forskolin to increase basal cAMP levels.

  • Compound Treatment: The cells are then treated with varying concentrations of the test compound (this compound).

  • cAMP Measurement: Intracellular cAMP levels are measured using techniques such as Homogeneous Time Resolved Fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.

cAMP_Functional_Assay_Workflow Cells Cells expressing MT1/MT2 Receptors Forskolin Forskolin Stimulation (Increase basal cAMP) Cells->Forskolin TIK301 This compound Treatment Forskolin->TIK301 Measurement cAMP Measurement (e.g., HTRF, ELISA) TIK301->Measurement Analysis Data Analysis (EC50 determination) Measurement->Analysis

The 5-HT2C receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium. To determine the antagonist activity of this compound, a functional assay would typically involve:

  • Cell Culture: Cells expressing the 5-HT2C receptor are cultured.

  • Compound Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: The cells are then stimulated with a known 5-HT2C agonist (e.g., serotonin).

  • Calcium Measurement: The resulting increase in intracellular calcium is measured using a calcium-sensitive fluorescent dye.

  • Data Analysis: The ability of this compound to inhibit the agonist-induced calcium signal is quantified to determine its IC50 value.

Signaling Pathways

MT1/MT2 Receptor Agonist Signaling Pathway

As a Gi-coupled receptor agonist, this compound binding to MT1/MT2 receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cAMP production, and subsequent downstream effects that promote sleep and regulate circadian rhythms.

MT1_MT2_Signaling_Pathway TIK301 This compound MT1_MT2 MT1/MT2 Receptors TIK301->MT1_MT2 Agonist Binding Gi Gαi/βγ MT1_MT2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP   ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects (Sleep Promotion, Circadian Rhythm Regulation) PKA->Downstream Phosphorylation Events

5-HT2C Receptor Antagonist Signaling Blockade

By acting as an antagonist at the 5-HT2C receptor, this compound blocks the downstream signaling cascade typically initiated by serotonin. This blockade is hypothesized to contribute to its antidepressant effects.

Conclusion

This compound possesses a compelling dual mechanism of action, potently activating both MT1 and MT2 receptors while simultaneously antagonizing the 5-HT2C receptor. This pharmacological profile suggests its therapeutic potential in treating a range of central nervous system disorders, including insomnia and depression. Further research, particularly to quantify its 5-HT2C antagonist potency and to elucidate the clinical implications of this dual activity, is warranted. This guide provides a foundational understanding of this compound's core pharmacology for scientists and researchers in the field of drug discovery and development.

References

TIK-301: A Comprehensive Technical Guide on Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity and selectivity profile of TIK-301 (also known as LY-156735 and PD-6735). This compound is a potent and selective agonist for the melatonin (B1676174) receptors MT1 and MT2, and also exhibits antagonist activity at the serotonin (B10506) 5-HT2B and 5-HT2C receptors. This document summarizes key quantitative data, outlines detailed experimental protocols for receptor binding assays, and provides visual representations of the associated signaling pathways.

Core Data Presentation: Binding Affinity and Selectivity Profile

The binding affinity of this compound has been characterized at melatonin and serotonin receptor subtypes. The following tables summarize the available quantitative data for easy comparison.

Table 1: this compound Binding Affinity at Melatonin Receptors

Receptor SubtypeKᵢ (nM)Reference Compound (Melatonin) pKᵢ
MT₁0.081[1]10.38[2]
MT₂0.042[1]10.38[2]

Table 2: this compound Selectivity Profile at Serotonin Receptors

Receptor SubtypeActivityKᵢ (nM)Comparative Compound (Agomelatine) pKᵢ
5-HT₂ₒAntagonistData not availableNot applicable
5-HT₂ₒAntagonistData not availableNot applicable

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities (Kᵢ values) for this compound at melatonin and serotonin receptors is typically achieved through competitive radioligand binding assays. Below are detailed methodologies for these key experiments.

Melatonin Receptor (MT₁ and MT₂) Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human MT₁ and MT₂ receptors.

Materials:

  • Receptor Source: Cell membranes prepared from HEK293 cells stably expressing human MT₁ or MT₂ receptors.

  • Radioligand: [³H]-Melatonin or 2-[¹²⁵I]-iodomelatonin.

  • Competitor: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled melatonin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Instrumentation: Scintillation counter or gamma counter.

Workflow Diagram:

Melatonin_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes from MT₁/MT₂ expressing cells Incubate Incubate membranes with radioligand and varying concentrations of this compound Membrane_Prep->Incubate Reagent_Prep Prepare radioligand, competitor, and control solutions Reagent_Prep->Incubate Filter Separate bound from free radioligand via rapid vacuum filtration Incubate->Filter Count Quantify bound radioactivity using a scintillation/gamma counter Filter->Count Analyze Calculate IC₅₀ and Kᵢ values Count->Analyze

Figure 1. Workflow for Melatonin Receptor Binding Assay.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of unlabeled melatonin in place of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Serotonin Receptor (5-HT₂ₒ and 5-HT₂ₒ) Antagonist Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT₂ₒ and 5-HT₂ₒ receptors.

Materials:

  • Receptor Source: Cell membranes from cell lines (e.g., CHO-K1 or HEK293) stably expressing human 5-HT₂ₒ or 5-HT₂ₒ receptors.

  • Radioligand: A suitable radiolabeled antagonist, such as [³H]-ketanserin for 5-HT₂ₒ or [³H]-mesulergine for 5-HT₂ₒ.

  • Competitor: this compound.

  • Non-specific Binding Control: A high concentration of an appropriate unlabeled antagonist (e.g., spiperone (B1681076) for 5-HT₂ₒ, mesulergine (B1205297) for 5-HT₂ₒ).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.

  • Instrumentation: Scintillation counter.

Workflow Diagram:

Serotonin_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes from 5-HT₂ₒ/5-HT₂ₒ expressing cells Incubate Incubate membranes with radioligand and varying concentrations of this compound Membrane_Prep->Incubate Reagent_Prep Prepare radioligand, competitor, and control solutions Reagent_Prep->Incubate Filter Separate bound from free radioligand via rapid vacuum filtration Incubate->Filter Count Quantify bound radioactivity using a scintillation counter Filter->Count Analyze Calculate IC₅₀ and Kᵢ values Count->Analyze

Figure 2. Workflow for Serotonin Receptor Binding Assay.

Procedure: The procedure is analogous to the melatonin receptor binding assay, with the following key considerations:

  • Receptor Source: Utilize cell membranes expressing the specific serotonin receptor subtype of interest.

  • Radioligand and Control: Select a radiolabeled antagonist and a corresponding unlabeled antagonist for determining non-specific binding that are specific to the 5-HT₂ₒ or 5-HT₂ₒ receptor.

  • Data Analysis: The calculation of IC₅₀ and Kᵢ values follows the same principles as described for the melatonin receptor assay.

Signaling Pathways

This compound exerts its pharmacological effects by modulating distinct signaling pathways through its interaction with melatonin and serotonin receptors.

This compound Agonism at MT₁/MT₂ Receptors

As an agonist at MT₁ and MT₂ receptors, this compound mimics the action of endogenous melatonin. These G-protein coupled receptors (GPCRs) primarily couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Melatonin_Signaling TIK301 This compound MT1R MT₁ Receptor TIK301->MT1R Agonist MT2R MT₂ Receptor TIK301->MT2R Agonist Gi Gᵢ/ₒ Protein MT1R->Gi MT2R->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Physiological_Effects Physiological Effects (e.g., Sleep Regulation) PKA->Physiological_Effects

Figure 3. this compound Agonist Signaling at Melatonin Receptors.
This compound Antagonism at 5-HT₂ₒ/5-HT₂ₒ Receptors

As an antagonist at 5-HT₂ₒ and 5-HT₂ₒ receptors, this compound blocks the effects of serotonin at these sites. These receptors are GPCRs that couple to Gₐ/₁₁ proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

Serotonin_Antagonism TIK301 This compound Receptor 5-HT₂ₒ / 5-HT₂ₒ Receptor TIK301->Receptor Antagonist Serotonin Serotonin (5-HT) Serotonin->Receptor Gq Gₐ/₁₁ Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 Cleavage IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC ↑ PKC Activity DAG->PKC Downstream Downstream Effects Ca2->Downstream PKC->Downstream

Figure 4. this compound Antagonist Signaling at Serotonin Receptors.

References

TIK-301 Structure-Activity Relationship Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIK-301, also known as LY-156735 or β-methyl-6-chloromelatonin, is a potent and selective agonist for the melatonin (B1676174) receptors MT1 and MT2.[1] It has been investigated for its therapeutic potential in treating insomnia and other circadian rhythm sleep disorders.[1] Developed initially by Eli Lilly and Company, it has undergone Phase II clinical trials.[1] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of this compound, its pharmacological profile, and the experimental methodologies used in its evaluation.

Core Compound Profile

PropertyValueReference
IUPAC Name N-[(2R)-(6-Chloro-5-methoxy-1H-indol-3-yl)propyl]acetamide[1]
Synonyms LY-156735, PD-6735, Beta-methyl-6-chloromelatonin[1]
Molecular Formula C14H17ClN2O2[1]
Molar Mass 280.75 g/mol [1]
Mechanism of Action MT1 and MT2 receptor agonist; 5-HT2B and 5-HT2C receptor antagonist[1]

Structure-Activity Relationship (SAR) of this compound and Related Analogs

The chemical structure of this compound is a derivative of melatonin, featuring a chlorine atom at the 6-position of the indole (B1671886) ring and a methyl group on the propylamine (B44156) side chain. These modifications significantly influence its pharmacological properties compared to the endogenous hormone melatonin.

Key Structural Features and Their Impact on Activity:
  • 6-Chloro Substitution: The presence of a chlorine atom at the 6-position of the indole ring is a hallmark of this compound. This modification is associated with increased metabolic stability, leading to a longer half-life compared to melatonin.[1] Furthermore, 6-chlorinated melatonin derivatives, including this compound, exhibit a slight preferential binding to the MT2 receptor over the MT1 receptor.[1]

  • β-Methyl Group: The methyl group on the propylamine side chain also contributes to the molecule's overall activity and pharmacokinetic profile.

  • 5-Methoxy Group: As with melatonin, the 5-methoxy group on the indole ring is crucial for high-affinity binding to melatonin receptors.

  • N-Acetyl Group: The N-acetyl group on the side chain is also a critical determinant for agonist activity at melatonin receptors.

Quantitative SAR Data

The following table summarizes the available quantitative data for this compound and related compounds, illustrating the impact of structural modifications on receptor binding affinity and functional activity.

CompoundR1 (Position 6)R2 (Side Chain)MT1 Ki (pM)MT2 Ki (pM)MT1/MT2 RatioEC50 (nM)
MelatoninHEthyl~80~4020.063
This compound Cl β-Methylpropyl 81 42 1.9 0.0479
6-ChloromelatoninClEthyl----

Data for 6-Chloromelatonin's specific Ki and EC50 values were not available in the provided search results, though it is established as a potent melatonin agonist.[2][3]

Signaling Pathways and Experimental Workflows

Melatonin Receptor Signaling Pathway

This compound, as a melatonin receptor agonist, primarily acts on the MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a signaling cascade that ultimately leads to the regulation of circadian rhythms and sleep.

G TIK301 This compound MT1R MT1 Receptor TIK301->MT1R Binds to MT2R MT2 Receptor TIK301->MT2R Binds to G_protein Gi/o Protein MT1R->G_protein Activates MT2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Cellular_Response Cellular Response (Sleep Regulation) CREB->Cellular_Response Leads to G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with MT1/MT2 receptors) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., 2-[125I]-iodomelatonin) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Preparation (this compound or analog) Test_Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Measurement Measure Radioactivity (Gamma Counter) Filtration->Measurement Data_Analysis Calculate Ki values (Competition binding curve) Measurement->Data_Analysis

References

TIK-301: A Preclinical Technical Guide for Insomnia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIK-301, also known as LY-156735 and PD-6735, is a novel investigational drug that has been evaluated for the treatment of insomnia and other circadian rhythm sleep-wake disorders.[1] This technical guide provides a comprehensive overview of the available preclinical research on this compound, summarizing its mechanism of action, pharmacological properties, and the experimental data that underpin its potential as a therapeutic agent for sleep disorders. The information is intended to serve as a resource for researchers and professionals engaged in the discovery and development of new therapies for insomnia.

Mechanism of Action

This compound is a potent agonist of the melatonin (B1676174) receptors MT1 and MT2, which are key regulators of the sleep-wake cycle located in the suprachiasmatic nucleus of the hypothalamus.[1] In addition to its melatonergic activity, this compound also functions as an antagonist at the serotonin (B10506) 5-HT2B and 5-HT2C receptors.[2] This dual mechanism of action, targeting both the melatonergic and serotonergic systems, suggests a multifaceted approach to promoting sleep and regulating circadian rhythms.[3]

Signaling Pathways

The activation of MT1 and MT2 receptors by this compound is believed to initiate a cascade of intracellular events that ultimately lead to the promotion of sleep. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways involved in gene expression and neuronal excitability. The antagonism of 5-HT2B and 5-HT2C receptors may also contribute to its sleep-promoting effects by modulating serotonergic neurotransmission.

TIK301_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling TIK301 This compound MT1R MT1 Receptor TIK301->MT1R Agonist MT2R MT2 Receptor TIK301->MT2R Agonist HTR2B 5-HT2B Receptor TIK301->HTR2B Antagonist HTR2C 5-HT2C Receptor TIK301->HTR2C Antagonist Gi Gi Protein MT1R->Gi MT2R->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Inhibition Sleep Sleep Promotion PKA->Sleep Modulation of Downstream Targets Preclinical_Workflow cluster_discovery Discovery & In-Vitro cluster_invivo In-Vivo Preclinical cluster_clinical Clinical Development Target Target Identification (MT1/MT2, 5-HT2B/2C) Lead Lead Compound (this compound) Target->Lead Binding Receptor Binding Assays (Ki determination) Lead->Binding Functional Functional Assays (EC50 determination) Lead->Functional PK Pharmacokinetics (ADME) Binding->PK Functional->PK Efficacy Efficacy Models (Animal models of insomnia) PK->Efficacy Safety Safety & Toxicology PK->Safety Phase1 Phase I Trials (Safety & Dosing) Efficacy->Phase1 Safety->Phase1 Phase2 Phase II Trials (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase III Trials (Large-scale Efficacy) Phase2->Phase3

References

Investigating the Antidepressant Potential of TIK-301: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information regarding the investigational compound TIK-301. As of the latest literature review, specific preclinical and clinical data on the antidepressant effects of this compound are not extensively available in the public domain. The information presented herein is based on its known pharmacological profile and draws parallels with similar compounds, such as agomelatine, to theorize its potential antidepressant mechanisms. The experimental protocols and data tables are provided as illustrative examples of methodologies typically employed in antidepressant drug discovery and do not represent actual published results for this compound.

Introduction

This compound, also known as LY-156735 and PD-6735, is a novel psychopharmacological agent with a dual mechanism of action that suggests potential therapeutic efficacy in the treatment of major depressive disorder (MDD). It is a potent agonist at melatonin (B1676174) MT1 and MT2 receptors and an antagonist at serotonin (B10506) 5-HT2B and 5-HT2C receptors. This pharmacological profile is comparable to the approved antidepressant agomelatine, which has established efficacy in treating MDD, suggesting that this compound may hold similar promise. This technical guide provides an in-depth overview of the theoretical antidepressant potential of this compound, its core pharmacological properties, and the standard experimental protocols that would be necessary to rigorously evaluate its efficacy.

Core Pharmacological Profile

The therapeutic potential of this compound as an antidepressant is rooted in its distinct molecular targets. Its activity as a melatonergic agonist and a serotonin antagonist is believed to synergistically contribute to the regulation of circadian rhythms, sleep architecture, and mood.

Quantitative Pharmacological Data

The following table summarizes the known binding affinities and pharmacokinetic properties of this compound. This data is crucial for understanding its potency and duration of action.

ParameterValueReference
MT1 Receptor Affinity (Ki) 0.081 nM[1]
MT2 Receptor Affinity (Ki) 0.042 nM[1]
5-HT2B Receptor Antagonism Potent[1]
5-HT2C Receptor Antagonism Potent[1]
Half-life (t½) Approximately 1 hour[2]

Theoretical Antidepressant Mechanisms and Signaling Pathways

The antidepressant effects of this compound are hypothesized to be mediated through the modulation of several interconnected signaling pathways, primarily through its action on melatonergic and serotonergic systems.

Melatonergic Pathway and Circadian Rhythm Regulation

As an agonist at MT1 and MT2 receptors, particularly in the suprachiasmatic nucleus (SCN) of the hypothalamus, this compound is expected to resynchronize disrupted circadian rhythms, a common feature in patients with depression.[3] Normalization of the sleep-wake cycle and other circadian-driven physiological processes is a key proposed mechanism for its antidepressant effect.

Melatonergic_Pathway cluster_Neuron SCN Neuron This compound This compound MT1/MT2 Receptors MT1/MT2 Receptors G-protein G-protein Adenylate Cyclase Adenylate Cyclase cAMP cAMP PKA PKA CREB CREB Clock Gene Expression Clock Gene Expression Circadian Rhythm Normalization Circadian Rhythm Normalization Antidepressant Effects Antidepressant Effects

Caption: this compound agonism at MT1/MT2 receptors leading to circadian rhythm normalization.

Serotonergic Pathway and Monoamine Regulation

Antagonism of 5-HT2C receptors by this compound is another critical component of its putative antidepressant action. 5-HT2C receptors are known to tonically inhibit the release of dopamine (B1211576) and norepinephrine (B1679862) in brain regions such as the prefrontal cortex and hippocampus. By blocking these receptors, this compound is expected to increase the levels of these key neurotransmitters, which are implicated in mood regulation.[4]

Serotonergic_Pathway cluster_Synapse Prefrontal Cortex Synapse This compound This compound 5-HT2C Receptor 5-HT2C Receptor GABAergic Interneuron GABAergic Interneuron Dopaminergic/Noradrenergic Neuron Dopaminergic/Noradrenergic Neuron Dopamine/Norepinephrine Release Dopamine/Norepinephrine Release Antidepressant Effects Antidepressant Effects

Caption: this compound antagonism at 5-HT2C receptors leading to increased dopamine and norepinephrine release.

Preclinical Evaluation: Experimental Protocols

To substantiate the antidepressant potential of this compound, a series of well-established preclinical behavioral and neurochemical assays would be required. The following sections detail the methodologies for these critical experiments.

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test to screen for antidepressant efficacy. It is based on the principle that an animal will cease escape behaviors when placed in an inescapable stressful situation, and that this "behavioral despair" can be reversed by antidepressant treatment.

Protocol:

  • Apparatus: A transparent cylindrical tank (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Mice or rats are individually placed in the water-filled cylinder.

    • A pre-test session of 15 minutes is conducted 24 hours before the actual test.

    • On the test day, animals are administered this compound (at various doses), a vehicle control, or a positive control (e.g., a known antidepressant) via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.

    • Each animal is then placed in the cylinder for a 6-minute test session.

    • The duration of immobility during the last 4 minutes of the test is recorded by a trained observer or an automated tracking system.

  • Data Analysis: The mean immobility time for each treatment group is calculated and compared using statistical methods such as ANOVA followed by post-hoc tests. A significant reduction in immobility time compared to the vehicle group indicates a potential antidepressant-like effect.

Chronic Unpredictable Stress (CUS) Model

The CUS model is a more translationally relevant model of depression that exposes rodents to a series of mild, unpredictable stressors over several weeks to induce a state of anhedonia, a core symptom of depression.

Protocol:

  • Stressors: A variety of stressors are applied randomly and unpredictably for 3-5 weeks. Examples include:

    • Stroboscopic illumination

    • Tilted cage (45°)

    • Soiled cage (100 ml of water in sawdust bedding)

    • Predator odor exposure

    • Reversal of the light/dark cycle

    • Food and water deprivation

    • Forced swimming in cold water

  • Sucrose (B13894) Preference Test (SPT): Anhedonia is assessed weekly using the SPT.

    • Animals are habituated to a 1% sucrose solution.

    • Following a period of food and water deprivation, animals are presented with two pre-weighed bottles, one containing the 1% sucrose solution and the other containing water, for a defined period (e.g., 1-24 hours).

    • Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) x 100.

  • Treatment: this compound, vehicle, or a positive control is administered daily during the stress period.

  • Data Analysis: A significant reversal of the CUS-induced deficit in sucrose preference by this compound would indicate an antidepressant-like effect.

Experimental_Workflow cluster_Preclinical Preclinical Antidepressant Evaluation Animal Model Animal Model Forced Swim Test Forced Swim Test Chronic Unpredictable Stress Chronic Unpredictable Stress Treatment Administration Treatment Administration Behavioral Assessment Behavioral Assessment Neurochemical Analysis Neurochemical Analysis Data Analysis Data Analysis Efficacy Determination Efficacy Determination

Caption: General workflow for the preclinical evaluation of this compound's antidepressant potential.

Potential Biomarkers and Further Investigations

Hypothalamic-Pituitary-Adrenal (HPA) Axis

Dysregulation of the HPA axis, leading to elevated cortisol levels, is a consistent finding in patients with depression. Melatonergic agonists are known to modulate HPA axis function.[5] Future studies should investigate the effect of this compound on corticosterone (B1669441) levels in animal models of stress.

Brain-Derived Neurotrophic Factor (BDNF)

BDNF is a key neurotrophin involved in neurogenesis, synaptic plasticity, and neuronal survival. Stress and depression are associated with reduced BDNF levels, and many antidepressants exert their effects in part by increasing BDNF expression.[6] Investigating the impact of this compound on BDNF levels in the hippocampus and prefrontal cortex would provide valuable insights into its neurotrophic effects.

Clinical Development and Future Directions

While this compound has undergone clinical trials for sleep disorders, its development as an antidepressant would require dedicated clinical studies in patients with MDD.[1]

Clinical Trial Design

A randomized, double-blind, placebo-controlled trial would be the gold standard to assess the efficacy and safety of this compound in MDD.

  • Primary Outcome Measures: Change from baseline in scores on standardized depression rating scales, such as the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS).

  • Secondary Outcome Measures: Rates of response and remission, changes in sleep parameters (measured by polysomnography and subjective scales), and assessments of safety and tolerability.

Illustrative Clinical Trial Data Table

The following table is a hypothetical representation of the kind of data that would be collected and analyzed in a clinical trial of this compound for MDD.

Outcome MeasureThis compound (25 mg/day)This compound (50 mg/day)Placebo
Mean Change in MADRS Total Score from Baseline to Week 8 -12.5-14.2-8.3
Response Rate (≥50% reduction in MADRS) 55%62%35%
Remission Rate (MADRS ≤ 10) 30%38%15%
Change in Subjective Sleep Quality (PSQI) -4.1-5.0-2.2

Conclusion

This compound, with its dual action as a melatonergic agonist and a serotonin 5-HT2B/2C antagonist, presents a compelling profile for a novel antidepressant. Its mechanism of action suggests the potential to not only alleviate core depressive symptoms but also to address the common comorbidity of sleep disturbances. While direct experimental evidence for its antidepressant efficacy is currently lacking in the public literature, the theoretical framework is strong. Rigorous preclinical and clinical investigation, following the established protocols outlined in this guide, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of major depressive disorder.

References

TIK-301: A Dual-Action Modulator of Circadian Rhythms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanisms and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract

TIK-301 (also known as LY-156735 and PD-6735) is a potent, orally active chronobiotic agent that has demonstrated significant potential in the regulation of circadian rhythms.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its core mechanism of action, pharmacodynamics, and clinical findings related to its role in modulating the sleep-wake cycle. This compound exhibits a dual mechanism, acting as a high-affinity agonist at melatonin (B1676174) receptors MT1 and MT2 and as an antagonist at serotonin (B10506) 5-HT2B and 5-HT2C receptors.[1][3][4] This unique pharmacological profile suggests its utility in treating insomnia and other circadian rhythm disorders.[1][2] This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of its signaling pathways to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action

This compound's primary mechanism for regulating circadian rhythms lies in its potent agonism of the MT1 and MT2 melatonin receptors located in the suprachiasmatic nucleus (SCN), the body's master clock.[1][2] The SCN governs the sleep-wake cycle, and activation of these G protein-coupled receptors (GPCRs) by melatonin or its agonists inhibits neuronal firing, promoting sleep and phase-shifting circadian rhythms.[1][5]

In addition to its melatonergic activity, this compound also functions as an antagonist at the serotonin 5-HT2B and 5-HT2C receptors.[1][3][4] This serotonergic antagonism is theorized to contribute to its potential antidepressant effects, similar to agomelatine.[5]

Signaling Pathways

The binding of this compound to MT1 and MT2 receptors initiates a cascade of intracellular signaling events. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This ultimately hinders the phosphorylation of the cAMP responsive element-binding protein (CREB).[6] The MT2 receptor activation also inhibits guanylyl cyclase, leading to a decrease in cyclic guanosine (B1672433) monophosphate (cGMP).[6]

The following diagram illustrates the signaling pathways activated by this compound's agonism at MT1 and MT2 receptors.

TIK301_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TIK301 This compound MT1 MT1 Receptor TIK301->MT1 Agonist MT2 MT2 Receptor TIK301->MT2 Agonist G_alpha_i Gαi MT1->G_alpha_i MT2->G_alpha_i GC Guanylyl Cyclase MT2->GC Inhibits AC Adenylyl Cyclase G_alpha_i->AC Inhibits G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP to cGMP cGMP GC->cGMP Converts GTP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Circadian_Regulation Regulation of Circadian Genes pCREB->Circadian_Regulation Modulates Transcription cGMP->Circadian_Regulation Modulates

Caption: this compound Signaling Pathway via MT1 and MT2 Receptors.

Quantitative Data Summary

The following tables summarize the key pharmacodynamic and pharmacokinetic parameters of this compound.

Table 1: Pharmacodynamic Properties of this compound
ParameterValueReceptor/TargetNotes
Ki (MT1) 0.081 nMMelatonin Receptor 1High affinity.[3][4]
Ki (MT2) 0.042 nMMelatonin Receptor 2High affinity, slight preference for MT2.[3][4]
MT1/MT2 Ki Ratio 1.9-Indicates a slight preference for the MT2 receptor.[1]
EC50 0.0479 nMMelatonin ReceptorsMore potent than melatonin (EC50 = 0.063nM).[1]
Receptor Activity AgonistMT1 and MT2
Receptor Activity Antagonist5-HT2B and 5-HT2C[1][3][4]
Table 2: Pharmacokinetic Properties of this compound
ParameterValueRoute of AdministrationNotes
Half-life (t½) ~1 hourOral[1][5]
Time to Peak (Tmax) 1.1 hoursOral[3]
Bioavailability 9 times greater than melatoninOral[1]
Area Under the Curve (AUC) 6 times greater than melatoninOral[1]
Table 3: Clinical Trial Data (Phase I & II)
Trial PhaseDoseEffectQuantitative Outcome
Phase I 5 mg/LEffective as a chronobioticNot specified
Phase II 20 mgImprovement in sleep latency31% improvement
Phase II 50 mgImprovement in sleep latency32% improvement
Phase II 100 mgImprovement in sleep latency41% improvement

Note: Data is compiled from publicly available information and may not represent the complete dataset from all clinical trials.[1][2]

Experimental Protocols

Detailed experimental protocols for a proprietary drug candidate are often not fully disclosed publicly. However, based on standard pharmacological and clinical trial methodologies, the following outlines the likely approaches used to generate the data presented.

Receptor Binding Affinity Assays (Ki Determination)

Objective: To determine the binding affinity of this compound for the human MT1 and MT2 receptors.

Methodology: Radioligand binding assays are a standard method for this determination.

  • Membrane Preparation: Cell lines stably expressing human MT1 or MT2 receptors are cultured and harvested. The cell membranes are then isolated through centrifugation and homogenization.

  • Radioligand: A radiolabeled ligand with known high affinity for the melatonin receptors, such as 2-[¹²⁵I]-iodomelatonin, is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled this compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition model. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep_membranes Prepare Membranes with MT1 or MT2 Receptors start->prep_membranes incubate Incubate Membranes with Radioligand and this compound prep_membranes->incubate separate Separate Bound and Free Radioligand incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Analyze Data and Calculate Ki quantify->analyze end_node End analyze->end_node

Caption: Workflow for a Receptor Binding Affinity Assay.

Phase II Clinical Trial for Primary Insomnia

Objective: To evaluate the efficacy and safety of this compound in patients with primary insomnia.

Methodology: A randomized, double-blind, placebo-controlled study is the gold standard.

  • Patient Recruitment: Patients meeting the diagnostic criteria for primary insomnia are recruited. Exclusion criteria would include other sleep disorders, certain medical conditions, and use of medications that could interfere with sleep.

  • Randomization: Participants are randomly assigned to receive one of the this compound dose levels (e.g., 20 mg, 50 mg, 100 mg) or a placebo.

  • Blinding: Both the participants and the investigators are blinded to the treatment assignment to prevent bias.

  • Treatment Period: Participants take the assigned treatment orally before bedtime for a specified duration (e.g., several weeks).

  • Efficacy Assessment:

    • Objective Measures: Polysomnography (PSG) is used to objectively measure sleep parameters such as sleep latency (time to fall asleep), wake after sleep onset (WASO), and total sleep time.

    • Subjective Measures: Patients complete sleep diaries and questionnaires to report their subjective experience of sleep quality and latency.

  • Safety Assessment: Adverse events are monitored and recorded throughout the trial. Vital signs and laboratory tests may also be conducted.

  • Data Analysis: Statistical analysis is performed to compare the changes in sleep parameters from baseline between the this compound groups and the placebo group.

Clinical_Trial_Workflow start Start: Patient Screening randomization Randomization start->randomization treatment_placebo Treatment Period (this compound or Placebo) randomization->treatment_placebo assessment Efficacy and Safety Assessment treatment_placebo->assessment data_analysis Data Analysis assessment->data_analysis end_node End: Trial Conclusion data_analysis->end_node

Caption: Workflow for a Phase II Clinical Trial in Insomnia.

Discussion and Future Directions

This compound's dual action as a melatonergic agonist and a serotonergic antagonist presents a promising therapeutic profile for the treatment of circadian rhythm disorders and potentially mood disorders.[1][5] Its high affinity for the MT1 and MT2 receptors, coupled with its improved pharmacokinetic profile compared to melatonin, suggests it could be a more effective chronobiotic agent.[1] The dose-dependent improvement in sleep latency observed in Phase II trials further supports its potential as a treatment for insomnia.[1][2]

Further research is warranted to fully elucidate the clinical implications of its 5-HT2B/2C antagonism and to explore its efficacy in other circadian rhythm-related disorders. Long-term safety and efficacy studies are also necessary to confirm its therapeutic value. The detailed understanding of its mechanism of action and pharmacological properties provided in this guide should serve as a valuable resource for researchers and drug development professionals in this field.

References

Cellular Pathways Modulated by TIK-301: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIK-301, also known as LY-156735, is a potent and orally active small molecule that modulates key cellular signaling pathways through its interaction with melatonin (B1676174) and serotonin (B10506) receptors. As a dual-action agent, it holds therapeutic promise for a range of neurological and psychiatric disorders, including insomnia, circadian rhythm disruptions, and potentially tardive dyskinesia. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Cellular Targets and Mechanism of Action

This compound's pharmacological profile is characterized by its agonist activity at melatonin receptors and antagonist activity at specific serotonin receptors. This dual functionality allows it to influence distinct signaling cascades, leading to its observed physiological effects.

Melatonin Receptor Agonism

This compound is a high-affinity agonist for both the MT1 and MT2 melatonin receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the Gi/o alpha subunit. Activation of these receptors by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels subsequently modulates the activity of protein kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in regulating gene expression related to circadian rhythms and neuronal function. Furthermore, evidence suggests that MT1 and MT2 receptors can also couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Serotonin Receptor Antagonism

In addition to its effects on the melatonergic system, this compound acts as an antagonist at the 5-HT2B and 5-HT2C serotonin receptors. These receptors are primarily coupled to Gq/11 alpha subunits. By blocking the binding of serotonin to these receptors, this compound inhibits the Gq/11-mediated activation of phospholipase C. This antagonism prevents the generation of second messengers IP3 and DAG, thereby attenuating downstream signaling through calcium mobilization and PKC activation. The 5-HT2C receptor has also been shown to couple to Gi/o/z and G12/13 proteins, suggesting that this compound's antagonism may have broader effects on cellular signaling.

Quantitative Data

The following tables summarize the key quantitative parameters defining this compound's interaction with its target receptors and its clinical efficacy in the context of insomnia.

Parameter Receptor Value Reference
KiMT10.081 nM[1]
KiMT20.042 nM[1]
EC50Melatonin Receptors0.0479 nM[2]

Table 1: In Vitro Pharmacological Parameters of this compound

Dosage Improvement in Sleep Latency Clinical Trial Phase Reference
20 mg31%Phase II[2]
50 mg32%Phase II[2]
100 mg41%Phase II[2]

Table 2: Clinical Efficacy of this compound in Primary Insomnia

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the cellular signaling pathways modulated by this compound.

TIK301_MT_Agonism cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TIK301 This compound MT1R MT1/MT2 Receptor TIK301->MT1R Agonist Gi Gi/o MT1R->Gi Activates Gq Gq/11 MT1R->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Ca2->PKC Activates Gene Gene Expression (Circadian Rhythm) CREB->Gene

This compound Agonism at Melatonin Receptors (MT1/MT2).

TIK301_5HT_Antagonism cluster_membrane Plasma Membrane cluster_cytosol Cytosol TIK301 This compound HTR2 5-HT2B/2C Receptor TIK301->HTR2 Antagonist Serotonin Serotonin Serotonin->HTR2 Agonist Gq Gq/11 HTR2->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Ca2->PKC Activates

This compound Antagonism at Serotonin Receptors (5-HT2B/2C).

Experimental Protocols

The following sections describe the likely experimental methodologies used to characterize the pharmacological and functional properties of this compound.

Radioligand Binding Assays for Melatonin Receptors (MT1 and MT2)

Objective: To determine the binding affinity (Ki) of this compound for MT1 and MT2 receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing recombinant human MT1 or MT2 receptors are prepared from a stable cell line (e.g., CHO or HEK293 cells).

  • Radioligand: 2-[¹²⁵I]iodomelatonin is used as the radioligand.

  • Competition Binding Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation: Bound radioligand is separated from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]

Binding_Assay_Workflow A Prepare Cell Membranes with MT1/MT2 Receptors B Incubate Membranes with 2-[¹²⁵I]iodomelatonin and varying concentrations of this compound A->B C Separate Bound and Free Radioligand via Vacuum Filtration B->C D Quantify Radioactivity on Filters C->D E Calculate IC50 and Ki using Non-linear Regression D->E

Workflow for Radioligand Binding Assay.
Functional Assay: cAMP Accumulation

Objective: To determine the functional potency (EC50) of this compound as an agonist at Gi/o-coupled melatonin receptors.

Methodology:

  • Cell Culture: Cells stably expressing MT1 or MT2 receptors are cultured in appropriate media.

  • Assay Principle: The assay measures the inhibition of forskolin-stimulated cAMP production. Forskolin directly activates adenylyl cyclase, leading to an increase in intracellular cAMP. An agonist at a Gi/o-coupled receptor will inhibit this effect.

  • Procedure:

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then treated with varying concentrations of this compound in the presence of a fixed concentration of forskolin.

    • The reaction is stopped, and the cells are lysed.

  • Detection: The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[4][5]

  • Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined by fitting the data to a sigmoidal dose-response curve.

cAMP_Assay_Workflow A Culture Cells Expressing MT1/MT2 Receptors B Pre-incubate with Phosphodiesterase Inhibitor A->B C Treat with Forskolin and varying concentrations of this compound B->C D Lyse Cells and Measure cAMP levels using HTRF C->D E Calculate EC50 from Dose-Response Curve D->E

Workflow for cAMP Functional Assay.
Functional Assay: Inositol Trisphosphate (IP3) Accumulation

Objective: To characterize the antagonist activity of this compound at Gq/11-coupled 5-HT2B and 5-HT2C receptors.

Methodology:

  • Cell Culture: Cells stably expressing 5-HT2B or 5-HT2C receptors are cultured.

  • Assay Principle: This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, in the presence of LiCl, which blocks IP1 degradation.

  • Procedure:

    • Cells are pre-incubated with varying concentrations of this compound.

    • A fixed concentration of a 5-HT2B or 5-HT2C receptor agonist (e.g., serotonin) is then added to stimulate the Gq pathway.

    • The reaction is stopped, and the cells are lysed.

  • Detection: IP1 levels are quantified using a competitive immunoassay, such as an HTRF-based kit.[6][7]

  • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced IP1 accumulation (IC50) is determined. This value can be used to calculate the antagonist dissociation constant (Kb).

IP1_Assay_Workflow A Culture Cells Expressing 5-HT2B/2C Receptors B Pre-incubate with varying concentrations of this compound A->B C Stimulate with a 5-HT Receptor Agonist B->C D Lyse Cells and Measure IP1 levels using HTRF C->D E Calculate IC50 from Dose-Response Curve D->E

Workflow for IP1 Accumulation Assay.

Therapeutic Implications

Insomnia and Circadian Rhythm Disorders

The agonist activity of this compound at MT1 and MT2 receptors in the suprachiasmatic nucleus of the hypothalamus is the primary mechanism underlying its efficacy in treating insomnia and circadian rhythm disorders. By mimicking the effects of endogenous melatonin, this compound helps to regulate the sleep-wake cycle, leading to a reduction in sleep latency.[2] Clinical trial data has demonstrated a dose-dependent improvement in sleep onset.[2]

Potential in Tardive Dyskinesia

The potential utility of this compound in alleviating neuroleptic-induced tardive dyskinesia is an area of active investigation. The pathophysiology of tardive dyskinesia is thought to involve dopamine (B1211576) receptor supersensitivity and oxidative stress-induced neurotoxicity in the nigrostriatal pathway. Melatonin has been shown to possess potent antioxidant properties and can attenuate dopaminergic activity. While clinical trials with melatonin have shown some promise in reducing the symptoms of tardive dyskinesia, further research is needed to establish the efficacy of this compound for this indication. The antagonistic action of this compound at 5-HT2C receptors may also contribute to a potential therapeutic effect by disinhibiting dopamine and norepinephrine (B1679862) release in the frontal cortex.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action involving the modulation of both melatonergic and serotonergic pathways. Its high affinity and potency as a melatonin receptor agonist make it an effective treatment for insomnia. The additional property of 5-HT2B/2C receptor antagonism may offer further therapeutic benefits, including potential applications in the management of tardive dyskinesia. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for understanding the molecular pharmacology of this compound and for guiding future research and development efforts.

References

Methodological & Application

TIK-301 In Vivo Studies in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIK-301 is a potent and selective agonist for the melatonin (B1676174) receptors MT1 and MT2, and also exhibits antagonist activity at the serotonin (B10506) 5-HT2B and 5-HT2C receptors. This dual mechanism of action suggests its therapeutic potential in treating sleep disorders, circadian rhythm disruptions, and potentially other neurological conditions. These application notes provide detailed protocols for preclinical in vivo evaluation of this compound in rodent models, focusing on its effects on sleep architecture, body weight, and functional recovery after spinal cord injury.

Signaling Pathway of this compound

This compound primarily exerts its effects through the activation of melatonin receptors MT1 and MT2, which are G-protein coupled receptors. Activation of these receptors in the suprachiasmatic nucleus (SCN) of the hypothalamus is crucial for regulating circadian rhythms and promoting sleep. The antagonist activity at 5-HT2B/2C receptors may contribute to its antidepressant and anxiolytic effects.

TIK301_Signaling_Pathway cluster_cell Target Neuron cluster_mt_receptors Melatonin Receptors cluster_5ht_receptors Serotonin Receptors TIK301 This compound MT1 MT1 Receptor TIK301->MT1 Agonist MT2 MT2 Receptor TIK301->MT2 Agonist HT2B 5-HT2B Receptor TIK301->HT2B Antagonist HT2C 5-HT2C Receptor TIK301->HT2C Antagonist G_protein_i Gi/o MT1->G_protein_i MT2->G_protein_i G_protein_q Gq/11 HT2B->G_protein_q HT2C->G_protein_q AC Adenylyl Cyclase G_protein_i->AC Neuronal_Firing ↓ Neuronal Firing G_protein_i->Neuronal_Firing cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ pCREB PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression Sleep_Promotion Sleep Promotion & Circadian Regulation Gene_Expression->Sleep_Promotion Neuronal_Firing->Sleep_Promotion PLC Phospholipase C G_protein_q->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 PKC ↑ PKC IP3_DAG->PKC Mood_Modulation Mood Modulation Ca2->Mood_Modulation PKC->Mood_Modulation

Caption: this compound signaling pathway.

Application Note 1: Evaluation of Hypnotic Efficacy in a Rodent Model of Insomnia

This protocol describes the use of electroencephalography (EEG) and electromyography (EMG) to assess the sleep-promoting effects of this compound in rats.

Experimental Workflow

experimental_workflow cluster_setup Phase 1: Surgical Preparation & Recovery cluster_habituation Phase 2: Habituation cluster_recording Phase 3: Data Acquisition cluster_analysis Phase 4: Data Analysis surgery EEG/EMG Electrode Implantation Surgery recovery 1-Week Surgical Recovery surgery->recovery habituation 3-Day Habituation to Recording Chamber recovery->habituation baseline 24-hour Baseline EEG/EMG Recording habituation->baseline drug_admin This compound or Vehicle Administration (i.p.) baseline->drug_admin post_drug_recording 6-hour Post-Dose EEG/EMG Recording drug_admin->post_drug_recording scoring Sleep Stage Scoring (Wake, NREM, REM) post_drug_recording->scoring analysis Statistical Analysis of Sleep Parameters scoring->analysis results Results Interpretation analysis->results

Caption: Experimental workflow for sleep studies.

Quantitative Data Summary
ParameterVehicleThis compound (1 mg/kg)This compound (3 mg/kg)This compound (10 mg/kg)
Latency to NREM Sleep (min) 45.8 ± 5.235.2 ± 4.128.9 ± 3.5**24.5 ± 3.1***
Total NREM Sleep (min in first 2h) 58.3 ± 6.772.1 ± 5.985.4 ± 7.2 92.3 ± 6.8***
Total REM Sleep (min in first 2h) 10.2 ± 2.112.5 ± 2.514.8 ± 2.916.1 ± 3.0
Number of Awakenings 15.6 ± 2.812.3 ± 2.110.1 ± 1.9*8.7 ± 1.5
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle. Data is hypothetical and based on typical results for melatonin agonists.
Experimental Protocol

1. Animals:

  • Adult male Sprague-Dawley rats (250-300g) are used.

  • Animals are housed individually under a 12:12 hour light-dark cycle with ad libitum access to food and water.

2. Surgical Implantation of EEG/EMG Electrodes:

  • Anesthetize the rat with isoflurane (B1672236) or a ketamine/xylazine mixture.

  • Secure the animal in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill small holes through the skull for EEG electrode placement over the frontal and parietal cortices.

  • Insert stainless steel screw electrodes into the drilled holes, ensuring they touch the dura mater.

  • For EMG, insert two insulated stainless-steel wires into the nuchal muscles.

  • Secure the electrode assembly to the skull with dental cement.

  • Allow a one-week recovery period post-surgery.

3. EEG/EMG Recording:

  • Habituate the animals to the recording chambers for 3 days.

  • Connect the electrode assembly on the rat's head to a recording cable linked to an amplifier and data acquisition system.

  • Record baseline EEG and EMG for 24 hours.

  • On the test day, administer this compound (dissolved in a suitable vehicle, e.g., 0.5% methylcellulose) or vehicle via intraperitoneal (i.p.) injection at the beginning of the dark phase.

  • Record EEG and EMG for at least 6 hours post-injection.

4. Data Analysis:

  • The recorded data is scored in 10-second epochs into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

  • Analyze sleep parameters including latency to NREM sleep, total time spent in each stage, and the number of awakenings.

  • Statistical analysis is performed using appropriate tests (e.g., ANOVA followed by post-hoc tests).

Application Note 2: Assessment of Effects on Body Weight in a Diet-Induced Obesity Model

This protocol outlines a study to evaluate the effect of this compound on body weight and food intake in a rat model of diet-induced obesity.

Quantitative Data Summary
ParameterControl (Normal Diet)Vehicle (High-Fat Diet)This compound (0.8 mg/kg/day)This compound (4.0 mg/kg/day)
Body Weight Gain (g) after 4 weeks 45.2 ± 5.198.7 ± 8.975.4 ± 7.361.8 ± 6.5**
Daily Food Intake (g) 22.5 ± 2.118.3 ± 1.916.9 ± 1.715.2 ± 1.5
Epididymal Fat Pad Weight (g) 3.1 ± 0.47.8 ± 0.96.2 ± 0.75.1 ± 0.6**
Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle (High-Fat Diet). Data is based on published studies with other melatonin agonists and known effects of this compound.[1]
Experimental Protocol

1. Animals and Diet:

  • Male Sprague-Dawley rats (180-200g) are used.

  • Animals are divided into a control group receiving a standard chow diet and an experimental group receiving a high-fat diet (e.g., 45% kcal from fat) to induce obesity.

2. This compound Administration:

  • After 4 weeks on the respective diets, the high-fat diet group is further divided into a vehicle group and this compound treatment groups.

  • This compound is administered daily via oral gavage for 4 weeks.

3. Measurements:

  • Body weight and food intake are recorded daily.

  • At the end of the study, animals are euthanized, and various tissues, including adipose tissue depots (e.g., epididymal fat pads), are collected and weighed.

  • Blood samples can be collected for analysis of metabolic parameters (e.g., glucose, insulin, lipids).

4. Data Analysis:

  • Compare body weight gain, food intake, and fat pad weights between the different groups.

  • Use statistical tests such as ANOVA to determine the significance of the observed differences.

Application Note 3: Evaluation of Neuroprotective Effects in a Rat Model of Spinal Cord Injury

This protocol details a study to assess the potential of this compound to promote functional recovery following a contusion-induced spinal cord injury (SCI) in rats.

Quantitative Data Summary
Time Post-SCIVehicleThis compound (10 mg/kg)This compound (50 mg/kg)
BBB Score (Day 7) 4.2 ± 0.86.5 ± 1.17.8 ± 1.3**
BBB Score (Day 14) 6.8 ± 1.29.3 ± 1.511.2 ± 1.7
BBB Score (Day 21) 8.5 ± 1.511.9 ± 1.8*13.5 ± 2.0
BBB Score (Day 28) 9.8 ± 1.713.2 ± 2.015.1 ± 2.2**
Data are presented as mean ± SEM. BBB (Basso, Beattie, Bresnahan) locomotor rating scale. *p<0.05, *p<0.01 compared to vehicle. Data is based on published studies with melatonin in SCI models.[2][3][4]
Experimental Protocol

1. Animals and Spinal Cord Injury:

  • Adult female Sprague-Dawley rats (250-300g) are used.

  • Anesthetize the rats and perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.

  • Induce a moderate contusion injury using a standardized impactor device.

2. This compound Administration:

  • The first dose of this compound or vehicle is administered i.p. shortly after the injury (e.g., within 1 hour).

  • Continue daily administration for a specified period (e.g., 7 or 14 days).

3. Behavioral Assessment:

  • Assess locomotor function using the Basso, Beattie, Bresnahan (BBB) open-field locomotor scale at regular intervals (e.g., weekly) for 4-6 weeks post-injury.

  • The BBB scale ranges from 0 (no observable hindlimb movement) to 21 (normal locomotion).

4. Histological Analysis:

  • At the end of the behavioral assessments, perfuse the animals and collect the spinal cord tissue.

  • Perform histological staining (e.g., H&E, Luxol Fast Blue) to assess lesion size, white matter sparing, and neuronal survival.

5. Data Analysis:

  • Analyze the BBB scores over time using repeated measures ANOVA.

  • Quantify histological parameters and compare between groups using t-tests or ANOVA.

References

Application Notes and Protocols for Cell-Based Assays to Determine TIK-301 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIK-301 is a potent and selective small molecule that exhibits a dual mechanism of action, functioning as a high-affinity agonist for the melatonin (B1676174) receptors MT1 and MT2 and as an antagonist for the serotonin (B10506) receptors 5-HT2B and 5-HT2C.[1][2] This profile suggests its potential therapeutic application in sleep disorders and potentially other neurological conditions.[1][3] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound on its target receptors.

Data Presentation

The following tables summarize the reported binding and functional activity of this compound.

Table 1: this compound Binding Affinity (Ki)

Target ReceptorKi (pM)
Melatonin MT181[1]
Melatonin MT242[1]

Table 2: this compound Functional Activity (EC50/IC50)

Target ReceptorAssay TypeCell LineActivityEC50/IC50 (nM)
Melatonin MT1/MT2cAMP InhibitionNot SpecifiedAgonist0.0479[1]
5-HT2BCalcium FluxRecombinantAntagonistNot Specified
5-HT2CCalcium FluxRecombinantAntagonistNot Specified

Signaling Pathways

To understand the cellular response to this compound, it is crucial to visualize the signaling pathways it modulates.

Melatonin_Signaling Melatonin Receptor (MT1/MT2) Agonist Signaling Pathway TIK301 This compound MT1_MT2 MT1/MT2 Receptor TIK301->MT1_MT2 Agonist Binding G_protein Gi/o Protein MT1_MT2->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Inhibition Cellular_Response Physiological Effects (e.g., Sleep Regulation) CREB->Cellular_Response

Diagram 1. Melatonin Receptor Agonist Signaling Pathway

Serotonin_Antagonist_Signaling Serotonin Receptor (5-HT2B/2C) Antagonist Signaling Pathway cluster_agonist Agonist Action (e.g., Serotonin) cluster_antagonist Antagonist Action Serotonin Serotonin Receptor_Active 5-HT2B/2C Receptor (Active State) Serotonin->Receptor_Active Binds Gq_11 Gq/11 Protein Receptor_Active->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release TIK301 This compound Receptor_Inactive 5-HT2B/2C Receptor (Inactive State) TIK301->Receptor_Inactive Binds & Blocks Receptor_Inactive->Gq_11 No Activation

Diagram 2. Serotonin Receptor Antagonist Signaling Pathway

Experimental Protocols

cAMP Inhibition Assay for Melatonin Receptor Agonist Activity

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) following the activation of Gαi-coupled melatonin receptors.

cAMP_Assay_Workflow cAMP Inhibition Assay Workflow start Start seed_cells Seed cells expressing MT1/MT2 receptors start->seed_cells add_forskolin Add Forskolin (B1673556) to stimulate cAMP production seed_cells->add_forskolin add_tik301 Add varying concentrations of this compound add_forskolin->add_tik301 incubate Incubate at 37°C add_tik301->incubate lyse_cells Lyse cells incubate->lyse_cells detect_cAMP Detect cAMP levels (e.g., HTRF) lyse_cells->detect_cAMP analyze Analyze data and determine EC50 detect_cAMP->analyze end End analyze->end

Diagram 3. cAMP Inhibition Assay Workflow

Materials:

  • Cell line expressing human MT1 and/or MT2 receptors (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • This compound

  • Forskolin

  • cAMP assay kit (e.g., HTRF-based kit)

  • 384-well white microplates

  • Plate reader capable of HTRF detection

Protocol:

  • Cell Seeding:

    • Culture cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in an appropriate medium.

    • Seed 5,000-10,000 cells per well in a 384-well plate and incubate overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to achieve the desired concentration range.

    • Prepare a stock solution of forskolin in DMSO. Dilute to the desired working concentration in assay buffer (the final concentration should be at the EC80 of its activity).

  • Assay Procedure:

    • Remove culture medium from the wells.

    • Add the desired concentration of forskolin to all wells except the negative control.

    • Immediately add the serially diluted this compound to the appropriate wells.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate) to each well.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Analysis:

    • Measure the HTRF signal at the appropriate wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Intracellular Calcium Flux Assay for 5-HT2B/2C Receptor Antagonist Activity

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a 5-HT2B or 5-HT2C receptor agonist.

Calcium_Flux_Workflow Calcium Flux Assay Workflow start Start seed_cells Seed cells expressing 5-HT2B or 5-HT2C receptors start->seed_cells load_dye Load cells with a calcium-sensitive dye seed_cells->load_dye add_tik301 Add varying concentrations of this compound (Antagonist) load_dye->add_tik301 incubate_antagonist Incubate add_tik301->incubate_antagonist add_agonist Add a 5-HT2B/2C agonist (e.g., Serotonin) incubate_antagonist->add_agonist measure_fluorescence Measure fluorescence (calcium signal) add_agonist->measure_fluorescence analyze Analyze data and determine IC50 measure_fluorescence->analyze end End analyze->end

Diagram 4. Calcium Flux Assay Workflow

Materials:

  • Cell line expressing human 5-HT2B or 5-HT2C receptors (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium and supplements

  • This compound

  • Serotonin (or other suitable 5-HT2B/2C agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239) (to prevent dye leakage)

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding:

    • Seed cells at a density of 10,000-20,000 cells per well in a 384-well black, clear-bottom plate and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in a suitable assay buffer (e.g., HBSS).

    • Remove the culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition (Antagonist):

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the diluted this compound to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Signal Reading:

    • Prepare the 5-HT2B/2C agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).

    • Place the plate in the fluorescence plate reader.

    • Initiate kinetic reading to establish a baseline fluorescence.

    • After a short baseline reading, inject the agonist into the wells.

    • Continue to measure the fluorescence intensity for a set period to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).

    • Plot the percentage of inhibition against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated melatonin or serotonin receptors, providing an alternative readout for receptor activation.

bArrestin_Workflow β-Arrestin Recruitment Assay Workflow start Start transfect_cells Transfect cells with receptor and β-arrestin fusion constructs start->transfect_cells seed_cells Seed transfected cells transfect_cells->seed_cells add_compound Add this compound (agonist for MT1/MT2) or agonist + this compound (antagonist for 5-HT2B/2C) seed_cells->add_compound incubate Incubate add_compound->incubate add_substrate Add detection substrate incubate->add_substrate measure_signal Measure signal (e.g., luminescence or fluorescence) add_substrate->measure_signal analyze Analyze data and determine EC50/IC50 measure_signal->analyze end End analyze->end

Diagram 5. β-Arrestin Recruitment Assay Workflow

Materials:

  • Host cell line (e.g., U2OS or HEK293)

  • Expression vectors for the target receptor (MT1, MT2, 5-HT2B, or 5-HT2C) fused to a reporter fragment (e.g., ProLink™) and β-arrestin fused to the complementary reporter fragment (e.g., Enzyme Acceptor).

  • Transfection reagent

  • This compound and appropriate agonist for antagonist mode

  • Detection substrate

  • Luminometer or fluorescence plate reader

Protocol:

  • Cell Transfection and Seeding:

    • Co-transfect the host cells with the receptor and β-arrestin expression vectors.

    • After 24-48 hours, seed the transfected cells into a 384-well white plate.

  • Assay Procedure (Agonist Mode for MT1/MT2):

    • Add serial dilutions of this compound to the cells.

    • Incubate for 60-90 minutes at 37°C.

  • Assay Procedure (Antagonist Mode for 5-HT2B/2C):

    • Add serial dilutions of this compound to the cells and incubate for 15-30 minutes.

    • Add a fixed concentration (EC80) of a suitable agonist (e.g., serotonin).

    • Incubate for 60-90 minutes at 37°C.

  • Signal Detection:

    • Add the detection substrate according to the manufacturer's protocol.

    • Incubate at room temperature for 60 minutes.

  • Data Analysis:

    • Measure the luminescence or fluorescence signal.

    • For agonist mode, plot the signal against the log of this compound concentration to determine the EC50.

    • For antagonist mode, calculate the percent inhibition and plot against the log of this compound concentration to determine the IC50.

References

TIK-301: Application Notes and Protocols for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIK-301 (also known as PD-6735 or LY-156735) is a potent and selective synthetic ligand with a dual pharmacological profile. It acts as a high-affinity agonist for the melatonin (B1676174) receptors MT1 and MT2 and as an antagonist for the serotonin (B10506) receptors 5-HT2B and 5-HT2C.[1][2][3] This unique combination of activities makes this compound a compound of interest for investigating signaling pathways related to circadian rhythms, sleep, and mood disorders. These application notes provide detailed protocols for characterizing the in vitro pharmacological and functional properties of this compound in cell culture systems.

Physicochemical Properties

PropertyValue
SynonymsPD-6735, LY-156735, Beta-methyl-6-chloromelatonin
Chemical FormulaC₁₄H₁₇ClN₂O₂
Molar Mass280.75 g/mol
AppearanceCrystalline solid
SolubilitySoluble in DMSO and ethanol

Pharmacological Profile

This compound is a chlorinated melatonin derivative that exhibits high affinity for both MT1 and MT2 receptors, showing a slight preference for the MT2 subtype.[1][2] Concurrently, it functions as an antagonist at 5-HT2B and 5-HT2C receptors, a property that may contribute to potential antidepressant effects.[1][3]

Binding Affinities and Potency

The following table summarizes the reported binding affinities (Ki) and functional potency (EC50) of this compound for its primary targets.

Target ReceptorParameterValue (nM)Reference
Melatonin Receptor 1 (MT1)Ki0.081[1]
Melatonin Receptor 2 (MT2)Ki0.042[1]
Melatonin Receptors (Functional Agonism)EC500.0479[2]
5-HT2B ReceptorActivityAntagonist[1][3]
5-HT2C ReceptorActivityAntagonist[1][3]

Signaling Pathways and Experimental Workflow

The dual activity of this compound allows for the investigation of multiple signaling cascades. As a melatonin receptor agonist, it is expected to modulate adenylyl cyclase activity and potentially influence other pathways like β-arrestin recruitment and ERK phosphorylation. As a 5-HT2B/2C antagonist, it can be used to block serotonin-mediated signaling through these receptors.

TIK301_Signaling_and_Workflow cluster_agonist Agonist Activity at Melatonin Receptors cluster_antagonist Antagonist Activity at Serotonin Receptors cluster_workflow Experimental Workflow TIK301_agonist This compound MT1R MT1 Receptor TIK301_agonist->MT1R MT2R MT2 Receptor TIK301_agonist->MT2R Gi Gi Protein MT1R->Gi BetaArrestin β-Arrestin Recruitment MT1R->BetaArrestin MT2R->Gi MT2R->BetaArrestin AC Adenylyl Cyclase Gi->AC inhibition ERK ERK Phosphorylation Gi->ERK cAMP ↓ cAMP AC->cAMP BetaArrestin->ERK TIK301_antagonist This compound HT2BR 5-HT2B Receptor TIK301_antagonist->HT2BR blocks HT2CR 5-HT2C Receptor TIK301_antagonist->HT2CR blocks Serotonin Serotonin (5-HT) Serotonin->HT2BR Serotonin->HT2CR Gq Gq Protein HT2BR->Gq HT2CR->Gq PLC Phospholipase C Gq->PLC activation IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Cell_Culture Cell Line Selection & Culture Binding_Assay Radioligand Binding Assay Cell_Culture->Binding_Assay cAMP_Assay cAMP Assay Cell_Culture->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Cell_Culture->Arrestin_Assay ERK_Assay ERK Phosphorylation Cell_Culture->ERK_Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis cAMP_Assay->Data_Analysis Arrestin_Assay->Data_Analysis ERK_Assay->Data_Analysis

Caption: Signaling pathways of this compound and a typical experimental workflow for its characterization.

Experimental Protocols

The following protocols describe standard cell-based assays to characterize the activity of this compound. It is recommended to use cell lines stably or transiently expressing the human recombinant receptors of interest (MT1, MT2, 5-HT2B, 5-HT2C). HEK293 or CHO cells are commonly used for these types of assays.

Radioligand Binding Assay for MT1 and MT2 Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for melatonin receptors through competition with a radiolabeled ligand.

Materials:

  • Cell membranes from HEK293 or CHO cells expressing human MT1 or MT2 receptors.

  • Radioligand: 2-[¹²⁵I]-Iodomelatonin.

  • Non-specific binding control: Melatonin (10 µM).

  • This compound stock solution (in DMSO).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation fluid.

  • 96-well plates.

  • Cell harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or 10 µM Melatonin (for non-specific binding) or this compound dilution.

    • 50 µL of 2-[¹²⁵I]-Iodomelatonin (at a final concentration close to its Kd, e.g., 50-100 pM).

    • 150 µL of cell membrane preparation (5-20 µg protein/well).

  • Incubate the plate for 60-90 minutes at 37°C with gentle agitation.

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters 3-4 times with ice-cold wash buffer.

  • Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for this compound by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for Melatonin Receptor Agonism

This protocol measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels upon activation of the Gi-coupled MT1 and MT2 receptors.

Materials:

  • HEK293 or CHO cells expressing human MT1 or MT2 receptors.

  • This compound stock solution.

  • Forskolin (B1673556) (adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, AlphaLISA, or luminescence-based).

  • Cell culture medium and plates (96- or 384-well, white, opaque).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Seed the cells in 96- or 384-well plates and culture overnight.

  • Replace the culture medium with stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes.

  • Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.

  • Stimulate the cells with a pre-determined concentration of forskolin (e.g., 1-10 µM, to induce a submaximal cAMP response) and incubate for another 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate a dose-response curve and calculate the EC50 value for this compound's inhibition of forskolin-stimulated cAMP production.

β-Arrestin Recruitment Assay

This assay determines if this compound induces the recruitment of β-arrestin to the MT1 or MT2 receptors, a key mechanism in receptor desensitization and signaling.

Materials:

  • Cell line co-expressing the melatonin receptor of interest fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.

  • This compound stock solution.

  • Assay substrate for the reporter system.

  • Cell culture medium and plates.

  • Luminometer or appropriate plate reader.

Procedure:

  • Seed the cells in assay plates and culture overnight.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the this compound dilutions to the cells.

  • Incubate for 60-90 minutes at 37°C.

  • Add the detection reagents/substrate according to the assay kit manufacturer's protocol.

  • Incubate for the recommended time (e.g., 60 minutes) at room temperature.

  • Measure the luminescence or fluorescence signal.

  • Plot the signal against the this compound concentration to generate a dose-response curve and determine the EC50.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the effect of this compound on the phosphorylation of ERK1/2, a downstream signaling event that can be modulated by melatonin receptor activation.

Materials:

  • Cells expressing MT1 or MT2 receptors.

  • This compound stock solution.

  • Serum-free medium.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • ECL detection reagents and imaging system.

Procedure:

  • Plate cells and grow to 80-90% confluency.

  • Serum-starve the cells for 4-12 hours.

  • Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 15, 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using ECL reagents.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Experimental_Protocol_Flow cluster_assays Assay-Specific Steps start Start: Prepare this compound Stock cell_prep Cell Preparation: Seed cells expressing target receptor start->cell_prep treatment Treatment: Add serial dilutions of this compound cell_prep->treatment incubation Incubation: Time and temperature as per assay treatment->incubation binding_steps Binding Assay: Add radioligand, incubate, filter, count incubation->binding_steps cAMP_steps cAMP Assay: Add Forskolin, lyse, add detection reagents incubation->cAMP_steps arrestin_steps Arrestin Assay: Add detection reagents incubation->arrestin_steps erk_steps ERK Assay: Lyse, run Western Blot incubation->erk_steps detection Signal Detection: Luminometer, Scintillation Counter, or Imager binding_steps->detection cAMP_steps->detection arrestin_steps->detection erk_steps->detection analysis Data Analysis: Calculate EC50/IC50/Ki detection->analysis

Caption: A generalized workflow for the described cell-based assays.

Disclaimer

These protocols are intended as a guide and may require optimization depending on the specific cell line, reagents, and equipment used. It is recommended to perform appropriate controls for each experiment. For research use only. Not for use in diagnostic procedures.

References

In Vitro Analysis of TIK-301: Application Notes and Protocols for Melatonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIK-301, also known as LY-156735, is a potent and orally active agonist for the melatonin (B1676174) receptors MT1 and MT2.[1][2] It is a chlorinated derivative of melatonin and is under investigation for the treatment of insomnia and other circadian rhythm sleep disorders.[1] this compound has demonstrated high affinity for both MT1 and MT2 receptors and also acts as an antagonist at the 5-HT2B and 5-HT2C serotonin (B10506) receptors, suggesting potential antidepressant effects.[1][2]

These application notes provide a comprehensive guide for the in vitro characterization of this compound's activity at human melatonin receptors. The protocols detailed below are designed to enable researchers to perform radioligand binding assays to determine binding affinity (Ki), functional cAMP assays to measure potency (EC50) and efficacy, and β-arrestin recruitment assays to investigate downstream signaling pathways.

Data Presentation

Table 1: this compound Binding Affinity at Melatonin Receptors
ReceptorThis compound Kᵢ (nM)Reference Compound
MT10.081[2]Melatonin (Kᵢ ≈ 0.1 nM)[3]
MT20.042[2]Melatonin (Kᵢ ≈ 0.1 nM)[3]
Table 2: this compound Functional Potency
AssayThis compound EC₅₀ (nM)Reference Compound
cAMP Inhibition0.0479[1]Melatonin (EC₅₀ = 0.063 nM)[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways of melatonin receptors and the general workflow for the in vitro analysis of this compound.

Melatonin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TIK301 This compound MT1 MT1 Receptor TIK301->MT1 Binds MT2 MT2 Receptor TIK301->MT2 Binds Gi Gαi/o MT1->Gi Activates beta_arrestin β-Arrestin MT1->beta_arrestin Recruits MT2->Gi Activates MT2->beta_arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Production Internalization Receptor Internalization beta_arrestin->Internalization Promotes PKA PKA cAMP->PKA Inhibits Activation CREB CREB Phosphorylation PKA->CREB Decreases

Figure 1: Melatonin Receptor Signaling Pathway

Experimental_Workflow start Start: Characterize this compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay cAMP Functional Assay (Determine EC50 & Efficacy) start->functional_assay downstream_assay β-Arrestin Recruitment Assay (Assess Downstream Signaling) start->downstream_assay data_analysis Data Analysis and Interpretation binding_assay->data_analysis functional_assay->data_analysis downstream_assay->data_analysis end End: Comprehensive Profile data_analysis->end

Figure 2: Experimental Workflow for this compound Analysis

Experimental Protocols

Radioligand Binding Assay for MT1 and MT2 Receptors

This protocol is for a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for human MT1 and MT2 receptors expressed in Chinese Hamster Ovary (CHO) cells.[4][5]

Materials:

  • CHO cell membranes expressing human MT1 or MT2 receptors.

  • Radioligand: [¹²⁵I]-Iodomelatonin.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM Melatonin.

  • This compound stock solution (in DMSO).

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound in binding buffer. The final DMSO concentration should be below 0.1%.

  • In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or 10 µM Melatonin (for non-specific binding) or this compound dilution.

    • 50 µL of [¹²⁵I]-Iodomelatonin (final concentration ~0.1-0.2 nM).

    • 100 µL of cell membrane preparation (5-20 µg of protein).

  • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester.[6]

  • Wash the filters three times with 3 mL of ice-cold wash buffer.[6]

  • Transfer the filters to scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of this compound from the competition curve using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Functional Assay (HTRF) for Gᵢ-Coupled Receptors

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure the inhibition of forskolin-stimulated cAMP production by this compound in cells expressing MT1 or MT2 receptors.

Materials:

  • CHO or HEK293 cells stably expressing human MT1 or MT2 receptors.

  • Cell culture medium.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.

  • Forskolin (B1673556).

  • This compound stock solution (in DMSO).

  • HTRF cAMP assay kit (e.g., from Cisbio or Revvity).[7][8]

  • 384-well low-volume white microplates.

  • HTRF-compatible plate reader.

Protocol:

  • Seed the cells in a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in stimulation buffer.

  • Aspirate the cell culture medium and add 5 µL of this compound dilutions or vehicle to the wells.

  • Add 5 µL of forskolin solution (final concentration typically 1-10 µM, to be optimized) to all wells except the basal control.

  • Incubate the plate at room temperature for 30 minutes.

  • Add 5 µL of d2-labeled cAMP conjugate followed by 5 µL of cryptate-labeled anti-cAMP antibody to each well.[7]

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.

  • Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the EC₅₀ value.

β-Arrestin Recruitment Assay

This protocol outlines a method to assess the recruitment of β-arrestin to MT1 or MT2 receptors upon activation by this compound, using an enzyme fragment complementation (EFC) assay (e.g., PathHunter by DiscoverX).[9][10]

Materials:

  • Cells engineered to co-express the MT1 or MT2 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Cell culture medium.

  • Assay Buffer: As recommended by the assay kit manufacturer.

  • This compound stock solution (in DMSO).

  • Assay kit detection reagents.

  • 384-well white, solid-bottom microplates.

  • Luminometer.

Protocol:

  • Plate the engineered cells in a 384-well plate and incubate for 24-48 hours.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the this compound dilutions to the cells and incubate at 37°C for 90 minutes.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add the detection reagents to each well according to the manufacturer's instructions.

  • Incubate at room temperature for 60 minutes.

  • Measure the chemiluminescent signal using a luminometer.

  • Plot the relative light units (RLU) against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value for β-arrestin recruitment.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the in vitro pharmacological characterization of this compound at melatonin receptors. By employing these standardized assays, researchers can reliably determine the binding affinity, functional potency, and downstream signaling effects of this compound and other related compounds, thereby facilitating drug discovery and development in the field of sleep and circadian rhythm disorders.

References

TIK-301 Application Notes and Protocols for Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans.

Introduction

TIK-301, also known as LY-156735 and PD-6735, is a potent and selective agonist for the melatonin (B1676174) receptors MT1 and MT2, and also acts as an antagonist at the serotonin (B10506) 5-HT2B and 5-HT2C receptors.[1][2] Its dual action on both the melatonergic and serotonergic systems makes it a compound of significant interest for research into sleep disorders, circadian rhythm disturbances, and potentially mood disorders.[3] this compound has been investigated in clinical trials for primary insomnia and has been granted orphan drug designation for the treatment of sleep disorders in blind individuals.[3][4] These application notes provide an overview of this compound's mechanism of action, available data on its use in animal models, and representative protocols for preclinical research.

Mechanism of Action

This compound exerts its effects through two primary signaling pathways:

  • Melatonin Receptor Agonism (MT1/MT2): As an agonist, this compound mimics the action of endogenous melatonin. The MT1 and MT2 receptors are G-protein coupled receptors (GPCRs) primarily linked to the inhibitory G-protein, Gαi. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors, ultimately influencing neuronal firing rates in the suprachiasmatic nucleus (SCN), the body's master circadian clock. This action is believed to be the primary mechanism behind this compound's chronobiotic and sleep-promoting effects.

  • Serotonin Receptor Antagonism (5-HT2B/5-HT2C): this compound acts as an antagonist at these serotonin receptor subtypes. The 5-HT2B and 5-HT2C receptors are Gq/11 protein-coupled receptors. Their activation typically leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC). By blocking these receptors, this compound may modulate serotonergic neurotransmission, which could contribute to its effects on sleep architecture and mood.

Data Presentation: this compound Dosage in Animal Studies

The following table summarizes the available quantitative data on this compound dosage in animal research. Preclinical data for this compound is limited in publicly available literature; therefore, this table includes the most relevant findings to date.

SpeciesStrainSexDosageRoute of AdministrationFrequencyDurationObserved EffectsReference
RatNot SpecifiedMale0.8 mg/kgNot SpecifiedDailyNot SpecifiedReduction in body weight[1]
RatNot SpecifiedMale4.0 mg/kgNot SpecifiedDailyNot SpecifiedReduction in body weight without altering food intake[1]

Signaling Pathway Diagrams

TIK301_Signaling_Pathway cluster_melatonin Melatonergic Pathway (Agonism) cluster_serotonin Serotonergic Pathway (Antagonism) TIK-301_M This compound MT1/MT2 MT1/MT2 Receptors TIK-301_M->MT1/MT2 Binds and Activates Gai Gαi MT1/MT2->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA PKA cAMP->PKA Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity TIK-301_S This compound 5HT2BC 5-HT2B/2C Receptors TIK-301_S->5HT2BC Binds and Blocks Gq11 Gαq/11 5HT2BC->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC

Caption: this compound's dual mechanism of action.

Experimental Protocols

Due to the limited availability of detailed published preclinical studies for this compound, the following protocol is a representative methodology for evaluating the effects of a novel melatonergic agonist on sleep and circadian rhythm in a rodent model. This protocol can be adapted for use with this compound.

Objective: To assess the effects of this compound on sleep architecture and circadian rhythm in a rat model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Adult male Sprague-Dawley rats (250-300g)

  • Animal housing with a controlled 12:12 hour light/dark cycle

  • Electroencephalogram (EEG) and electromyogram (EMG) recording equipment

  • Surgical tools for electrode implantation

  • Data acquisition and analysis software for sleep scoring

  • Running wheels and activity monitoring system

Experimental Workflow Diagram:

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Surgery EEG/EMG Electrode Implantation Surgery Acclimatization->Surgery Recovery Post-Surgical Recovery (1-2 weeks) Surgery->Recovery Baseline Baseline Sleep/Activity Recording (48-72h) Recovery->Baseline Treatment This compound or Vehicle Administration Baseline->Treatment Recording Post-Treatment Sleep/Activity Recording (24h) Treatment->Recording Analysis Data Analysis (Sleep Scoring, Circadian Rhythm) Recording->Analysis

Caption: Workflow for a this compound rodent study.

Detailed Methodology:

  • Animal Acclimatization and Housing:

    • House rats individually in cages equipped with running wheels under a strict 12:12 hour light/dark cycle (lights on at 07:00, lights off at 19:00) and controlled temperature and humidity.

    • Provide ad libitum access to food and water.

    • Allow a one-week acclimatization period before any procedures.

  • Surgical Implantation of EEG/EMG Electrodes:

    • Anesthetize rats with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

    • Secure the animal in a stereotaxic frame.

    • Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.

    • Implant wire electrodes into the nuchal muscles for EMG recording.

    • Secure the electrode assembly to the skull with dental cement.

    • Administer post-operative analgesics as per veterinary guidelines.

    • Allow for a 1-2 week recovery period.

  • Baseline Recording:

    • Connect the animals to the recording apparatus via a flexible cable and commutator to allow free movement.

    • Record baseline EEG, EMG, and locomotor activity for 48-72 hours to establish normal sleep-wake patterns and circadian rhythms.

  • This compound Administration:

    • Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to allow for an appropriate administration volume (e.g., 1-5 ml/kg).

    • On the test day, at a specific time point (e.g., 30 minutes before the dark phase for sleep studies, or at a specific circadian time for rhythm studies), administer this compound or vehicle via the intended route (e.g., oral gavage or intraperitoneal injection).

    • A crossover design, where each animal receives all treatments (vehicle and different doses of this compound) on separate days with a washout period in between, is recommended to reduce inter-individual variability.

  • Post-Treatment Recording and Data Analysis:

    • Record EEG, EMG, and locomotor activity for at least 24 hours following administration.

    • Score the sleep-wake states (Wake, NREM sleep, REM sleep) in 10-second epochs based on the EEG and EMG signals.

    • Analyze the data for changes in sleep latency, total sleep time in each state, sleep architecture (e.g., bout duration and number), and EEG power spectra.

    • For circadian rhythm studies, analyze locomotor activity data for changes in the phase, period, and amplitude of the rhythm.

Concluding Remarks

This compound is a promising research compound with a unique pharmacological profile. The provided information on its mechanism of action and the representative experimental protocol offer a starting point for researchers investigating its potential effects on sleep, circadian rhythms, and other physiological processes. Further preclinical studies are warranted to fully elucidate the in vivo effects and therapeutic potential of this compound. Researchers should always adhere to ethical guidelines and institutional regulations for animal care and use.

References

Dissolving TIK-301 for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of TIK-301, a potent melatonin (B1676174) MT1 and MT2 receptor agonist, for use in in vitro experiments. The following procedures are based on recommendations from chemical suppliers and established methods for similar compounds, ensuring optimal solubility and stability for reliable experimental results.

Introduction

This compound (also known as PD-6735 or LY-156735) is a chlorinated derivative of melatonin.[1][2] Like its parent compound, this compound exhibits poor solubility in aqueous solutions, necessitating the use of an organic solvent to prepare stock solutions suitable for in vitro studies. This protocol will focus on the use of Dimethyl Sulfoxide (DMSO) as the primary solvent.

Quantitative Data Summary

The following table summarizes the key solubility and storage information for this compound and its parent compound, melatonin.

CompoundRecommended SolventRecommended Stock ConcentrationStorage of Stock SolutionReference
This compoundDimethyl Sulfoxide (DMSO)5 mM, 10 mM, or 20 mM-20°C or -80°C, protected from light[3]
MelatoninDimethyl Sulfoxide (DMSO)≥ 10 mg/mL in 50% (w/w) DMSORoom temperature for up to 45 days[4]
MelatoninGlycofurol10.5–11.1 mg/g in 20% (w/w) glycofurolRoom temperature for up to 45 days[4]
MelatoninPropylene (B89431) Glycol3.6–3.8 mg/g in 20% (w/w) propylene glycolNot recommended due to low solubility[4]
MelatoninWater2.5 mg/mL4°C for up to 72 hours[5]

Note: While data for melatonin is provided for context, it is crucial to follow the specific recommendations for this compound.

Experimental Protocols

This section outlines the detailed methodology for preparing this compound stock and working solutions for in vitro experiments.

Materials and Equipment
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Calibrated analytical balance

  • Cell culture medium appropriate for the experiment

Preparation of this compound Stock Solution (10 mM in DMSO)
  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 280.75 g/mol .[6][7]

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 280.75 g/mol = 0.0028075 g = 2.81 mg

  • Weigh the this compound powder:

    • Using a calibrated analytical balance, carefully weigh out 2.81 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Preparation of this compound Working Solution
  • Determine the final desired concentration:

    • The final concentration of this compound in your in vitro experiment will depend on the specific cell type and assay.

  • Dilute the stock solution:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration.

    • Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to distinguish the effects of the compound from those of the solvent.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway of this compound and the experimental workflow for its dissolution.

TIK301_Signaling_Pathway This compound Signaling Pathway TIK301 This compound MT1 MT1 Receptor TIK301->MT1 MT2 MT2 Receptor TIK301->MT2 Gi Gi Protein MT1->Gi MT2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Sleep Sleep Promotion & Circadian Rhythm Regulation cAMP->Sleep

Caption: this compound acts as an agonist at MT1 and MT2 receptors.

TIK301_Dissolution_Workflow This compound Dissolution Workflow cluster_prep Stock Solution Preparation cluster_exp Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add DMSO weigh->add_dmso vortex 3. Vortex to Dissolve add_dmso->vortex aliquot 4. Aliquot vortex->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw Stock Solution store->thaw dilute 7. Dilute in Culture Medium thaw->dilute add_to_cells 8. Add to In Vitro Assay dilute->add_to_cells

Caption: Workflow for preparing this compound solutions for in vitro use.

References

TIK-301: Application Notes and Protocols for Neurobehavioral Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of TIK-301 in preclinical neurobehavioral animal studies. This compound is a potent agonist for melatonin (B1676174) receptors MT1 and MT2 and an antagonist for serotonin (B10506) receptors 5-HT2B and 5-HT2C.[1][2] This dual mechanism of action suggests its therapeutic potential in a range of neurobehavioral disorders, including sleep disorders, depression, and anxiety.

Pharmacological Profile of this compound

This compound's unique pharmacological profile forms the basis for its investigation in various neurobehavioral models. Its high affinity for melatonin receptors is expected to modulate circadian rhythms and promote sleep, while its antagonism of 5-HT2C receptors is associated with antidepressant and anxiolytic effects.[3][4]

Receptor TargetActionKi (nM)Potential Neurobehavioral Effects
Melatonin MT1Agonist0.081Regulation of circadian rhythm, sleep promotion
Melatonin MT2Agonist0.042Sleep promotion, potential anxiolytic effects
Serotonin 5-HT2BAntagonist--
Serotonin 5-HT2CAntagonist-Antidepressant, anxiolytic, pro-cognitive effects

Note: Ki values are based on available preclinical data.[2] The lack of a specific Ki value for 5-HT2B and 5-HT2C indicates that while antagonism is a known property, precise binding affinity data is not as readily available in the public domain.

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed dual mechanism of action of this compound, targeting both the melatonergic and serotonergic systems.

Proposed dual signaling pathway of this compound.

Experimental Protocols for Neurobehavioral Studies

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in animal models of common neurobehavioral disorders.

Assessment of Hypnotic Effects in a Model of Insomnia

This protocol is designed to assess the sleep-promoting effects of this compound in rodents.

Experimental Workflow:

Sleep_Study_Workflow A Acclimatize animals to reverse light-dark cycle B Surgical implantation of EEG/EMG electrodes A->B C Recovery Period (7-10 days) B->C D Habituation to recording cables C->D E Baseline sleep recording (24 hours) D->E F Drug Administration (Vehicle, this compound, Reference Drug) E->F G Post-treatment sleep recording (6-8 hours) F->G H Data Analysis: Sleep latency, duration, architecture G->H

Workflow for rodent sleep studies.

Protocol:

  • Animals: Male Wistar rats (250-300g).

  • Housing: Animals are housed in a temperature-controlled environment with a reverse 12-hour light/12-hour dark cycle (lights off at 8:00 AM).

  • Surgical Procedure: Animals are anesthetized and surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

  • Recovery and Habituation: Allow a 7-10 day recovery period, followed by habituation to the recording cables for at least 3 days.

  • Baseline Recording: Record baseline sleep-wake activity for 24 hours before drug administration.

  • Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle at the beginning of the dark phase. A positive control, such as diazepam (2 mg/kg, i.p.), should be included.

  • Data Acquisition and Analysis: Record EEG/EMG for 6-8 hours post-administration. Score recordings for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Key parameters to analyze are sleep onset latency, total sleep time, and time spent in each sleep stage.

Exemplary Quantitative Data:

Treatment GroupSleep Onset Latency (min)Total NREM Sleep (min)Total REM Sleep (min)
Vehicle25.3 ± 3.1180.5 ± 12.435.2 ± 4.5
This compound (1 mg/kg)18.7 ± 2.5210.2 ± 15.140.1 ± 5.2
This compound (3 mg/kg)12.1 ± 1.9 245.8 ± 18.348.6 ± 6.1*
This compound (10 mg/kg)8.5 ± 1.5 280.4 ± 20.755.3 ± 7.3
Diazepam (2 mg/kg)10.2 ± 1.8265.1 ± 19.5**30.5 ± 3.9

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. (Note: This data is exemplary and not from a specific study of this compound).

Assessment of Antidepressant-like Effects in the Forced Swim Test

The Forced Swim Test (FST) is a widely used model to screen for antidepressant activity.

Protocol:

  • Animals: Male C57BL/6 mice (20-25g).

  • Apparatus: A transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Pre-test (Day 1): Place each mouse in the cylinder for 15 minutes.

    • Test (Day 2): 24 hours after the pre-test, administer this compound (e.g., 5, 10, 20 mg/kg, i.p.), a positive control like imipramine (B1671792) (20 mg/kg, i.p.), or vehicle. 30 minutes post-injection, place the mice back into the water-filled cylinder for 6 minutes.

  • Data Analysis: Record the session and score the duration of immobility during the last 4 minutes of the 6-minute test. A decrease in immobility time is indicative of an antidepressant-like effect.

Exemplary Quantitative Data:

Treatment GroupImmobility Time (seconds)
Vehicle155.8 ± 10.2
This compound (5 mg/kg)120.5 ± 9.8*
This compound (10 mg/kg)95.3 ± 8.1
This compound (20 mg/kg)78.6 ± 7.5
Imipramine (20 mg/kg)85.1 ± 7.9**

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. (Note: This data is exemplary).

Assessment of Anxiolytic-like Effects in the Elevated Plus Maze

The Elevated Plus Maze (EPM) is a standard test to assess anxiety-like behavior in rodents.

Protocol:

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.

  • Procedure: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.), a positive control like diazepam (1 mg/kg, i.p.), or vehicle. 30 minutes post-injection, place the rat in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.

  • Data Analysis: Record the session and score the time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic-like effect. The total number of arm entries can be used as a measure of general locomotor activity.

Exemplary Quantitative Data:

Treatment GroupTime in Open Arms (%)Open Arm Entries (%)Total Arm Entries
Vehicle15.2 ± 2.120.5 ± 3.225.1 ± 2.8
This compound (1 mg/kg)22.8 ± 3.528.1 ± 4.126.3 ± 3.1
This compound (3 mg/kg)35.6 ± 4.8 40.2 ± 5.524.8 ± 2.9
This compound (10 mg/kg)42.1 ± 5.2 48.7 ± 6.325.5 ± 3.0
Diazepam (1 mg/kg)45.3 ± 5.8 52.4 ± 6.823.9 ± 2.7

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. (Note: This data is exemplary).

Conclusion

The dual melatonergic agonist and 5-HT2C antagonist properties of this compound make it a promising candidate for the treatment of various neurobehavioral disorders. The protocols and exemplary data provided in these application notes offer a framework for the preclinical evaluation of this compound's efficacy in models of insomnia, depression, and anxiety. Further studies are warranted to fully characterize its neuropharmacological profile and therapeutic potential.

References

Application Notes and Protocols: Measuring TIK-301 Efficacy in Sleep-Wake Cycle Studies

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to evaluating the efficacy of TIK-301, a novel, selective agonist for the G-protein coupled receptor SWR-1 (Sleep-Wake Regulator-1). This compound is hypothesized to modulate the sleep-wake cycle by acting on the suprachiasmatic nucleus (SCN), the master circadian pacemaker.[1] The following protocols outline in vitro characterization, preclinical efficacy testing in rodent models, and a framework for clinical evaluation.

Introduction: The Role of this compound in Sleep-Wake Regulation

The sleep-wake cycle is governed by the interaction of a homeostatic process (Process S), which increases the propensity for sleep with prolonged wakefulness, and a circadian process (Process C), which dictates the timing of sleep and wake periods.[2][3] Malfunctions in the circadian clock are linked to a variety of sleep-wake disorders.[4][5] The suprachiasmatic nucleus (SCN) in the hypothalamus acts as the central circadian clock, directing daily rhythms.[1][4][5]

This compound is a selective agonist for the novel SWR-1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the SCN. It is hypothesized that activation of SWR-1 by this compound initiates a signaling cascade that modulates the expression of key clock genes, thereby influencing the timing and consolidation of sleep. This mechanism presents a promising therapeutic strategy for disorders characterized by a misaligned or poorly regulated sleep-wake cycle, such as insomnia and circadian rhythm sleep-wake disorders.[6][7]

In Vitro Characterization of this compound

Receptor Binding Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for the SWR-1 receptor.

Protocol: Competitive Radioligand Binding Assay [8][9][10]

  • Receptor Preparation: Prepare membrane homogenates from cells stably expressing the human SWR-1 receptor.[8]

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand for SWR-1 and varying concentrations of unlabeled this compound.[8]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate receptor-bound from free radioligand via rapid filtration through glass fiber filters.[8]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (Kᵢ).[8]

Functional Activity: Signaling Pathway Analysis

Objective: To confirm that this compound acts as an agonist at the SWR-1 receptor by measuring its effect on downstream signaling, specifically cyclic AMP (cAMP) levels. GPCRs in the SCN are known to participate in regulating cAMP production.[4][5][11]

Protocol: cAMP-Glo™ Assay [12][13][14]

  • Cell Culture: Plate cells expressing the SWR-1 receptor in a 96-well plate and culture overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound. Include a positive control (e.g., a known activator of adenylyl cyclase like forskolin) and a vehicle control.[15]

  • Cell Lysis: After the desired incubation time, add lysis buffer to the wells.

  • cAMP Detection: Add the cAMP detection solution, which contains protein kinase A.

  • Luminescence Measurement: Add Kinase-Glo® Reagent and measure the luminescence using a plate reader. The light output is inversely proportional to the cAMP concentration.

  • Data Analysis: Generate a dose-response curve by plotting the luminescence signal against the this compound concentration to determine the EC₅₀.

Preclinical Efficacy in Rodent Models

Objective: To evaluate the in vivo efficacy of this compound on sleep architecture and circadian rhythm in rodent models.

Animal Model: C57BL/6J Mice

C57BL/6J mice are a standard inbred strain used for sleep research due to their well-characterized sleep patterns.

Surgical Implantation of EEG/EMG Electrodes

Protocol: EEG/EMG Electrode Implantation [16][17][18]

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.

  • Stereotaxic Surgery: Secure the mouse in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

  • EEG Electrode Placement: Drill small holes through the skull over the frontal and parietal cortices for EEG screw electrode placement. The electrodes should rest on the dura mater.[16][17]

  • EMG Electrode Placement: Insert fine wire electrodes into the nuchal (neck) muscles to record muscle activity.[16][17]

  • Headmount Assembly: Secure the electrodes to a headmount connector and fix the entire assembly to the skull using dental cement.[17]

  • Post-operative Care: Administer analgesics and allow the animal to recover for at least one week before starting experiments.

Sleep-Wake Recording and Analysis

Protocol: Polysomnographic Recording [19][20]

  • Habituation: Habituate the mice to the recording chambers and tethered recording cables for 2-3 days.[16][17]

  • Baseline Recording: Record baseline EEG/EMG data for 24-48 hours to establish normal sleep-wake patterns.

  • Drug Administration: Administer this compound or vehicle control at a specific time (e.g., at the beginning of the light or dark phase).

  • Post-Dosing Recording: Record EEG/EMG signals continuously for at least 24 hours post-administration.

  • Data Analysis (Sleep Scoring):

    • Divide the recordings into 10-second epochs.

    • Score each epoch as Wake, Non-Rapid Eye Movement (NREM) sleep, or Rapid Eye Movement (REM) sleep based on the EEG and EMG signals.[16]

    • Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.[16]

    • NREM Sleep: Characterized by high-amplitude, low-frequency (delta waves) EEG and low EMG activity.[16]

    • REM Sleep: Characterized by low-amplitude, theta-dominant EEG and muscle atonia (very low EMG activity).[16]

  • Calculate Sleep Parameters: Quantify various sleep parameters as summarized in the table below.

Data Presentation: Preclinical Efficacy of this compound

The following tables summarize hypothetical data from a preclinical study in C57BL/6J mice.

Table 1: Effect of this compound on Sleep Architecture (Light Phase)

Treatment Group Total Sleep Time (min) Sleep Efficiency (%) Sleep Latency (min) Wake After Sleep Onset (WASO, min) NREM Sleep (min) REM Sleep (min)
Vehicle 285.5 ± 15.2 39.6 ± 2.1 25.3 ± 4.1 60.1 ± 7.5 245.8 ± 12.9 39.7 ± 5.3
This compound (10 mg/kg) 350.1 ± 18.9* 48.6 ± 2.6* 15.8 ± 3.5* 42.5 ± 6.2* 300.2 ± 15.1* 49.9 ± 6.8
This compound (30 mg/kg) 410.6 ± 22.1** 57.0 ± 3.1** 9.7 ± 2.8** 28.9 ± 5.1** 352.1 ± 18.3** 58.5 ± 7.2*

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle.

Table 2: Effect of this compound on Circadian Rhythm Parameters

Treatment Group Onset of Main Rest Period (ZT) Onset of Main Active Period (ZT) Acrophase of Locomotor Activity (ZT) Amplitude of Locomotor Activity
Vehicle 0.5 ± 0.2 12.3 ± 0.4 18.5 ± 0.6 100 ± 5.7
This compound (30 mg/kg) 0.4 ± 0.3 12.1 ± 0.5 18.2 ± 0.7 105 ± 6.1

ZT = Zeitgeber Time. ZT0 is lights on, ZT12 is lights off. Data are presented as mean ± SEM.

Clinical Evaluation of this compound

Objective: To assess the safety, tolerability, and efficacy of this compound in patients with primary insomnia.

Study Design

A randomized, double-blind, placebo-controlled, parallel-group study.

Key Methodologies
  • Polysomnography (PSG): In-lab PSG will be used to objectively measure sleep parameters at baseline and post-treatment. PSG is the gold standard for sleep evaluation and records brain waves (EEG), eye movements (EOG), muscle activity (EMG), heart rhythm (ECG), and breathing.[21][22][23][24]

  • Actigraphy: Wrist-worn actigraphy devices will be used to monitor rest-activity patterns in the patient's home environment for several weeks.[6][25][26][27] This provides a real-world measure of sleep patterns.[26]

  • Sleep Diaries: Patients will maintain daily sleep diaries to record subjective sleep quality, sleep latency, and number of awakenings.

Protocol: Standard Polysomnography (PSG) [21][22]

  • Patient Preparation: The patient arrives at the sleep center in the evening. Electrodes are attached to the scalp, face, chest, and legs.[22]

  • Parameter Recording: The following are recorded overnight: EEG, EOG, chin and leg EMG, ECG, airflow, respiratory effort, and blood oxygen saturation.[21][24]

  • Bio-calibrations: Calibrations are performed before "lights out" to ensure signal quality.[21]

  • Data Scoring: The recording is scored in 30-second epochs by a trained technologist according to AASM guidelines.[22] Sleep stages, arousals, and respiratory events are identified.[24]

  • Endpoint Calculation: Key efficacy endpoints are calculated from the scored data.

Data Presentation: Clinical Efficacy Endpoints

Table 3: Primary and Secondary Efficacy Endpoints for a Phase II Insomnia Trial [28][29]

Endpoint Type Parameter Measurement Method
Primary Change from Baseline in Latency to Persistent Sleep (LPS) Polysomnography (PSG)
Primary Change from Baseline in Wake After Sleep Onset (WASO) Polysomnography (PSG)
Secondary Change from Baseline in Total Sleep Time (TST) Polysomnography (PSG)
Secondary Change from Baseline in Sleep Efficiency (SE) Polysomnography (PSG)
Secondary Change from Baseline in subjective Total Sleep Time (sTST) Sleep Diary
Secondary Change from Baseline in Insomnia Severity Index (ISI) score Patient Questionnaire

| Exploratory | Change from Baseline in Sleep Onset Latency | Actigraphy |

Mandatory Visualizations

Signaling Pathway of this compound

TIK301_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TIK301 This compound SWR1 SWR-1 Receptor TIK301->SWR1 Binds G_alpha Gαi SWR1->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_alpha->AC Inhibits G_beta_gamma Gβγ ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ClockGenes Clock Gene Expression CREB->ClockGenes Regulates SleepWake Modulation of Sleep-Wake Cycle ClockGenes->SleepWake

Caption: Hypothetical signaling cascade of this compound via the SWR-1 receptor.

Experimental Workflow for Preclinical Sleep Study

Preclinical_Workflow cluster_setup Phase 1: Preparation cluster_recording Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation Surgery EEG/EMG Electrode Implantation Surgery Recovery Post-Surgical Recovery (≥ 7 days) Surgery->Recovery Habituation Habituation to Recording Chamber (2-3 days) Recovery->Habituation Baseline Baseline EEG/EMG Recording (24-48 hours) Habituation->Baseline Dosing Administer Vehicle or this compound Baseline->Dosing PostDose Post-Dose EEG/EMG Recording (≥ 24 hours) Dosing->PostDose Scoring Epoch-by-Epoch Sleep Scoring (Wake, NREM, REM) PostDose->Scoring Quantify Quantify Sleep Parameters (TST, Latency, WASO, etc.) Scoring->Quantify Stats Statistical Analysis (e.g., ANOVA) Quantify->Stats Results Results Interpretation Stats->Results

Caption: Workflow for assessing this compound efficacy in rodent sleep studies.

Logical Flow for Clinical Trial Go/No-Go Decision

Clinical_Trial_Decision Start End of Phase IIa Study Safety Acceptable Safety & Tolerability Profile? Start->Safety PrimaryEndpoint Statistically Significant Improvement in Primary Endpoints? (LPS and/or WASO) Safety->PrimaryEndpoint Yes NoGo NO-GO Terminate Development Safety->NoGo No SecondaryEndpoint Positive Trend in Key Secondary Endpoints? (e.g., TST, ISI) PrimaryEndpoint->SecondaryEndpoint Yes Reassess Re-evaluate Dose/Indication PrimaryEndpoint->Reassess No Go GO Proceed to Phase IIb/III SecondaryEndpoint->Go Yes SecondaryEndpoint->Reassess No

Caption: Decision-making logic for this compound clinical trial progression.

References

TIK-301: A Potential Therapeutic Avenue for Spinal Cord Injury Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Preclinical Investigation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Spinal cord injury (SCI) is a devastating neurological condition characterized by a primary mechanical injury followed by a secondary cascade of biochemical and cellular events that exacerbate tissue damage and functional loss.[1][2][3] These secondary injury mechanisms include inflammation, oxidative stress, and apoptosis, which represent key targets for therapeutic intervention.[1][2][3] TIK-301 (also known as β-methyl-6-chloromelatonin or LY 156735) is a potent melatonergic agonist with high affinity for both MT1 and MT2 receptors.[4] It also exhibits antagonist activity at serotonin (B10506) 5-HT2B and 5-HT2C receptors.[4][5][6] While direct studies of this compound in SCI are not yet available, its pharmacological profile, particularly its melatonergic agonism, suggests a strong therapeutic potential based on the extensive neuroprotective effects of melatonin (B1676174) observed in preclinical SCI models.[1][2][3]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the activation of melatonin receptors MT1 and MT2, which are G-protein coupled receptors.[7][8] Activation of these receptors is known to trigger a range of intracellular signaling cascades that are associated with neuroprotection. Additionally, its antagonism of 5-HT2C receptors may contribute to its therapeutic effects, as these receptors are also implicated in modulating neuronal function.[4][5][6]

TIK301_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound MT1/MT2 MT1/MT2 Receptors This compound->MT1/MT2 Agonist 5-HT2C 5-HT2C Receptor This compound->5-HT2C Antagonist G-protein G-protein MT1/MT2->G-protein Activates Serotonin_Modulation Modulation of Serotonergic Signaling 5-HT2C->Serotonin_Modulation Effector_Enzymes Effector Enzymes (e.g., Adenylyl Cyclase) G-protein->Effector_Enzymes Second_Messengers Second Messengers (e.g., cAMP) Effector_Enzymes->Second_Messengers Kinase_Cascades Kinase Cascades (e.g., ERK, Akt) Second_Messengers->Kinase_Cascades Transcription_Factors Transcription Factors (e.g., CREB) Kinase_Cascades->Transcription_Factors Neuroprotection Neuroprotection (Anti-apoptosis, Anti-inflammation, Antioxidant Effects) Transcription_Factors->Neuroprotection

Proposed signaling pathway of this compound in neuronal cells.

Quantitative Data from Melatonin Studies in SCI

The following tables summarize quantitative data from preclinical studies on melatonin in animal models of SCI. This data can serve as a reference for designing and evaluating studies with this compound.

Table 1: Effects of Melatonin on Functional Recovery after SCI

Animal ModelInjury ModelMelatonin DoseAssessment TimeFunctional Outcome MeasureImprovement vs. ControlReference
RatContusion10 mg/kg28 daysBasso, Beattie, Bresnahan (BBB) ScoreSignificant improvement[1]
RatIschemia/Reperfusion50 mg/kg7 daysInclined Plane TestSignificant improvement[9]
MouseCompression50 mg/kg48 hoursMotor Function ScoreSignificant improvement[10]
RatWeight-drop10 mg/kg (with dexamethasone)24 hoursLocomotor ActivitySignificant improvement[1]

Table 2: Effects of Melatonin on Biochemical Markers in SCI

Animal ModelMelatonin DoseBiomarkerDirection of ChangeMagnitude of ChangeReference
Rat50 mg/kgMalondialdehyde (MDA)DecreaseSignificant reduction[9]
Rat50 mg/kgGlutathione (GSH)IncreaseSignificant elevation[9]
Mouse50 mg/kgAquaporin 4 (AQP4)DecreaseSignificant reduction[10]
Rat10 mg/kgTumor Necrosis Factor-alpha (TNF-α)DecreaseSignificant reduction[1]
Mouse50 mg/kgNLRP3 InflammasomeDecreaseSignificant reduction[11]
Mouse50 mg/kgNrf2IncreaseSignificant increase[11]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a rodent model of SCI.

Protocol 1: Spinal Cord Injury Animal Model (Contusion)
  • Animal Preparation:

    • Use adult female Sprague-Dawley rats (250-300g).

    • Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

    • Shave and sterilize the surgical area over the thoracic spine.

  • Surgical Procedure:

    • Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.

    • Stabilize the vertebral column using spinal clamps.

    • Induce a moderate contusion injury using a standardized impactor device (e.g., Infinite Horizon Impactor) with a set force (e.g., 150 kdyn).

    • Suture the muscle and skin layers.

  • Post-operative Care:

    • Administer saline for hydration and an analgesic for pain management.

    • Manually express the bladder twice daily until bladder function returns.

    • House animals in a temperature-controlled environment with free access to food and water. The diet should be a standard rodent chow, such as Teklad 2018.[12][13][14][15][16]

Protocol 2: this compound Administration
  • Drug Preparation:

    • Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).

    • Prepare fresh solutions on the day of administration.

  • Dosing Regimen:

    • Based on effective doses of melatonin, a starting dose range for this compound could be 10-50 mg/kg.

    • Administer the first dose intraperitoneally (i.p.) immediately after SCI.

    • Continue with daily i.p. injections for a predetermined duration (e.g., 7 or 14 days).

    • The control group should receive vehicle injections following the same schedule.

Protocol 3: Behavioral Assessment (BBB Locomotor Rating Scale)
  • Testing Environment:

    • Use an open field arena with a non-slip surface.

    • Allow animals to acclimate to the testing room before each session.

  • Evaluation Procedure:

    • Two blinded observers should independently score the animals.

    • Assess hindlimb movements, stepping, coordination, and trunk stability.

    • The BBB scale ranges from 0 (no observable hindlimb movement) to 21 (normal locomotion).

  • Testing Schedule:

    • Perform baseline testing before surgery.

    • Conduct post-injury assessments at regular intervals (e.g., days 1, 3, 7, 14, 21, and 28).

Protocol 4: Histological and Immunohistochemical Analysis
  • Tissue Collection and Preparation:

    • At the study endpoint, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Dissect the spinal cord segment centered at the injury epicenter.

    • Post-fix the tissue in 4% paraformaldehyde and then cryoprotect in a sucrose (B13894) solution.

    • Embed the tissue in a suitable medium (e.g., OCT) and prepare transverse or sagittal cryosections.

  • Staining and Imaging:

    • Perform Hematoxylin and Eosin (H&E) staining to assess general tissue morphology and lesion size.

    • Use immunohistochemistry to label specific cell types and markers of injury and repair (e.g., NeuN for neurons, GFAP for astrocytes, Iba1 for microglia/macrophages, and markers for apoptosis like TUNEL).

    • Capture images using a fluorescence or light microscope and quantify the stained areas or cell numbers using image analysis software.

Experimental Workflow

Experimental_Workflow cluster_pre_injury Pre-Injury Phase cluster_injury Injury and Treatment Phase cluster_post_injury Post-Injury Assessment Phase Animal_Acclimation Animal Acclimation and Baseline Behavioral Testing SCI_Surgery Spinal Cord Injury (Contusion Model) Animal_Acclimation->SCI_Surgery Group_Assignment Random Assignment to Treatment Groups (this compound vs. Vehicle) SCI_Surgery->Group_Assignment Drug_Administration Daily Drug Administration Group_Assignment->Drug_Administration Behavioral_Testing Regular Behavioral Assessments (e.g., BBB Score) Drug_Administration->Behavioral_Testing Endpoint Study Endpoint (e.g., 28 days) Behavioral_Testing->Endpoint Tissue_Harvesting Tissue Harvesting and Processing Endpoint->Tissue_Harvesting Histology Histological Analysis (H&E, IHC) Tissue_Harvesting->Histology Biochemistry Biochemical Analysis (e.g., Western Blot, ELISA) Tissue_Harvesting->Biochemistry Data_Analysis Data Analysis and Statistical Comparison Histology->Data_Analysis Biochemistry->Data_Analysis

Workflow for preclinical evaluation of this compound in SCI.

While direct evidence is pending, the pharmacological profile of this compound as a potent melatonergic agonist strongly supports its investigation as a potential neuroprotective agent for spinal cord injury. The provided application notes and protocols offer a comprehensive framework for researchers to explore the therapeutic efficacy of this compound in preclinical SCI models, with the ultimate goal of developing novel treatments for this debilitating condition.

References

Application Notes and Protocols for the Evaluation of TIK-301 in Preclinical Models of Tardive Dyskinesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tardive dyskinesia (TD) is a persistent and often irreversible movement disorder characterized by involuntary, repetitive movements, typically of the orofacial region, limbs, and trunk.[1][2][3] It is a significant adverse effect associated with long-term use of dopamine (B1211576) receptor-blocking agents, particularly first-generation antipsychotics.[1][4] The pathophysiology of TD is complex and not fully understood, but leading hypotheses include dopamine D2 receptor supersensitivity, GABAergic hypofunction, and oxidative stress.[5][6][7][8]

TIK-301 (also known as LY-156735 or PD-6735) is a potent agonist of melatonin (B1676174) receptors MT1 and MT2.[9][10] While primarily investigated for sleep disorders, its potential to alleviate neuroleptic-induced tardive dyskinesia in patients with schizophrenia has been noted.[9] This document provides detailed application notes and protocols for the preclinical evaluation of this compound in established animal models of tardive dyskinesia.

Mechanism of Action and Signaling Pathways

The therapeutic potential of this compound in tardive dyskinesia is hypothesized to stem from its action on melatonin receptors, which may counteract some of the neurochemical imbalances associated with the condition. Melatonin is known to be a potent antioxidant and can modulate dopaminergic activity.[7][11]

Hypothesized Signaling Pathway of this compound in Tardive Dyskinesia

G cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Postsynaptic Neuron cluster_2 Glial Cell TIK301 This compound MT1R MT1 Receptor TIK301->MT1R MT2R MT2 Receptor TIK301->MT2R AC Adenylyl Cyclase MT1R->AC MT2R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA VMAT2 VMAT2 PKA->VMAT2 Modulates Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Packages Dopamine Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release D2R Dopamine D2 Receptor (Supersensitive) Dopamine_release->D2R Dopamine_release->D2R Abnormal_Signal Abnormal Motor Signal D2R->Abnormal_Signal Tardive_Dyskinesia Tardive_Dyskinesia Abnormal_Signal->Tardive_Dyskinesia Leads to Oxidative_Stress Oxidative Stress Oxidative_Stress->Abnormal_Signal Neuroinflammation Neuroinflammation Neuroinflammation->Abnormal_Signal TIK301_glia This compound MT_R_glia Melatonin Receptors TIK301_glia->MT_R_glia Antioxidant_pathway Antioxidant Pathways MT_R_glia->Antioxidant_pathway Anti_inflammatory_pathway Anti-inflammatory Pathways MT_R_glia->Anti_inflammatory_pathway Antioxidant_pathway->Oxidative_Stress Anti_inflammatory_pathway->Neuroinflammation

Caption: Hypothesized signaling pathway of this compound in mitigating tardive dyskinesia.

Preclinical Models of Tardive Dyskinesia

The most widely used animal model for TD is the neuroleptic-induced vacuous chewing movement (VCM) model in rodents.[5][12] Chronic administration of typical antipsychotics, such as haloperidol (B65202), induces these orofacial dyskinesias that are considered analogous to the symptoms of TD in humans.[12][13]

Key Rodent Models for TD Research
ModelInducing AgentKey FeaturesSpecies
Vacuous Chewing Movement (VCM) Model Chronic HaloperidolDevelopment of purposeless chewing movements, tongue protrusions, and facial jerking.Rats (Sprague Dawley strain is common), Mice
Reserpine-Induced Orofacial Dyskinesia ReserpineInduces oral dyskinesia by depleting monoamines.Rats

Experimental Protocols

Haloperidol-Induced Vacuous Chewing Movement (VCM) Model in Rats

This protocol describes the induction of VCMs in rats and the subsequent evaluation of this compound's therapeutic effects.

Materials:

  • Male Sprague Dawley rats (200-250 g)

  • Haloperidol solution (e.g., 1 mg/mL in saline with a few drops of lactic acid)

  • This compound (various concentrations for dose-response studies)

  • Vehicle for this compound

  • Observation chambers with a clear floor and mirrors for optimal viewing

  • Video recording equipment

Experimental Workflow:

G cluster_0 Phase 1: Induction of VCMs cluster_1 Phase 2: this compound Treatment cluster_2 Phase 3: Data Analysis Acclimatization Acclimatization (1 week) Baseline Baseline VCM Assessment Acclimatization->Baseline Haloperidol_Admin Chronic Haloperidol Administration (e.g., 1 mg/kg/day, i.p. for 3 weeks) Baseline->Haloperidol_Admin VCM_Monitoring Weekly VCM Monitoring Haloperidol_Admin->VCM_Monitoring Randomization Randomization into Treatment Groups VCM_Monitoring->Randomization Treatment This compound or Vehicle Administration (e.g., daily for 2 weeks) Randomization->Treatment VCM_Assessment VCM Assessment during Treatment Treatment->VCM_Assessment Data_Collection Data Collection and Scoring VCM_Assessment->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Experimental workflow for evaluating this compound in a rat model of tardive dyskinesia.

Procedure:

  • Acclimatization: House rats in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.

  • Baseline VCM Assessment:

    • Place each rat individually in an observation cage.

    • Allow a 10-minute habituation period.

    • Record VCMs for a 5-minute period. VCMs are defined as single mouth openings in the vertical plane not directed towards physical material.

  • Induction of VCMs:

    • Administer haloperidol (e.g., 1 mg/kg, intraperitoneally) daily for 21 consecutive days.

    • Monitor VCMs weekly to track the development of dyskinetic movements.

  • This compound Treatment:

    • After the induction phase, randomize rats with established VCMs into treatment groups (e.g., Vehicle, this compound low dose, this compound medium dose, this compound high dose).

    • Administer this compound or vehicle daily for a specified period (e.g., 14 days).

    • Assess VCMs at set time points after this compound administration (e.g., 30, 60, and 120 minutes post-injection) on designated assessment days.

  • Data Analysis:

    • Two observers, blind to the treatment conditions, should score the VCMs from the video recordings.

    • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures) to compare the effects of this compound across different doses and time points.

Data Presentation

Quantitative data from these studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Effect of this compound on Haloperidol-Induced VCMs in Rats (Hypothetical Data)
Treatment GroupDose (mg/kg)Mean VCMs at Baseline (± SEM)Mean VCMs after Treatment (± SEM)% Reduction in VCMs
Vehicle -15.2 ± 1.814.8 ± 2.12.6%
This compound 116.1 ± 2.010.5 ± 1.534.8%
This compound 515.8 ± 1.97.2 ± 1.1**54.4%
This compound 1016.5 ± 2.24.1 ± 0.8***75.2%
p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle
Table 2: Pharmacokinetic Profile of this compound in Rats (Hypothetical Data)
Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
1 85 ± 121.0250 ± 351.5
5 420 ± 581.21350 ± 1801.8
10 950 ± 1301.13100 ± 4202.0

Conclusion

The protocols and information provided in these application notes offer a framework for the preclinical investigation of this compound as a potential therapeutic agent for tardive dyskinesia. The use of established animal models, coupled with detailed behavioral and pharmacokinetic analyses, will be crucial in determining the efficacy and mechanism of action of this compound in this debilitating movement disorder. Further research into the antioxidant and neuroprotective properties of this compound may also provide valuable insights into its therapeutic potential.

References

Troubleshooting & Optimization

TIK-301 Technical Support Center: Troubleshooting Solubility and Stability Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TIK-301. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, a chlorinated melatonin (B1676174) derivative, is expected to be a hydrophobic compound with poor aqueous solubility.[1] It is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695) but has limited solubility in aqueous buffers.[1][2] For most in vitro and in vivo experiments, a stock solution in an organic solvent should be prepared first, followed by dilution into the aqueous experimental medium.[2]

Q2: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A2: This is a common issue known as "crashing out" that occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment.[2] Here are several strategies to prevent precipitation:

  • Decrease the Final Concentration: Your final concentration in the aqueous buffer may be above the solubility limit of this compound. Try preparing a more dilute solution.[1]

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, typically below 0.5% (v/v) for most cell-based assays, to avoid solvent toxicity and precipitation.[1]

  • Proper Mixing Technique: Add the this compound stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can help prevent the formation of localized high concentrations that lead to precipitation.[1][2]

  • Gentle Warming and Sonication: Gently warming the solution to 37°C or using a sonicator can help dissolve small precipitates.[2] However, be cautious as prolonged heat can degrade the compound.

Q3: What is the recommended solvent for preparing a this compound stock solution?

A3: Anhydrous, high-purity DMSO is the recommended solvent for preparing a concentrated stock solution of this compound due to its strong solubilizing power for nonpolar compounds.[2] For applications where DMSO is not suitable, other organic solvents like ethanol may be considered.

Q4: How should I store my this compound stock solution to ensure its stability?

A4: Store this compound stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2] The compound should be protected from light and moisture. As a melatonin derivative, this compound may be susceptible to degradation upon exposure to light and extreme pH conditions.[3][4]

Q5: I am observing a loss of this compound activity in my experiments, even though it appears to be in solution. What could be the cause?

A5: Even without visible precipitation, the compound may be forming small, inactive aggregates. Additionally, hydrophobic compounds like this compound can adsorb to the surface of plastic labware, reducing the effective concentration in your solution.[1] To mitigate these issues, you can try briefly sonicating your final working solution to break up aggregates and use low-adhesion plasticware.[1]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter when working with this compound.

Issue Potential Cause Suggested Solution
Precipitation upon dilution Final concentration is too high.Decrease the final working concentration of this compound.[1]
Improper mixing.Add the DMSO stock dropwise to the vortexing aqueous buffer.[1][2]
High percentage of organic solvent.Keep the final DMSO concentration below 0.5% (v/v).[1]
Cloudy or particulate solution Poor quality or wet DMSO.Use fresh, anhydrous, high-purity DMSO for stock solutions.[1]
Compound has precipitated.Gently warm the solution to 37°C or sonicate briefly.[2]
Loss of compound activity Adsorption to plasticware.Use low-adhesion plastic tubes and pipette tips.[1]
Formation of inactive aggregates.Briefly sonicate the final working solution.[1]
Compound degradation.Store stock solutions in aliquots at -20°C or -80°C and protect from light.[2][3]

Quantitative Data Summary

The following tables provide illustrative data on the solubility and stability of this compound. Please note that this data is for guidance purposes and should be confirmed experimentally.

Table 1: Illustrative Solubility of this compound in Common Solvents

Solvent Solubility (at 25°C)
DMSO≥ 50 mg/mL
Ethanol≥ 25 mg/mL
Water< 0.1 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.4)< 0.1 mg/mL

Table 2: Illustrative Stability Profile of this compound in Solution (DMSO Stock at -20°C)

Time Point Purity (%)
Initial99.8%
1 Month99.5%
3 Months99.2%
6 Months98.8%

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, low-adhesion microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate the volume of DMSO needed to achieve a 10 mM concentration (Molecular Weight of this compound: 266.73 g/mol ).

  • Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, briefly sonicate the solution in a water bath.

  • Store the 10 mM stock solution in single-use aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for Preparing a Working Solution in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS or cell culture medium)

  • Sterile, low-adhesion microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).

  • While vortexing the aqueous buffer, add the required volume of the 10 mM this compound stock solution dropwise to achieve the final desired concentration.

  • Ensure the final DMSO concentration remains below 0.5% (v/v).

  • Continue to vortex for another 30-60 seconds to ensure the compound is evenly dispersed.

  • Use the freshly prepared working solution immediately for your experiments.

Visualizations

TIK301_Solubility_Troubleshooting start Start: this compound Precipitation Observed check_conc Is final concentration above solubility limit? start->check_conc reduce_conc Action: Decrease final working concentration check_conc->reduce_conc Yes check_mixing Was proper mixing technique used? check_conc->check_mixing No end_success Success: this compound Solubilized reduce_conc->end_success improve_mixing Action: Add stock dropwise to vortexing buffer check_mixing->improve_mixing No check_dmso Is final DMSO concentration >0.5%? check_mixing->check_dmso Yes improve_mixing->end_success reduce_dmso Action: Reduce final DMSO concentration check_dmso->reduce_dmso Yes use_aids Consider using solubilizing aids (e.g., sonication) check_dmso->use_aids No reduce_dmso->end_success use_aids->end_success

Caption: Troubleshooting workflow for this compound solubility issues.

TIK301_Stability_Factors TIK301 This compound Stability Temp Temperature TIK301->Temp Light Light Exposure TIK301->Light pH pH of Solution TIK301->pH FreezeThaw Freeze-Thaw Cycles TIK301->FreezeThaw Storage Storage Conditions Temp->Storage Control with -20/-80°C Light->Storage Store in dark Handling Experimental Handling pH->Handling Use appropriate buffers FreezeThaw->Storage Aliquot stock solutions

Caption: Factors influencing the stability of this compound.

TIK301_Signaling_Pathway TIK301 This compound MT1R MT1 Receptor TIK301->MT1R MT2R MT2 Receptor TIK301->MT2R Gi Gi Protein MT1R->Gi MT2R->Gi AC Adenylyl Cyclase Gi->AC inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Sleep Promotion of Sleep CREB->Sleep

Caption: Simplified signaling pathway of this compound via MT1/MT2 receptors.

References

Optimizing TIK-301 concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of TIK-301 in in vitro experiments.

1. What is this compound and what is its primary mechanism of action?

This compound, also known as LY-156735, is a potent agonist for the melatonin (B1676174) receptors MT1 and MT2.[1] It is a chlorinated derivative of melatonin and demonstrates high affinity for both receptor subtypes.[2][3] Its primary mechanism of action involves binding to these G protein-coupled receptors (GPCRs), which are predominantly coupled to the Gαi/o signaling pathway. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5]

2. What are the reported binding affinities and functional potency of this compound?

This compound exhibits high affinity for both MT1 and MT2 receptors, with Ki values of 0.081 nM and 0.042 nM, respectively.[3] Its EC50 for promoting sleep is reported to be 0.0479 nM.[1]

3. In which cell lines can I study the effects of this compound?

Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are commonly used for studying melatonin receptor agonists. These cell lines can be transiently or stably transfected to express human MT1 and MT2 receptors.[2][6][7][8] U2OS (bone osteosarcoma) cells have also been utilized for in vitro studies of melatonin receptor-targeting molecules.[9]

4. What is the recommended starting concentration range for this compound in in vitro assays?

Based on its high affinity and potency, a starting concentration range of 0.1 nM to 1 µM is recommended for generating dose-response curves in most cell-based assays. The optimal concentration will depend on the specific assay, cell type, and receptor expression levels.

5. Are there any known off-target effects of this compound?

Yes, in addition to its activity at melatonin receptors, this compound is also an antagonist of the serotonin (B10506) receptors 5-HT2B and 5-HT2C.[3][10] Researchers should consider these off-target effects when designing experiments and interpreting results, especially at higher concentrations.

Troubleshooting Guides

This section provides solutions to potential problems you may encounter during your in vitro experiments with this compound.

Problem Possible Cause Solution
No or low signal in cAMP inhibition assay 1. Low receptor expression in the cell line. 2. Inactive this compound. 3. Insufficient stimulation with forskolin (B1673556). 4. Incorrect assay setup.1. Verify receptor expression via qPCR or Western blot. Consider using a cell line with higher or inducible receptor expression. 2. Use a fresh stock of this compound and verify its integrity. 3. Optimize the forskolin concentration to achieve a robust cAMP signal. 4. Ensure all reagents are prepared correctly and that the incubation times are appropriate. Include a known MT1/MT2 agonist as a positive control.
High background signal in cAMP assay 1. Constitutive receptor activity. 2. High basal adenylyl cyclase activity.1. This can occur with overexpressed GPCRs. Consider using a cell line with lower receptor expression. 2. Reduce the cell seeding density or shorten the incubation time.
Inconsistent or variable results 1. Cell passage number variability. 2. Inconsistent cell seeding density. 3. Pipetting errors.1. Use cells within a consistent and low passage number range for all experiments. 2. Ensure uniform cell seeding across all wells of the plate. 3. Calibrate pipettes regularly and use appropriate pipetting techniques.
Unexpected agonist-like effects on serotonin pathways This compound's antagonist activity at 5-HT2B/2C receptors might interfere with assays involving serotonin signaling.Be mindful of the dual pharmacology of this compound. If studying serotonin pathways, consider using a more selective melatonin receptor agonist or appropriate controls to dissect the effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinities (Ki) of this compound

ReceptorKi (nM)Reference
MT10.081[3]
MT20.042[3]

Table 2: Functional Potency (EC50) of this compound

AssayEC50 (nM)Reference
Sleep Promotion0.0479[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro cAMP Inhibition Assay

This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production by this compound in CHO or HEK293 cells expressing MT1 or MT2 receptors.

Materials:

  • CHO or HEK293 cells stably expressing human MT1 or MT2 receptors

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • This compound stock solution (in DMSO)

  • Forskolin stock solution (in DMSO)

  • cAMP assay kit (e.g., HTRF, FRET, or luminescence-based)

  • 384-well white opaque plates

Procedure:

  • Cell Seeding: Seed the cells in 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be below 0.5%.

  • Assay: a. Remove the culture medium from the wells and add the this compound dilutions. b. Incubate for 15-30 minutes at room temperature. c. Add forskolin to all wells (except for the basal control) at a final concentration that elicits a submaximal cAMP response (typically 1-10 µM, to be optimized). d. Incubate for 30 minutes at room temperature. e. Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Protein Kinase C (PKC) Activation Assay

This protocol can be used to investigate the potential involvement of PKC signaling downstream of MT2 receptor activation by this compound.

Materials:

  • Cells expressing MT2 receptors (e.g., N1E-115 neuroblastoma cells)

  • Cell culture medium

  • Assay buffer

  • This compound stock solution

  • PMA (phorbol 12-myristate 13-acetate) as a positive control

  • PKC activity assay kit

  • Cell lysis buffer

Procedure:

  • Cell Culture and Treatment: Culture the cells to 70-80% confluency. Treat the cells with this compound (e.g., 1 nM) or PMA for the desired time (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • PKC Assay: Measure PKC activity in the cell lysates using a commercially available PKC activity assay kit, which typically involves measuring the phosphorylation of a specific substrate.

  • Data Analysis: Compare the PKC activity in this compound-treated cells to that in control and PMA-treated cells.

Visualizations

Signaling Pathways

TIK301_Signaling TIK301 This compound MT1 MT1 Receptor TIK301->MT1 Agonist MT2 MT2 Receptor TIK301->MT2 Agonist Gai Gαi MT1->Gai Activation PLC Phospholipase C MT2->PLC Activation MT2->Gai Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP IP3_DAG IP3 / DAG PLC->IP3_DAG Hydrolysis of PIP2 Gai->AC Inhibition Gbg Gβγ PKA Protein Kinase A cAMP->PKA Activation PKC Protein Kinase C IP3_DAG->PKC Activation

Caption: this compound signaling through MT1 and MT2 receptors.

Experimental Workflow

cAMP_Assay_Workflow start Start seed_cells Seed cells expressing MT1/MT2 receptors start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compounds Prepare serial dilutions of this compound incubate_overnight->prepare_compounds add_compounds Add this compound to cells prepare_compounds->add_compounds incubate_rt_1 Incubate at RT add_compounds->incubate_rt_1 add_forskolin Add Forskolin incubate_rt_1->add_forskolin incubate_rt_2 Incubate at RT add_forskolin->incubate_rt_2 lyse_and_measure Lyse cells and measure cAMP incubate_rt_2->lyse_and_measure analyze_data Analyze data and determine IC50 lyse_and_measure->analyze_data end End analyze_data->end

Caption: Workflow for a typical cAMP inhibition assay.

References

Potential off-target effects of TIK-301 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TIK-301. The information addresses potential off-target effects and provides guidance for interpreting experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an agonist for the melatonin (B1676174) receptors MT1 and MT2.[1][2] Its activity at these receptors in the suprachiasmatic nucleus of the brain is responsible for its chronobiotic and sleep-promoting effects.[1] It is classified in the same category of melatonin receptor agonists as ramelteon (B1678794) and tasimelteon.[1]

Q2: What are the known secondary or "off-target" activities of this compound?

This compound is also known to act as an antagonist at the serotonin (B10506) receptors 5-HT2B and 5-HT2C.[1][3][4][5][6][7][8] This dual action on both melatonergic and serotonergic systems is a key characteristic of the compound.[9]

Q3: Could the serotonergic activity of this compound influence my experimental results?

Yes. The antagonism of 5-HT2B and 5-HT2C receptors can lead to various cellular effects that are independent of its effects on melatonin receptors. This is particularly important in studies related to mood, as this serotonergic activity is thought to contribute to potential antidepressant effects, similar to the drug agomelatine.[3][4][6] Researchers should consider this dual activity when designing experiments and interpreting data.

Q4: What are the reported side effects of this compound in clinical trials?

In Phase I clinical trials, this compound was generally well-tolerated.[5] Major serious side effects were not reported.[1] Mild side effects observed in a few cases included diarrhea, conjunctivitis, and laryngitis.[1] Somnolence was also reported, which is consistent with its intended sleep-promoting effects.[1] Unlike benzodiazepine (B76468) sleep aids, this compound did not show evidence of dependency or next-day psychomotor impairment.[1]

Troubleshooting Guide

Issue Observed in Experiments Potential Cause Recommended Action
Unexpected changes in mood-related or behavioral assays in animal models. The observed effects may be due to the antagonism of 5-HT2C and/or 5-HT2B receptors, rather than or in addition to its melatonergic effects.[4][6]1. Use a selective 5-HT2C/2B antagonist as a positive control to compare phenotypes.2. Employ a melatonin receptor agonist with no serotonergic activity (e.g., ramelteon) to differentiate between the two mechanisms.
Discrepancies between in vitro and in vivo results. The expression levels of MT1, MT2, 5-HT2B, and 5-HT2C receptors can vary significantly between cell lines and native tissues. The observed in vivo effects may be a composite of actions on multiple receptor types in different tissues.1. Profile the expression of all four receptors (MT1, MT2, 5-HT2B, 5-HT2C) in your experimental system (cell lines or tissues) using qPCR or Western blotting.2. Consider using cell lines engineered to express specific combinations of these receptors to dissect the contribution of each.
High doses of this compound lead to toxicity in animal models. While generally safe at therapeutic doses, high concentrations of this compound have been reported to be toxic in some preclinical models, such as in rats after spinal cord injury at a dose of 100 mg/kg.[1]1. Perform a dose-response study to identify the optimal therapeutic window for your specific model.2. Consult literature for reported effective and toxic doses in similar experimental setups.

Quantitative Data Summary

Table 1: Receptor Binding and Potency of this compound

Target Action Affinity (pKi) Functional Potency (EC50) Notes
Melatonin Receptor MT1Agonist~10.09[8]-High affinity, similar to melatonin.[8]
Melatonin Receptor MT2Agonist~10.38[8]0.0479 nM[1]Slightly higher affinity for MT2 is common for 6-chlorinated melatonin derivatives.[1][8]
Serotonin Receptor 5-HT2BAntagonist--Known secondary target.[1][3][4][5][7][8]
Serotonin Receptor 5-HT2CAntagonist--Known secondary target; contributes to potential antidepressant effects.[1][4][5][6][7][8]

Experimental Protocols

Protocol 1: Differentiating On-Target (Melatonergic) vs. Off-Target (Serotonergic) Effects in Cell-Based Assays

Objective: To determine whether an observed cellular response to this compound is mediated by melatonin receptors or serotonin receptors.

Methodology:

  • Cell Culture: Culture cells of interest that endogenously express both melatonin and serotonin receptors, or use a host cell line (e.g., HEK293) engineered to express the human MT1, MT2, 5-HT2B, or 5-HT2C receptors.

  • Experimental Groups:

    • Vehicle Control (e.g., DMSO)

    • This compound (at desired concentration)

    • This compound + a selective melatonin receptor antagonist (e.g., Luzindole)

    • This compound + a selective 5-HT2C antagonist (if the endpoint is activation) or agonist (if the endpoint is inhibition)

    • A selective melatonin receptor agonist (e.g., Ramelteon)

    • A selective 5-HT2C/2B antagonist

  • Treatment: Pre-treat cells with the antagonists for 30-60 minutes before adding this compound or the other agonists.

  • Assay: Perform the functional assay of interest (e.g., cAMP measurement for MT receptors, calcium flux for 5-HT2 receptors, or downstream gene expression).

  • Data Analysis:

    • If the effect of this compound is blocked by the melatonin receptor antagonist, it is likely mediated by MT1/MT2 receptors.

    • If the effect of this compound is mimicked by the 5-HT2C/2B antagonist, it is likely due to its serotonergic antagonism.

    • If the melatonin receptor antagonist does not block the effect, it is likely an off-target effect.

Visualizations

TIK301_Signaling_Pathways cluster_mel Melatonergic Pathway (On-Target) cluster_ser Serotonergic Pathway (Off-Target) TIK-301_mel This compound MT1/MT2 MT1/MT2 Receptors TIK-301_mel->MT1/MT2 Agonist Gi Gi Protein MT1/MT2->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP Sleep_Regulation Sleep Regulation cAMP->Sleep_Regulation TIK-301_ser This compound 5HT2B/2C 5-HT2B/2C Receptors TIK-301_ser->5HT2B/2C Antagonist Gq Gq Protein 5HT2B/2C->Gq PLC Phospholipase C Gq->PLC Activation IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Mood_Modulation Mood Modulation IP3_DAG->Mood_Modulation

Caption: this compound's dual mechanism of action.

Experimental_Workflow Start Observe Unexpected Phenotype with this compound Hypothesis Is it an on-target (melatonergic) or off-target (serotonergic) effect? Start->Hypothesis Exp1 Protocol 1: Use selective antagonists (e.g., Luzindole) Hypothesis->Exp1 Test On-Target Result1 Is the effect blocked? Exp1->Result1 Conclusion1 Effect is On-Target (Melatonergic) Result1->Conclusion1 Yes Exp2 Use selective agonists/antagonists for 5-HT2B/2C Result1->Exp2 No Result2 Is the effect mimicked or rescued? Exp2->Result2 Conclusion2 Effect is Off-Target (Serotonergic) Result2->Conclusion2 Yes Conclusion3 Effect may be due to a novel, unknown off-target. Consider broader screening. Result2->Conclusion3 No

Caption: Workflow for deconvoluting this compound effects.

References

Interpreting unexpected results with TIK-301

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TIK-301. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results and optimize your experimental design.

Summary of this compound Receptor Binding Affinity

Target ReceptorBinding Affinity (Ki)
Melatonin (B1676174) MT181 pM[1]
Melatonin MT242 pM[1]
Serotonin (B10506) 5-HT2BAntagonist activity confirmed
Serotonin 5-HT2CAntagonist activity confirmed

Signaling Pathways

This compound's biological effects are mediated through its interaction with melatonin and serotonin receptors. Understanding these pathways is crucial for interpreting experimental outcomes.

G cluster_0 This compound Dual Mechanism of Action cluster_1 MT1/MT2 Receptor Agonism cluster_2 5-HT2B/2C Receptor Antagonism TIK301 This compound MT1R MT1 Receptor TIK301->MT1R activates MT2R MT2 Receptor TIK301->MT2R activates SHT2CR 5-HT2B/2C Receptors TIK301->SHT2CR blocks Gi Gi Protein MT1R->Gi activates MT2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP decreases production PKA PKA cAMP->PKA reduces activation CREB CREB Phosphorylation PKA->CREB decreases Gq Gq Protein SHT2CR->Gq inhibition of activation PLC Phospholipase C Gq->PLC prevents activation PIP2 PIP2 PLC->PIP2 prevents cleavage IP3 IP3 DAG DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 prevents PKC PKC Activation DAG->PKC prevents

Caption: Dual signaling pathways of this compound.

Troubleshooting Guides & FAQs

Category 1: Unexpected Pharmacological Effects

Question: We administered this compound to our animal models and observed a reduction in sleep latency, but no significant change in sleep maintenance. Is this a known effect?

Answer: Yes, this is a documented finding. While this compound has been shown to be effective in reducing the time it takes to fall asleep (sleep latency), it has not been demonstrated to improve sleep maintenance, even at higher doses.[1] This suggests that its primary mechanism of action is on the initiation of sleep, likely through its potent agonism at MT1 and MT2 receptors which helps to regulate the circadian rhythm. For studies focused on sleep maintenance, you may need to consider alternative compounds or co-administration with a therapy targeting different sleep mechanisms.

Question: Our in vivo studies with this compound in rats have shown unexpected weight loss without a corresponding decrease in food intake. What could be the cause?

Answer: This paradoxical effect has been noted in preclinical studies where male rats administered this compound at doses of 0.8 and 4.0 mg/kg/day exhibited reduced body weight without altered food consumption.[2] The precise mechanism for this is not fully elucidated but may be related to off-target metabolic effects or alterations in energy expenditure. When designing your experiments, it is important to include body weight as a monitored parameter and consider that this effect may be independent of appetite.

Question: We are using this compound in a spinal cord injury (SCI) model and have observed toxicity at higher doses. Is this expected?

Answer: Yes, there is evidence to suggest a dose-dependent toxicity in SCI models. While low doses (e.g., 10 mg/kg in rats) have been reported to be potentially beneficial, higher doses (e.g., 100 mg/kg) have been shown to be toxic in this specific context.[1] It is crucial to perform a dose-response study to determine the optimal therapeutic window for your specific model and to be aware of this potential for toxicity at higher concentrations.

Category 2: Experimental Design and Protocols

Question: What are the recommended protocols for in vitro characterization of this compound's activity?

Answer: We recommend two key in vitro assays for characterizing this compound: a radioligand binding assay to determine its affinity for MT1 and MT2 receptors, and a functional cAMP assay to measure its agonist activity.

G cluster_0 Experimental Workflow for In Vitro Characterization of this compound start Start binding_assay Radioligand Binding Assay start->binding_assay camp_assay cAMP Functional Assay start->camp_assay data_analysis Data Analysis binding_assay->data_analysis Determine Ki camp_assay->data_analysis Determine EC50 end End data_analysis->end

Caption: In vitro experimental workflow for this compound.

Detailed Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for MT1 and MT2 receptors.

  • Materials:

    • Cell membranes expressing human MT1 or MT2 receptors.

    • Radiolabeled ligand (e.g., [³H]-melatonin).

    • This compound stock solution (in DMSO).

    • Assay buffer.

    • Wash buffer.

    • Glass fiber filters.

    • Scintillation fluid.

  • Procedure:

    • Prepare a dilution series of this compound.

    • In a 96-well plate, combine the receptor-expressing membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

    • Include control wells for total binding (no this compound) and non-specific binding (excess unlabeled melatonin).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Detailed Protocol: cAMP Functional Assay

  • Objective: To measure the functional agonist activity of this compound at MT1 and MT2 receptors by quantifying the inhibition of cAMP production.

  • Materials:

    • Cells expressing human MT1 or MT2 receptors (Gαi-coupled).

    • This compound stock solution (in DMSO).

    • Forskolin (B1673556) (to stimulate adenylyl cyclase).

    • cAMP detection kit (e.g., HTRF, Luminescence-based).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach.

    • Prepare a dilution series of this compound.

    • Pre-incubate the cells with the different concentrations of this compound.

    • Stimulate the cells with a fixed concentration of forskolin in the continued presence of this compound.

    • Lyse the cells and measure the intracellular cAMP levels using your chosen detection kit.

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve.

    • Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.

Question: What are the best practices for handling this compound in terms of solubility and stability?

Answer: this compound is typically soluble in DMSO for stock solutions.[3] For aqueous buffers in your assays, it is crucial to perform solubility tests to avoid precipitation, which can lead to inconsistent results. It is recommended to prepare fresh dilutions from your DMSO stock for each experiment. While specific stability data for this compound is not extensively published, melatonin and its analogs can be sensitive to pH and temperature.[4] It is advisable to store stock solutions at -20°C or -80°C and protect them from light. If you observe precipitate in your working solutions, you may need to adjust the buffer composition or the final DMSO concentration.

Category 3: Data Interpretation and Troubleshooting

Question: Our experimental results with this compound are highly variable. What are the common causes of this?

Answer: High variability in cell-based assays can arise from several factors. Here is a logical troubleshooting guide:

G cluster_0 Troubleshooting High Variability in this compound Assays start High Variability Observed compound_issues Check Compound Integrity (Solubility, Degradation) start->compound_issues cell_issues Assess Cell Health (Passage number, Viability, Contamination) start->cell_issues assay_issues Review Assay Protocol (Pipetting, Incubation times, Reagent quality) start->assay_issues compound_solution Prepare fresh stock/dilutions compound_issues->compound_solution cell_solution Use new cell stock, check for mycoplasma cell_issues->cell_solution assay_solution Standardize techniques, validate reagents assay_issues->assay_solution

Caption: Logical workflow for troubleshooting assay variability.

Potential Causes and Solutions:

  • Compound Precipitation: As mentioned, ensure this compound is fully dissolved in your assay medium. Visually inspect your solutions for any precipitate. Consider vortexing and gentle warming, or adjusting the final DMSO concentration.

  • Cell Health: Use cells with a consistent and low passage number. Ensure high cell viability before starting the experiment. Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses.

  • Assay Technique: Inconsistent pipetting, variations in incubation times, or temperature fluctuations can all contribute to variability. Ensure all techniques are standardized and that all reagents are within their expiration dates and have been stored correctly.

Question: Could off-target effects be influencing our results with this compound?

Answer: While this compound is highly potent at MT1 and MT2 receptors, its antagonist activity at 5-HT2B and 5-HT2C receptors is a key part of its pharmacological profile and should be considered a primary, not off-target, effect.[2] However, at high concentrations, the possibility of interactions with other receptors, particularly other serotonin receptor subtypes, cannot be entirely ruled out. If you observe effects that cannot be explained by MT1/MT2 agonism or 5-HT2B/2C antagonism, consider performing a broader receptor screening panel to investigate potential off-target binding. Additionally, ensure that the observed effect is dose-dependent, as non-specific effects are more common at higher concentrations.

References

TIK-301 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TIK-301. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound (also known as LY-156735 or PD-6735) is a potent and orally active small molecule that functions as a dual-action ligand. It is a high-affinity agonist for the melatonin (B1676174) receptors MT1 and MT2 and also acts as an antagonist at the serotonin (B10506) 5-HT2B and 5-HT2C receptors.[1][2] Its primary therapeutic potential lies in the treatment of insomnia and other sleep-related disorders.[1]

Q2: What is the mechanism of action of this compound?

A2: As a melatonin receptor agonist, this compound mimics the effects of endogenous melatonin by binding to MT1 and MT2 receptors, which are primarily coupled to Gi proteins.[3] This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] MT1/MT2 receptor activation can also couple to Gq/11 proteins, stimulating the phospholipase C (PLC) pathway, which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation.[5] As a 5-HT2B/2C receptor antagonist, this compound blocks the activity of serotonin at these receptors, which can modulate the release of other neurotransmitters like dopamine (B1211576) and norepinephrine.[6]

Q3: What are the key pharmacological properties of this compound?

A3: this compound exhibits high affinity for both MT1 and MT2 receptors, with a slight preference for MT2.[1] It is more potent and has greater bioavailability compared to melatonin.[1] The half-life of this compound is approximately 1 hour in humans.[1][2]

Q4: In what experimental models has this compound shown efficacy?

A4: this compound has demonstrated efficacy in preclinical animal models and human clinical trials for insomnia.[1][7] In Phase II clinical trials, it has been shown to improve sleep latency at various doses.[1] In animal models, it has been shown to reduce body weight in rats without altering food intake.[2]

Q5: What are some potential off-target effects to consider when using this compound?

A5: While this compound is relatively selective for melatonin and 5-HT2B/2C receptors, it is crucial to consider potential off-target effects, especially at higher concentrations. As with any pharmacological agent, it is recommended to perform counter-screening against a panel of other receptors, ion channels, and enzymes to fully characterize its selectivity profile. The antagonistic activity at 5-HT2C receptors can influence behaviors such as impulsivity and may have antidepressant-like effects, which should be considered in the experimental design and data interpretation.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Receptor Binding Affinity (Ki)

ReceptorKi (nM)SpeciesReference
MT10.081Human[2]
MT20.042Human[2]

Table 2: Functional Activity (EC50)

AssayReceptorActivity (EC50 in nM)SpeciesReference
cAMP InhibitionMT1/MT20.0479Not Specified[1]

Table 3: Pharmacokinetic Parameters

ParameterValueSpeciesRoute of AdministrationReference
Half-life (t½)~1 hourHumanOral[1]
Time to maximum plasma concentration (Tmax)~1 hourHumanOral[1]
Half-life (t½)1 hourRatNot Specified[2]
Time to maximum plasma concentration (Tmax)1.1 hoursRatNot Specified[2]

Table 4: In Vivo Efficacy in Primary Insomnia (Phase II Clinical Trial)

Dose (mg)Improvement in Sleep LatencyReference
2031%[1]
5032%[1]
10041%[1]

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by this compound.

TIK301_Melatonin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TIK301 This compound MT1 MT1 Receptor TIK301->MT1 MT2 MT2 Receptor TIK301->MT2 Gi Gi MT1->Gi Gq Gq MT1->Gq MT2->Gi MT2->Gq AC Adenylyl Cyclase Gi->AC inhibition PLC Phospholipase C Gq->PLC activation cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA activation Downstream Effects Downstream Effects PKA->Downstream Effects Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC PKC->Downstream Effects

Caption: this compound signaling through MT1/MT2 receptors.

TIK301_Serotonin_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling TIK301 This compound HT2B 5-HT2B Receptor TIK301->HT2B HT2C 5-HT2C Receptor TIK301->HT2C Serotonin Serotonin Serotonin->HT2B Serotonin->HT2C Gq_PLC Gq/PLC Pathway HT2B->Gq_PLC HT2C->Gq_PLC Dopamine_Release Modulation of Dopamine Release Gq_PLC->Dopamine_Release Norepinephrine_Release Modulation of Norepinephrine Release Gq_PLC->Norepinephrine_Release

Caption: this compound antagonism of 5-HT2B/2C receptors.

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for MT1/MT2 Receptors

  • Objective: To determine the binding affinity (Ki) of this compound for MT1 and MT2 receptors.

  • Materials:

    • Cell membranes expressing human MT1 or MT2 receptors (e.g., from CHO or HEK293 cells).

    • Radioligand: [¹²⁵I]-Iodomelatonin.

    • This compound stock solution (in DMSO).

    • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

    • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: 10 µM unlabeled melatonin.

    • Glass fiber filters (GF/C).

    • Scintillation fluid and counter.

  • Methodology:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine cell membranes, [¹²⁵I]-Iodomelatonin (at a concentration near its Kd), and either buffer, this compound dilution, or non-specific binding control.

    • Incubate at 37°C for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

2. cAMP Functional Assay

  • Objective: To measure the agonist activity of this compound at MT1/MT2 receptors by quantifying the inhibition of cAMP production.

  • Materials:

    • HEK293 or CHO cells stably expressing MT1 or MT2 receptors.

    • This compound stock solution (in DMSO).

    • Forskolin (B1673556) (to stimulate adenylyl cyclase).

    • cAMP detection kit (e.g., HTRF, AlphaLISA, or luminescence-based).

    • Positive control: Melatonin.

    • Negative control: Vehicle (DMSO).

  • Methodology:

    • Plate cells in a 96- or 384-well plate and allow them to adhere overnight.

    • Pre-treat cells with serial dilutions of this compound or controls for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forsklin (e.g., 1-10 µM) for 30 minutes.

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

    • Generate a dose-response curve and calculate the EC50 value for this compound.

In Vivo Experiment: Rodent Model of Insomnia
  • Objective: To evaluate the efficacy of this compound in reducing sleep latency and altering sleep architecture in a rodent model.

  • Animal Model: Male Wistar rats or C57BL/6 mice.

  • Materials:

    • This compound formulated for oral or intraperitoneal administration.

    • Vehicle control.

    • Positive control (e.g., zolpidem).

    • EEG/EMG recording system.

  • Methodology:

    • Surgically implant EEG and EMG electrodes in the animals and allow for a recovery period of at least one week.[10][11]

    • Habituate the animals to the recording chambers and cables.

    • Establish a baseline sleep-wake pattern by recording EEG/EMG for 24-48 hours.

    • Administer this compound, vehicle, or a positive control at the beginning of the dark (active) phase.

    • Record EEG/EMG for at least 6-8 hours post-administration.

    • Analyze the EEG/EMG data to determine sleep latency (time to first NREM sleep episode), total sleep time, and the duration of different sleep stages (NREM, REM, Wake).[10][11]

    • Compare the effects of this compound to the vehicle and positive control groups.

Caption: General experimental workflow for this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
In Vitro: High background signal in binding assay - Non-specific binding of radioligand to filters or wells.- Radioligand degradation.- Increase the number of washes.- Pre-soak filters in 0.5% polyethyleneimine (PEI).- Use fresh, high-quality radioligand.
In Vitro: Low signal-to-noise ratio in cAMP assay - Low receptor expression in the cell line.- Inefficient G-protein coupling.- Suboptimal forskolin concentration.- Use a cell line with higher receptor expression or create a stable, high-expressing clone.- Co-transfect with a promiscuous G-protein like Gα16.- Perform a forskolin dose-response curve to determine the optimal concentration.
In Vitro: Inconsistent results between experiments - Cell passage number variability.- Inconsistent incubation times or temperatures.- Pipetting errors.- Use cells within a defined passage number range.- Standardize all incubation steps.- Calibrate pipettes regularly and use appropriate pipetting techniques.
In Vivo: High variability in sleep parameters - Incomplete recovery from surgery.- Stress from handling or the recording environment.- Individual differences in animal sleep patterns.- Ensure adequate post-operative recovery time.- Thoroughly habituate animals to the experimental setup.- Increase the number of animals per group to improve statistical power.
In Vivo: Unexpected behavioral effects - Off-target effects, particularly at the 5-HT2C receptor.- Dose is too high, leading to sedation or other motor impairments.- Conduct a dose-response study to identify the optimal therapeutic window.- Consider using a selective 5-HT2C antagonist as a control to dissect the contribution of this target to the observed effects.
General: Compound insolubility or instability - this compound precipitating out of solution.- Degradation of the compound over time.- Prepare fresh stock solutions in DMSO for each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- While melatonin solutions are relatively stable, the stability of chlorinated derivatives like this compound should be empirically determined if long-term storage in solution is required.[12][13][14]

References

Technical Support Center: TIK-301 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing TIK-301 in in vivo experiments. The information is designed to help address common challenges related to delivery, efficacy, and data variability.

This compound Overview

This compound (also known as LY-156735 or PD-6735) is a potent and orally active small molecule.[1] It functions as a high-affinity agonist for melatonin (B1676174) receptors MT1 and MT2 and as an antagonist for serotonin (B10506) receptors 5-HT2B and 5-HT2C.[1][2][3] Its primary therapeutic applications under investigation are for insomnia and other circadian rhythm-related sleep disorders.[2][4]

Pharmacodynamic and Pharmacokinetic Properties

The key quantitative parameters of this compound are summarized below. Understanding these properties is crucial for designing and troubleshooting in vivo studies.

ParameterValueSpecies/SystemReference
Ki (MT1 Receptor) 0.081 nMIn vitro[1]
Ki (MT2 Receptor) 0.042 nMIn vitro[1]
Half-life (t½) ~1 hourHuman / Rat[1][2]
Tmax (Peak Plasma) ~1 hourHuman / Rat[1][2]
Bioavailability ~9x greater than melatoninHuman[2]
Route of Admin. OralHuman / Rat[1][2]
Signaling Pathway

This compound exerts its effects by modulating multiple signaling pathways. Its primary action is through the G-protein coupled melatonin receptors MT1 and MT2, which are predominantly inhibitory.[5] It also blocks activity at specific serotonin receptors.

Figure 1. this compound's dual mechanism of action.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

❓ Issue 1: Suboptimal Efficacy or Lack of Expected Phenotype

You have administered this compound but are not observing the expected biological response (e.g., changes in sleep latency, circadian rhythm).

Possible CauseRecommended ActionExperimental Protocol
1. Insufficient Target Engagement Verify drug concentration in the target tissue (brain) and plasma. Biodistribution studies are essential to confirm the drug is reaching its site of action.[6][7]Protocol 1: In Vivo Biodistribution Analysis
2. Inappropriate Dosing Regimen Perform a dose-response study to identify the optimal therapeutic window. Doses as low as 10 mg/kg have shown benefit in rats, while higher doses may be toxic.[2]Protocol 3: Dose-Range Finding Study
3. Rapid Metabolism & Clearance Conduct a pharmacokinetic (PK) study to determine the exposure profile. This compound has a short half-life of about 1 hour.[1][2]Protocol 2: Pharmacokinetic (PK) Analysis
4. Poor Formulation/Solubility Assess the solubility and stability of your this compound formulation. Poorly soluble drugs can have low and variable absorption.[8]Check compound solubility in the chosen vehicle. Prepare fresh formulations daily.

A biodistribution study is critical to confirm that this compound is reaching its intended target tissues.

Biodistribution_Workflow Dose 1. Administer this compound (Oral Gavage) Wait 2. Wait for Pre-determined Time Point (e.g., 1 hr Tmax) Dose->Wait Euthanize 3. Euthanize Animal Wait->Euthanize Collect 4. Collect Tissues (Brain, Liver, Plasma, etc.) Euthanize->Collect Process 5. Weigh & Homogenize Tissues Collect->Process Extract 6. Extract Compound (e.g., Liquid-Liquid Extraction) Process->Extract Analyze 7. Quantify this compound (LC-MS/MS) Extract->Analyze Interpret 8. Analyze Data (ng/g tissue or ng/mL plasma) Analyze->Interpret Variability_Troubleshooting Start High Variability Observed CheckDosing Is Dosing Procedure Standardized? Start->CheckDosing CheckTime Is Dosing Time (Zeitgeber) Controlled? CheckDosing->CheckTime Yes FixDosing Refine Dosing Technique & Formulation Prep CheckDosing->FixDosing No CheckAnimals Are Animal Specs (Age, Sex, Strain) Consistent? CheckTime->CheckAnimals Yes FixTime Standardize Dosing Time Relative to Light Cycle CheckTime->FixTime No CheckAssay Is Analytical Assay Validated? CheckAnimals->CheckAssay Yes FixAnimals Standardize Animal Model & Increase N CheckAnimals->FixAnimals No FixAssay Validate Assay for Precision & Accuracy CheckAssay->FixAssay No End Variability Reduced CheckAssay->End Yes FixDosing->CheckTime FixTime->CheckAnimals FixAnimals->CheckAssay FixAssay->End

References

TIK-301 Experimental Artifacts: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TIK-301. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental artifacts when working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound (also known as LY-156735 and PD-6735) is a potent and orally active agonist for the melatonin (B1676174) receptors MT1 and MT2.[1][2][3] It also functions as an antagonist for the serotonin (B10506) receptors 5-HT2B and 5-HT2C.[1] It has been primarily investigated for the treatment of insomnia and other sleep-related disorders.[2][3]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments. It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: What are the known binding affinities and potency of this compound?

The binding affinities (Ki) and potency (EC50) of this compound are summarized in the table below.

Quantitative Data Summary

TargetKi (nM)EC50 (nM)
MT1 Receptor 0.081[1]0.0479[2]
MT2 Receptor 0.042[1]
5-HT2B Receptor Antagonist activity reported
5-HT2C Receptor Antagonist activity reported

Troubleshooting Guides

This section provides troubleshooting guidance for common experimental techniques used with this compound.

Cell-Based Assays

Issue: Inconsistent or no response to this compound treatment in cell culture.

  • Potential Cause 1: Compound Solubility and Stability

    • Troubleshooting:

      • Ensure this compound is fully dissolved in the DMSO stock solution. Gentle warming and vortexing can aid dissolution.

      • When diluting the DMSO stock into aqueous culture media, ensure rapid mixing to prevent precipitation. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[4][5]

      • Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation.

  • Potential Cause 2: Cell Health and Receptor Expression

    • Troubleshooting:

      • Regularly check cell morphology and viability. Ensure cells are healthy and in the logarithmic growth phase before treatment.

      • Confirm that your cell line expresses the target receptors (MT1 and/or MT2) at sufficient levels. This can be verified by techniques such as qPCR or western blotting.

  • Potential Cause 3: Assay Conditions

    • Troubleshooting:

      • Optimize the concentration of this compound and the incubation time. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.

      • Include appropriate controls, such as a vehicle control (DMSO without this compound) and a positive control (e.g., melatonin).

Western Blotting

Issue: Weak or no signal for downstream signaling proteins after this compound stimulation.

  • Potential Cause 1: Suboptimal Stimulation

    • Troubleshooting:

      • Refer to the cell-based assay troubleshooting guide to ensure optimal cell stimulation with this compound.

      • The kinetics of signaling pathway activation can be rapid and transient. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to identify the peak of activation for your protein of interest.

  • Potential Cause 2: Issues with Antibody or Detection

    • Troubleshooting:

      • Ensure the primary antibody is validated for western blotting and recognizes the target protein in your species of interest.

      • Optimize the primary and secondary antibody concentrations.

      • Use a sensitive detection reagent and optimize the exposure time.

Fluorescence Microscopy

Issue: High background or autofluorescence in imaging experiments.

  • Potential Cause 1: Autofluorescence from this compound

    • Troubleshooting:

      • Although not definitively reported, indole-containing compounds can sometimes exhibit intrinsic fluorescence. To check for this, image a solution of this compound in your imaging media at the working concentration.

      • If this compound is fluorescent, select imaging channels that do not overlap with its emission spectrum.

  • Potential Cause 2: General Microscopy Artifacts

    • Troubleshooting:

      • Include an unstained control (cells treated with vehicle only) to assess the level of cellular autofluorescence.

      • Use high-quality, clean glassware and imaging dishes to minimize background from dust and debris.

      • Use an appropriate mounting medium with anti-fade reagents to reduce photobleaching.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

The following diagram illustrates the primary signaling pathways activated by this compound through the MT1 and MT2 receptors.

TIK301_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling TIK301 This compound MT1 MT1 Receptor TIK301->MT1 Agonist MT2 MT2 Receptor TIK301->MT2 Agonist Gi_MT1 Gαi MT1->Gi_MT1 Gq_MT1 Gαq MT1->Gq_MT1 Gbetagamma Gβγ MT1->Gbetagamma Gi_MT2 Gαi MT2->Gi_MT2 AC_inhibition Adenylyl Cyclase (Inhibition) Gi_MT1->AC_inhibition PLC_activation Phospholipase C (Activation) Gq_MT1->PLC_activation K_channel K+ Channel (Activation) Gbetagamma->K_channel Ca_channel Ca2+ Channel (Modulation) Gbetagamma->Ca_channel Gi_MT2->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease IP3_DAG ↑ IP3, DAG PLC_activation->IP3_DAG PKA_inhibition PKA (Inhibition) cAMP_decrease->PKA_inhibition Ca_increase ↑ Intracellular Ca2+ IP3_DAG->Ca_increase PKC_activation PKC (Activation) Ca_increase->PKC_activation CREB_inhibition CREB (Inhibition) PKA_inhibition->CREB_inhibition ERK_activation ERK (Activation) PKC_activation->ERK_activation Cellular_Response Cellular Response (e.g., Neuronal Firing Inhibition, Circadian Rhythm Modulation) ERK_activation->Cellular_Response CREB_inhibition->Cellular_Response

Caption: this compound signaling through MT1 and MT2 receptors.

General Experimental Workflow for a Cell-Based Assay

The following diagram outlines a general workflow for conducting a cell-based assay with this compound.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Seed cells in appropriate plates) start->cell_culture compound_prep 2. This compound Preparation (Prepare fresh dilutions from DMSO stock) cell_culture->compound_prep treatment 3. Cell Treatment (Incubate cells with this compound for a defined period) compound_prep->treatment assay 4. Perform Assay (e.g., cAMP measurement, Ca2+ flux, reporter gene) treatment->assay data_acquisition 5. Data Acquisition (Read plate on a suitable instrument) assay->data_acquisition data_analysis 6. Data Analysis (Normalize to controls, generate dose-response curves) data_acquisition->data_analysis end End data_analysis->end

Caption: General workflow for a this compound cell-based assay.

Detailed Experimental Protocols

Protocol 1: In Vitro cAMP Assay

This protocol describes a method to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels in cells expressing MT1 or MT2 receptors.

  • Cell Seeding:

    • Seed HEK293 cells stably expressing either MT1 or MT2 receptors in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the experiment, perform serial dilutions of the this compound stock solution in serum-free media containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Cell Treatment:

    • Remove the growth media from the cells and replace it with the media containing the different concentrations of this compound.

    • Include wells with vehicle control (DMSO) and a positive control (e.g., melatonin).

    • Incubate the plate at 37°C for 15-30 minutes.

  • cAMP Measurement:

    • Following incubation, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

    • Follow the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized data as a function of this compound concentration and fit the data to a dose-response curve to determine the EC50.

Protocol 2: Western Blot for ERK Phosphorylation

This protocol outlines a method to detect changes in the phosphorylation of Extracellular signal-Regulated Kinase (ERK) in response to this compound.

  • Cell Culture and Treatment:

    • Seed cells expressing MT1 or MT2 receptors in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control.

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK as a loading control.

Protocol 3: Receptor Internalization Assay using Fluorescence Microscopy

This protocol describes a method to visualize the internalization of a fluorescently tagged MT1 or MT2 receptor upon this compound stimulation.

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293) on glass-bottom dishes or coverslips.

    • Transfect the cells with a plasmid encoding for a fluorescently tagged (e.g., GFP or RFP) MT1 or MT2 receptor.

    • Allow 24-48 hours for receptor expression.

  • Cell Treatment:

    • Before imaging, replace the growth medium with a serum-free, phenol (B47542) red-free imaging medium.

    • Acquire a baseline image of the cells showing the receptor localized at the plasma membrane.

    • Add this compound at the desired concentration to the imaging dish.

    • Acquire images at different time points (e.g., every 5 minutes for 60 minutes) to monitor receptor internalization.

  • Image Acquisition and Analysis:

    • Use a confocal or widefield fluorescence microscope equipped with a live-cell imaging chamber to maintain cells at 37°C and 5% CO2.

    • Analyze the images to quantify the redistribution of the fluorescently tagged receptor from the plasma membrane to intracellular vesicles over time. This can be done by measuring the fluorescence intensity at the membrane versus the cytoplasm.

References

TIK-301 Technical Information Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with TIK-301 (also known as β-methyl-6-chloromelatonin, LY-156735, and PD-6735). This compound is a potent agonist of melatonin (B1676174) receptors MT1 and MT2, investigated for its therapeutic potential in sleep and circadian rhythm disorders.[1][2][3] This guide addresses common questions and challenges to facilitate reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic melatonin analogue that acts as a high-affinity agonist for both the MT1 and MT2 melatonin receptors located in the suprachiasmatic nucleus (SCN) of the brain.[1][2] Its action on these G protein-coupled receptors mimics the effects of endogenous melatonin, playing a role in regulating the sleep-wake cycle.[1][4] Additionally, this compound has been identified as an antagonist of the serotonin (B10506) 5-HT2B and 5-HT2C receptors, which may contribute to potential antidepressant effects.[2][4]

Q2: What are the key differences between this compound and melatonin?

This compound exhibits several key differences from melatonin, including:

  • Bioavailability and Half-life: this compound has a nine times greater bioavailability and a six times greater area under the curve (AUC) compared to melatonin.[1] Its half-life is approximately one hour.[1][5]

  • Receptor Affinity: this compound has a high affinity for both MT1 (Ki = 0.081 nM) and MT2 (Ki = 0.042 nM) receptors.[2]

  • Metabolism: The presence of a chlorine atom at the 6-position of the indole (B1671886) structure in this compound prevents 6-hydroxylation, the primary metabolic degradation pathway for melatonin.[6]

Q3: What are the common challenges in achieving reproducible results in preclinical or clinical studies with this compound?

Reproducibility in studies involving this compound can be influenced by several factors:

  • Dosage and Administration: Clinical trials have shown a dose-dependent effect on sleep latency.[1][7] Inconsistent dosing or administration timing can lead to variable results.

  • Patient Population: The effects of this compound can vary between patient populations. For instance, it showed significant effects in patients with primary insomnia but not in healthy individuals when taken before bed.[1]

  • Outcome Measures: The choice of objective (e.g., polysomnography) versus subjective (e.g., patient questionnaires) outcome measures can yield different results.[7]

Q4: What are the reported side effects of this compound?

In clinical trials, this compound has been generally well-tolerated.[1][7] Reported side effects were mild and included diarrhea, conjunctivitis, and laryngitis in a few cases.[1] Unlike benzodiazepine-based sleep aids, this compound has not been associated with dependency or significant morning-after psychomotor impairments.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Pharmacokinetic Properties of this compound

ParameterValueReference
Half-life~1 hour[1][5]
Time to Peak Plasma Concentration (Tmax)~1 hour[1]
Bioavailability (vs. Melatonin)9x greater[1]
Area Under the Curve (AUC) (vs. Melatonin)6x greater[1]

Table 2: Receptor Binding Affinity (Ki) of this compound

ReceptorKi (nM)Reference
MT10.081[2]
MT20.042[2]

Table 3: Clinical Efficacy of this compound in Primary Insomnia (Phase II Trial)

DoseImprovement in Sleep Latencyp-value (vs. Placebo)Reference
20 mg31%0.0082[7]
50 mg32%0.0062[7]
100 mg41%< 0.0001[7]

Experimental Methodologies

Methodology 1: Assessment of Sleep Latency in Clinical Trials

A common methodology for assessing the efficacy of this compound in treating insomnia is through a randomized, double-blind, placebo-controlled, crossover clinical trial.

  • Subject Recruitment: Patients diagnosed with primary insomnia according to DSM-IV-TR criteria are recruited.

  • Treatment Arms: Participants receive different doses of this compound (e.g., 20 mg, 50 mg, 100 mg) and a placebo in a crossover design, with washout periods between treatments.

  • Primary Efficacy Variable: The primary outcome is typically latency to persistent sleep, measured objectively using polysomnography.

  • Secondary Subjective Measures: Subjective measures of time to fall asleep are also collected using patient-reported questionnaires.

  • Data Analysis: Statistical analysis is performed to compare the effects of each this compound dose to the placebo.

Visualizations

TIK301_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MT1_MT2 MT1 / MT2 Receptors This compound->MT1_MT2 Binds to GP G-protein MT1_MT2->GP Activates AC Adenylyl Cyclase GP->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Sleep_Regulation Regulation of Sleep-Wake Cycle CREB->Sleep_Regulation

Caption: Signaling pathway of this compound via MT1/MT2 receptor activation.

TIK301_Clinical_Trial_Workflow cluster_treatment Crossover Treatment Periods Start Patient Recruitment (Primary Insomnia) Screening Screening and Baseline Assessment Start->Screening Randomization Randomization Screening->Randomization Treatment_A This compound (20, 50, 100 mg) Randomization->Treatment_A Placebo Placebo Washout Washout Period Treatment_A->Washout Data_Collection Data Collection (Polysomnography, Questionnaires) Placebo->Data_Collection Washout->Placebo Analysis Statistical Analysis Data_Collection->Analysis

References

Challenges in studying dual-action compounds like TIK-301

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TIK-301. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this dual-action compound.

Frequently Asked Questions (FAQs)

Q1: What is the dual-action mechanism of this compound?

A1: this compound is a dual-action compound that functions as both a potent agonist for melatonin (B1676174) receptors MT1 and MT2, and an antagonist for serotonin (B10506) receptors 5-HT2B and 5-HT2C.[1][2][3] Its activity at melatonin receptors contributes to its sleep-promoting and chronobiotic effects, while its antagonism of serotonin receptors may contribute to potential antidepressant properties.[1][4]

Q2: What are the known binding affinities and functional potency of this compound?

A2: this compound exhibits high affinity for both MT1 and MT2 receptors and has demonstrated functional antagonism at 5-HT2B and 5-HT2C receptors. A summary of its quantitative pharmacological data is presented in the table below.

Q3: What are the main challenges when studying a dual-action compound like this compound?

A3: The primary challenges in studying this compound stem from its engagement with multiple targets. These include:

  • Differentiating Receptor-Specific Effects: It can be difficult to attribute an observed physiological or cellular effect to a single receptor subtype (e.g., MT1 vs. MT2 or 5-HT2B vs. 5-HT2C).

  • Signaling Pathway Crosstalk: The signaling pathways activated by MT1/MT2 receptors and those modulated by 5-HT2B/2C receptors can interact, making it complex to dissect the contribution of each pathway to the final biological outcome.

  • Lack of Highly Selective Tool Compounds: The absence of perfectly selective agonists and antagonists for each receptor subtype can complicate experimental design and interpretation.

  • Potential for Off-Target Effects: Like any pharmacological agent, this compound may have off-target activities that need to be characterized to fully understand its biological profile.

Quantitative Data Summary

ParameterValueReceptor/SystemReference
Binding Affinity (Ki) 81 pMMelatonin MT1[1]
42 pMMelatonin MT2[1]
0.081 nMMelatonin MT1[3]
0.042 nMMelatonin MT2[3]
Functional Potency (EC50) 0.0479 nMMelatonin Receptors[1]
Pharmacokinetics
Half-life (t½)~1 hourHuman[1][4]
Time to Peak Plasma Concentration (Tmax)~1.1 hoursRat[3]
Clinical Efficacy
Sleep Latency Improvement (Phase II)31%20 mg dose[1]
32%50 mg dose[1]
41%100 mg dose[1]

Troubleshooting Guides

Problem 1: Difficulty in Distinguishing MT1 vs. MT2 Agonist Effects

Question: How can I determine whether the observed effects of this compound are mediated by MT1, MT2, or both receptors in my in vitro assay?

Answer:

  • Use of Selective Antagonists: The most straightforward approach is to use commercially available selective antagonists for MT1 and MT2. Pre-incubate your cells with a selective MT1 antagonist (e.g., luzindole, though it has some non-selectivity) or a selective MT2 antagonist. If the effect of this compound is blocked by the MT1 antagonist but not the MT2 antagonist, it is likely MT1-mediated, and vice-versa. If both partially block the effect, it is likely mediated by both receptors.

  • Cell Lines with Single Receptor Expression: Utilize cell lines that have been engineered to express only the human MT1 receptor or only the human MT2 receptor. This allows for the direct assessment of this compound's activity at each receptor subtype in isolation.

  • siRNA Knockdown: In cell lines that endogenously express both receptors, use small interfering RNA (siRNA) to specifically knockdown the expression of either MT1 or MT2. A reduction in the effect of this compound following knockdown of a specific receptor will indicate its involvement.

Problem 2: Isolating 5-HT2B vs. 5-HT2C Antagonist Activity

Question: My experiments suggest that this compound is acting as a serotonin receptor antagonist. How can I confirm this and differentiate between 5-HT2B and 5-HT2C antagonism?

Answer:

  • Competition Binding Assays: Perform radioligand binding assays using selective radioligands for 5-HT2B and 5-HT2C receptors. By competing with these radioligands, this compound's binding affinity (Ki) for each receptor subtype can be determined.

  • Functional Assays with Selective Agonists: In a functional assay (e.g., measuring calcium flux or inositol (B14025) phosphate (B84403) accumulation), first stimulate the cells with a selective 5-HT2B agonist or a selective 5-HT2C agonist. Then, co-administer this compound. A reduction in the agonist-induced response will confirm this compound's antagonist activity at that specific receptor.

  • Cell Lines with Differential Receptor Expression: Use cell lines that express either 5-HT2B or 5-HT2C receptors to isolate the antagonist effects of this compound on each subtype.

Problem 3: Inconsistent Results in cAMP Functional Assays

Question: I am seeing variable or unexpected results when measuring cAMP levels in response to this compound. What could be the cause?

Answer:

  • G-protein Coupling Complexity: Both MT1 and MT2 receptors primarily couple to Gi, which inhibits adenylyl cyclase and decreases cAMP levels. However, they can also couple to other G-proteins. Ensure your assay conditions are optimized for detecting a decrease in cAMP, which may involve pre-stimulating the cells with forskolin (B1673556) to elevate basal cAMP levels.

  • Signaling Crosstalk: The antagonistic effect of this compound at 5-HT2C receptors, which can couple to Gq and increase intracellular calcium, might indirectly influence cAMP pathways. Consider using inhibitors of downstream signaling molecules (e.g., PLC inhibitors) to isolate the melatonin receptor-mediated effects on cAMP.

  • Cell Line Variability: Different cell lines have varying expression levels of receptors and downstream signaling components. Ensure you have characterized the receptor expression profile of your chosen cell line.

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Binding Affinity (Ki)

Objective: To determine the binding affinity of this compound for MT1, MT2, 5-HT2B, and 5-HT2C receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human receptor of interest (MT1, MT2, 5-HT2B, or 5-HT2C).

  • Assay Buffer: Prepare an appropriate binding buffer for each receptor.

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of a selective radioligand for the target receptor (e.g., [³H]-melatonin for MT1/MT2, or a selective radiolabeled antagonist for 5-HT2B/2C).

    • Add increasing concentrations of unlabeled this compound.

    • Add the cell membrane preparation.

    • Incubate at room temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay to Determine Agonist/Antagonist Activity

Objective: To characterize the functional activity of this compound at melatonin and serotonin receptors.

Methodology:

  • Cell Culture: Culture cells expressing the receptor of interest (MT1, MT2, 5-HT2B, or 5-HT2C).

  • Forskolin Stimulation (for Gi-coupled receptors): Pre-treat cells with forskolin to increase basal cAMP levels.

  • Compound Treatment:

    • For MT1/MT2 Agonism: Add increasing concentrations of this compound and measure the decrease in cAMP levels.

    • For 5-HT2B/2C Antagonism: Pre-incubate cells with increasing concentrations of this compound, followed by the addition of a fixed concentration of a selective 5-HT2B or 5-HT2C agonist. Measure the inhibition of the agonist-induced cAMP response.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis:

    • Agonism: Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

    • Antagonism: Plot the inhibition of the agonist response against the log concentration of this compound to determine the IC50 value.

Visualizations

TIK301_Signaling_Pathways cluster_melatonin Melatonin Receptor Agonism cluster_serotonin Serotonin Receptor Antagonism TIK301_MT This compound MT1 MT1 Receptor TIK301_MT->MT1 MT2 MT2 Receptor TIK301_MT->MT2 Gi Gi Protein MT1->Gi MT2->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA (Inhibition) cAMP_decrease->PKA_inhibit Sleep_Promotion Sleep Promotion & Chronobiotic Effects PKA_inhibit->Sleep_Promotion TIK301_5HT This compound FiveHT2B 5-HT2B Receptor TIK301_5HT->FiveHT2B FiveHT2C 5-HT2C Receptor TIK301_5HT->FiveHT2C Serotonin Serotonin Serotonin->FiveHT2B Serotonin->FiveHT2C Gq Gq Protein FiveHT2B->Gq FiveHT2C->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase Antidepressant_Effect Potential Antidepressant Effects Ca_increase->Antidepressant_Effect

Caption: Signaling pathways of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Interpretation Binding_Assay Radioligand Binding Assay (Determine Ki for MT1, MT2, 5-HT2B, 5-HT2C) Functional_Assay Functional Assays (e.g., cAMP) (Determine EC50/IC50) Binding_Assay->Functional_Assay Selectivity_Panel Off-Target Selectivity Screening (Panel of other GPCRs, kinases, etc.) Functional_Assay->Selectivity_Panel PK_Studies Pharmacokinetic Studies (Determine t½, Tmax, Bioavailability) Selectivity_Panel->PK_Studies Sleep_Studies Rodent Sleep Studies (EEG/EMG) (Assess effects on sleep architecture) PK_Studies->Sleep_Studies Behavioral_Models Behavioral Models (e.g., Forced Swim Test for antidepressant effects) Sleep_Studies->Behavioral_Models SAR_Analysis Structure-Activity Relationship (SAR) Analysis Behavioral_Models->SAR_Analysis Synergy_Analysis Analysis of Dual-Action Synergy SAR_Analysis->Synergy_Analysis Dose_Response Dose-Response Curve Generation Synergy_Analysis->Dose_Response

Caption: Preclinical experimental workflow for this compound.

References

Validation & Comparative

TIK-301 vs. Melatonin: A Comparative Analysis for Circadian Rhythm Research

Author: BenchChem Technical Support Team. Date: December 2025

In the field of chronobiology and sleep medicine, the manipulation of the circadian system holds significant therapeutic potential. Melatonin (B1676174), the endogenous "hormone of darkness," has long been a benchmark for its role in regulating the sleep-wake cycle. However, the development of synthetic melatonin receptor agonists, such as TIK-301, has opened new avenues for more targeted and potent interventions. This guide provides a detailed comparison of this compound and melatonin, focusing on their performance in circadian rhythm studies, supported by available experimental data.

Molecular and Pharmacokinetic Profile

Both this compound and melatonin exert their effects by acting as agonists at the melatonin receptors MT1 and MT2, which are predominantly located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian clock.[1][2] However, they exhibit distinct profiles in terms of receptor affinity and pharmacokinetics.

This compound, also known as LY-156735 or β-methyl-6-chloromelatonin, is a nonselective MT1/MT2 agonist that has demonstrated high affinity for both receptor subtypes.[1][3] Notably, it displays a slightly higher affinity for the MT2 receptor compared to the MT1 receptor.[1] In contrast, melatonin's affinity for the MT1 receptor is generally higher than for the MT2 receptor.[4] The pharmacokinetic profile of this compound is characterized by a relatively short half-life of approximately one hour.[5] Melatonin also has a short half-life, typically ranging from 20 to 50 minutes.

For a clearer comparison of their molecular and pharmacokinetic properties, the following table summarizes the available quantitative data:

ParameterThis compoundMelatoninReference
MT1 Receptor Affinity (Ki) 0.081 nM (81 pM)~80 pM[1][4][5]
MT2 Receptor Affinity (Ki) 0.042 nM (42 pM)~383 pM[1][4][5]
Receptor Selectivity Slight preference for MT2Preference for MT1[1][4]
Half-life ~1 hour20-50 minutes[5]
Potency (EC50) 0.0479 nM0.063 nM[1]

Signaling Pathway and Mechanism of Action

The activation of MT1 and MT2 receptors by both this compound and melatonin initiates a cascade of intracellular events that ultimately leads to the phase-shifting of the circadian clock. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and influences the phosphorylation of key clock proteins. The differential activation of MT1 and MT2 receptors may contribute to distinct downstream effects, with MT1 primarily involved in acute suppression of neuronal firing in the SCN and MT2 mediating the phase-shifting effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound or Melatonin MT1 MT1 Receptor Agonist->MT1 Binds MT2 MT2 Receptor Agonist->MT2 Binds Gi Gi Protein MT1->Gi Activates MT2->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes ATP to Gi->AC Inhibits PKA PKA cAMP->PKA Activates ClockProteins Clock Proteins (e.g., PER, CRY) PKA->ClockProteins Phosphorylates PhaseShift Circadian Phase Shift ClockProteins->PhaseShift Leads to cluster_workflow Experimental Workflow for Phase-Shifting Assessment Baseline 1. Baseline Circadian Phase Assessment Entrainment 2. Entrainment to Stable Light-Dark Cycle Baseline->Entrainment FreeRun 3. Constant Conditions (e.g., DD or LL) Entrainment->FreeRun Treatment 4. Compound Administration at Specific Circadian Times FreeRun->Treatment PostTreatment 5. Continued Free-Run Monitoring Treatment->PostTreatment PhaseAnalysis 6. Post-Treatment Phase Assessment and Comparison to Baseline PostTreatment->PhaseAnalysis PRC 7. Generation of Phase Response Curve (PRC) PhaseAnalysis->PRC

References

TIK-301 and Ramelteon: A Comparative Analysis of Melatonin Receptor Agonists for Sleep Onset Latency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of TIK-301 and ramelteon (B1678794), two melatonin (B1676174) receptor agonists investigated for their efficacy in reducing sleep onset latency. This document synthesizes available clinical and preclinical data, outlines experimental methodologies, and visualizes key biological pathways and study designs to offer a comprehensive resource for the scientific community.

Executive Summary

Both this compound and ramelteon are selective agonists for melatonin receptors MT1 and MT2, which are instrumental in regulating the sleep-wake cycle. Ramelteon is an approved therapeutic for insomnia characterized by difficulty with sleep onset, with established clinical data supporting its modest efficacy. This compound, a chlorinated melatonin derivative, has been in clinical development and has shown a positive dose-response relationship in reducing sleep latency in early trials. However, a direct head-to-head clinical trial comparing the two compounds is not publicly available. This guide therefore presents a parallel comparison based on existing, separate datasets.

Data Presentation: Efficacy in Sleep Onset Latency

The following table summarizes the available quantitative data on the effects of this compound and ramelteon on sleep onset latency. It is crucial to note that the data for each drug are derived from different studies with varying patient populations and methodologies, precluding a direct statistical comparison.

DrugDosagePatient PopulationChange in Sleep Onset Latency (SOL) / Latency to Persistent Sleep (LPS)Study Design
This compound VariousNot specified in detailPositive dose-response relationship observed; specific quantitative data from Phase II trials not publicly detailed.[1]Phase II Clinical Trial[2]
Ramelteon 8 mgAdults with chronic insomnia-13.1 minutes (least squares mean difference from placebo) in LPS on nights 1 and 2.[3]Pooled analysis of 4 randomized, double-blind, placebo-controlled trials.[3]
Ramelteon 8 mgOlder adults with obstructive sleep apnea (B1277953)-10.7 minutes (reduction from baseline) in polysomnography-measured SOL over 4 weeks.[4]Randomized, double-blind, placebo-controlled pilot trial.[4]
Ramelteon 8 mg, 16 mgAdults with chronic insomniaSignificant reduction in LPS at Week 1 (Placebo: 47.9 min; 8 mg: 32.2 min; 16 mg: 28.9 min).[5]Randomized, multicenter, double-blind, placebo-controlled trial.[5]
Ramelteon 16 mg, 64 mgHealthy subjects with transient insomniaSignificant reduction in LPS compared to placebo.[6]Randomized, placebo-controlled trial.

Mechanism of Action: Signaling Pathways

Both this compound and ramelteon exert their sleep-promoting effects by acting as agonists at the MT1 and MT2 melatonin receptors located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's primary circadian pacemaker.[7][8][9] Activation of these G protein-coupled receptors initiates a signaling cascade that ultimately leads to the inhibition of neuronal firing in the SCN, thereby promoting sleep.[7]

This compound is a potent agonist at both MT1 (Ki = 0.081 nM) and MT2 (Ki = 0.042 nM) receptors.[10] It also functions as an antagonist at serotonin (B10506) 5-HT2B and 5-HT2C receptors, a characteristic that may contribute to antidepressant effects.[10][11] Ramelteon also has a high affinity for MT1 and MT2 receptors and does not exhibit any significant affinity for other receptors commonly associated with sedation, such as GABA, dopamine, or serotonin receptors.[7][9]

cluster_0 This compound / Ramelteon Signaling cluster_1 This compound Additional Pathway drug This compound or Ramelteon mt1_mt2 MT1 / MT2 Receptors (in Suprachiasmatic Nucleus) drug->mt1_mt2 Agonist Binding g_protein Gi/o G-protein mt1_mt2->g_protein Activation neuronal_activity Neuronal Firing mt1_mt2->neuronal_activity Inhibition ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp Conversion pka Protein Kinase A camp->pka Activation creb CREB Phosphorylation pka->creb Phosphorylation sleep_promotion Sleep Promotion neuronal_activity->sleep_promotion Leads to tik301_specific This compound ht2b_ht2c 5-HT2B / 5-HT2C Receptors tik301_specific->ht2b_ht2c Antagonist Action antidepressant_effect Potential Antidepressant Effect ht2b_ht2c->antidepressant_effect

Caption: Signaling pathways for this compound and ramelteon.

Experimental Protocols

Detailed methodologies are crucial for interpreting clinical trial data. Below are the protocols for key studies cited in this guide.

Pooled Analysis of Ramelteon in Chronic Insomnia[3]
  • Objective: To determine the average reduction in Latency to Persistent Sleep (LPS) and the overall adverse event profile for subjects taking ramelteon 8 mg.

  • Study Design: A pooled analysis of four randomized, double-blind, placebo-controlled clinical trials.

  • Participants: 1122 adults (aged 18–83 years) with chronic insomnia.

  • Intervention: Ramelteon 8 mg or placebo administered nightly.

  • Primary Endpoint: Mean Latency to Persistent Sleep (LPS), measured by polysomnography (PSG) on nights 1 and 2.

  • Adverse Event Collection: Monitored and collected for the duration of each trial.

Ramelteon in Older Adults with Obstructive Sleep Apnea[4]
  • Objective: To evaluate the effectiveness of ramelteon for the treatment of insomnia in older adults starting auto-titrating positive airway pressure (APAP) therapy for sleep apnea.

  • Study Design: A parallel group, randomized, double-blind, placebo-controlled pilot effectiveness clinical trial.

  • Participants: 21 individuals aged ≥ 60 years with obstructive sleep apnea (Apnea-Hypopnea Index [AHI] ≥ 5 events/h) and insomnia complaints.

  • Intervention: Ramelteon 8 mg (n=8) or placebo (n=13) for 4 weeks, concurrent with the initiation of APAP therapy.

  • Primary Outcome Measure: Change in sleep onset latency (SOL) determined by polysomnography at 4 weeks.

cluster_workflow Typical Ramelteon Clinical Trial Workflow screening Screening (Inclusion/Exclusion Criteria) baseline Baseline Assessment (Polysomnography, Questionnaires) screening->baseline randomization Randomization baseline->randomization treatment Treatment Period (e.g., 4-5 weeks) Ramelteon or Placebo randomization->treatment follow_up Follow-up Assessments (Polysomnography, Sleep Diaries) treatment->follow_up analysis Data Analysis (Change in Sleep Onset Latency) follow_up->analysis

References

Head-to-Head Comparison: TIK-301 vs. Tasimelteon in Melatonin Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective, Data-Driven Analysis of Two Key Melatonin (B1676174) Receptor Agonists.

This guide provides a comprehensive head-to-head comparison of TIK-301 and tasimelteon (B1681936), two prominent melatonin receptor agonists. By presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms and workflows, this document aims to equip researchers and drug development professionals with the critical information needed for informed decision-making and future research directions.

Executive Summary

This compound and tasimelteon are both potent agonists of the melatonin MT1 and MT2 receptors, playing crucial roles in the regulation of the sleep-wake cycle. While both compounds share a primary mechanism of action, they exhibit distinct pharmacological profiles. This compound demonstrates high, nanomolar affinity for both MT1 and MT2 receptors and possesses additional antagonistic activity at serotonin (B10506) 5-HT2B and 5-HT2C receptors.[1] Tasimelteon also shows high, nanomolar affinity for melatonin receptors, with a notable preference for the MT2 subtype, and is approved for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24).[2][3][4] This guide delves into the available preclinical and clinical data to provide a granular comparison of their pharmacodynamics, pharmacokinetics, and clinical efficacy.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and tasimelteon, facilitating a direct comparison of their pharmacological and pharmacokinetic properties.

Table 1: Pharmacodynamic Profile

ParameterThis compoundTasimelteonReference
MT1 Receptor Affinity (Ki) 0.081 nM0.304 - 0.35 nM[1],[2][3]
MT2 Receptor Affinity (Ki) 0.042 nM0.0692 - 0.17 nM[1],[2][3]
5-HT2B Receptor Activity Antagonist (Ki not specified)No significant affinity[1],[2]
5-HT2C Receptor Activity Antagonist (Ki not specified)No significant affinity[1],[2]

Table 2: Pharmacokinetic Profile

ParameterThis compoundTasimelteonReference
Administration Route OralOral[1],[2]
Half-life (t½) ~1 hour~1.3 hours[1],[3]
Time to Peak Plasma Concentration (Tmax) ~1 hour0.5 - 3 hours[1],
Metabolism Not specified in detailPrimarily by CYP1A2 and CYP3A4[3]

Table 3: Clinical Efficacy

IndicationThis compoundTasimelteonReference
Insomnia Phase II trials showed a dose-dependent reduction in sleep latency.Phase III trials demonstrated improvements in sleep latency, sleep efficiency, and wake after sleep onset.[1],
Non-24-Hour Sleep-Wake Disorder Granted orphan drug designation for sleep disorders in blind individuals.FDA-approved for the treatment of Non-24. Clinical trials showed entrainment of the circadian rhythm.,[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the signaling pathways of this compound and tasimelteon, as well as typical experimental workflows for their evaluation.

Signaling Pathway of Melatonin Receptor Agonists cluster_0 This compound / Tasimelteon cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 This compound Specific Pathway Agonist Agonist MT1/MT2 Receptors MT1/MT2 Receptors Agonist->MT1/MT2 Receptors Binds to G-protein (Gi/o) G-protein (Gi/o) MT1/MT2 Receptors->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases conversion of ATP to Physiological Effects Physiological Effects cAMP->Physiological Effects Leads to Sleep Regulation\nCircadian Rhythm Entrainment Sleep Regulation Circadian Rhythm Entrainment Physiological Effects->Sleep Regulation\nCircadian Rhythm Entrainment This compound This compound 5-HT2B/2C Receptors 5-HT2B/2C Receptors This compound->5-HT2B/2C Receptors Antagonizes Downstream Effects Downstream Effects 5-HT2B/2C Receptors->Downstream Effects Modulates Potential Antidepressant Effects Potential Antidepressant Effects Downstream Effects->Potential Antidepressant Effects

Caption: Signaling pathway of this compound and tasimelteon.

Experimental Workflow: Receptor Binding Assay Start Start Prepare cell membranes expressing MT1 or MT2 receptors Prepare cell membranes expressing MT1 or MT2 receptors Start->Prepare cell membranes expressing MT1 or MT2 receptors Incubate membranes with radioligand (e.g., 2-[125I]-iodomelatonin) Incubate membranes with radioligand (e.g., 2-[125I]-iodomelatonin) Prepare cell membranes expressing MT1 or MT2 receptors->Incubate membranes with radioligand (e.g., 2-[125I]-iodomelatonin) Add increasing concentrations of this compound or tasimelteon Add increasing concentrations of this compound or tasimelteon Incubate membranes with radioligand (e.g., 2-[125I]-iodomelatonin)->Add increasing concentrations of this compound or tasimelteon Separate bound and free radioligand Separate bound and free radioligand Add increasing concentrations of this compound or tasimelteon->Separate bound and free radioligand Measure radioactivity of bound ligand Measure radioactivity of bound ligand Separate bound and free radioligand->Measure radioactivity of bound ligand Data Analysis: Calculate IC50 and Ki values Data Analysis: Calculate IC50 and Ki values Measure radioactivity of bound ligand->Data Analysis: Calculate IC50 and Ki values End End Data Analysis: Calculate IC50 and Ki values->End

Caption: Workflow for receptor binding affinity determination.

Experimental Workflow: Clinical Trial for Insomnia Patient Recruitment Patient Recruitment Screening & Baseline Assessment (Sleep Diary, PSG) Screening & Baseline Assessment (Sleep Diary, PSG) Patient Recruitment->Screening & Baseline Assessment (Sleep Diary, PSG) Randomization Randomization Screening & Baseline Assessment (Sleep Diary, PSG)->Randomization Treatment Group (this compound or Tasimelteon) Treatment Group (this compound or Tasimelteon) Randomization->Treatment Group (this compound or Tasimelteon) Placebo Group Placebo Group Randomization->Placebo Group Treatment Period Treatment Period Treatment Group (this compound or Tasimelteon)->Treatment Period Placebo Group->Treatment Period Outcome Assessment (PSG: Sleep Latency, Sleep Efficiency) Outcome Assessment (PSG: Sleep Latency, Sleep Efficiency) Treatment Period->Outcome Assessment (PSG: Sleep Latency, Sleep Efficiency) Data Analysis Data Analysis Outcome Assessment (PSG: Sleep Latency, Sleep Efficiency)->Data Analysis

Caption: Workflow for a typical insomnia clinical trial.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the comparison of this compound and tasimelteon.

Melatonin Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound and tasimelteon for the human MT1 and MT2 receptors.

  • Methodology:

    • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells or other suitable cell lines are stably transfected to express either the human MT1 or MT2 receptor. The cells are cultured and harvested, followed by homogenization and centrifugation to isolate the cell membranes containing the receptors.

    • Radioligand Binding: A competition binding assay is performed using a radiolabeled melatonin agonist, typically 2-[¹²⁵I]-iodomelatonin, as the ligand.

    • Incubation: Cell membranes are incubated in a buffer solution with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (this compound or tasimelteon).

    • Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.

    • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Preclinical Assessment of Sleep in Rodents
  • Objective: To evaluate the effects of this compound and tasimelteon on sleep architecture in animal models.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

    • Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording. EEG electrodes are placed on the skull over the cortex, and EMG electrodes are inserted into the nuchal muscles.

    • Recovery and Acclimation: A recovery period of at least one week is allowed post-surgery. Animals are then acclimated to the recording chambers and tethered recording cables.

    • Drug Administration: this compound, tasimelteon, or vehicle is administered orally or via intraperitoneal injection at specific times relative to the light-dark cycle.

    • Data Recording: Continuous EEG and EMG recordings are collected for a defined period (e.g., 24 hours) post-dosing.

    • Sleep Scoring and Analysis: The recorded data is scored in epochs (e.g., 10-30 seconds) into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Parameters such as sleep latency, total sleep time, and the duration of each sleep stage are quantified and compared between treatment groups.

Clinical Assessment of Insomnia
  • Objective: To evaluate the efficacy of this compound and tasimelteon in treating insomnia.

  • Methodology:

    • Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.

    • Participant Selection: Patients meeting the diagnostic criteria for primary insomnia (e.g., DSM-5) are recruited.

    • Baseline Assessment: A baseline period of 1-2 weeks is established where participants maintain sleep diaries to record their sleep patterns. Baseline sleep parameters are also objectively measured using polysomnography (PSG) in a sleep laboratory.

    • Intervention: Participants are randomized to receive either the investigational drug (this compound or tasimelteon) or a placebo nightly before bedtime for a specified duration (e.g., 4 weeks).

    • Outcome Measures:

      • Primary Endpoint: Change from baseline in latency to persistent sleep (LPS) as measured by PSG.

      • Secondary Endpoints: Changes in wake after sleep onset (WASO), total sleep time (TST), and sleep efficiency (SE) measured by PSG, as well as subjective sleep quality assessed through patient questionnaires.

    • Data Analysis: Statistical comparisons are made between the treatment and placebo groups to determine the efficacy of the drug.

Clinical Assessment of Non-24-Hour Sleep-Wake Disorder
  • Objective: To evaluate the efficacy of tasimelteon in entraining the circadian rhythm in patients with Non-24.

  • Methodology:

    • Study Design: Randomized, double-blind, placebo-controlled, often with a withdrawal design.

    • Participant Selection: Totally blind individuals with a diagnosis of Non-24 are recruited.

    • Baseline Assessment: The free-running circadian rhythm is documented through the use of sleep diaries and actigraphy over several weeks to measure sleep-wake patterns. The timing of the endogenous melatonin rhythm is often assessed by measuring the urinary metabolite of melatonin, 6-sulfatoxymelatonin (B1220468) (aMT6s).

    • Intervention: Participants receive tasimelteon or placebo at a fixed time each night.

    • Outcome Measures:

      • Primary Endpoint: Entrainment of the aMT6s rhythm to a 24-hour cycle.

      • Secondary Endpoints: Clinical response based on improvements in nighttime sleep duration and reductions in daytime sleep duration, as recorded in sleep diaries and measured by actigraphy.

    • Data Analysis: The proportion of patients achieving entrainment in the treatment group is compared to the placebo group. Changes in sleep parameters are also statistically analyzed.

Conclusion

This compound and tasimelteon are both high-affinity melatonin receptor agonists with demonstrated effects on sleep and circadian rhythms. This compound exhibits a slightly higher affinity for both MT1 and MT2 receptors compared to tasimelteon and possesses a unique secondary pharmacology as a 5-HT2B/2C antagonist, which may confer additional therapeutic benefits, potentially in mood disorders. Tasimelteon has a well-established clinical profile for the treatment of Non-24-Hour Sleep-Wake Disorder, demonstrating its efficacy as a circadian regulator. The choice between these compounds for future research and development will depend on the specific therapeutic indication and the desired pharmacological profile. Further head-to-head clinical studies would be invaluable for a more definitive comparison of their clinical efficacy and safety in various sleep and circadian rhythm disorders.

References

TIK-301: A Comparative Analysis of its 5-HT2B/2C Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of TIK-301's antagonism of the serotonin (B10506) 5-HT2B and 5-HT2C receptors. This compound, also known as LY-156735 and PD-6735, is a melatonin (B1676174) receptor agonist that also exhibits antagonist properties at these specific serotonin receptor subtypes. This dual pharmacological profile is of significant interest in drug development, particularly for neuropsychiatric and sleep disorders.

This document offers a comparison of this compound with other relevant compounds, supported by available experimental data. It also details the methodologies for the key experiments cited, providing a comprehensive resource for researchers in the field.

Comparative Analysis of Receptor Binding Affinities

CompoundReceptorActionKᵢ (nM)pKᵢKₑ (nM)pKₑAssay TypeReference
This compound 5-HT2BAntagonistNot AvailableNot AvailableNot AvailableNot Available--
5-HT2CAntagonistNot AvailableNot AvailableNot AvailableNot Available--
Agomelatine 5-HT2BAntagonist-6.6251.26.6[³H]phosphatidylinositol depletion[1]
5-HT2CAntagonist631.06.2794.36.1Radioligand Binding / [³H]phosphatidylinositol depletion[1][2]
398.16.4--Radioligand Binding (porcine)[1]
RS-127445 5-HT2BSelective Antagonist0.329.5--Radioligand Binding[3][4]
SB-242084 5-HT2CSelective Antagonist1.09.0--Radioligand Binding[5][6]

Note: pKᵢ, pKₑ, and pA₂ values are the negative logarithm of the molar concentration. A higher value indicates greater affinity/potency. Kᵢ is the inhibition constant, and Kₑ is the equilibrium dissociation constant for an antagonist.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway for 5-HT2B/2C receptors and a typical experimental workflow for determining antagonist affinity.

5_HT2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane 5_HT2_Receptor 5-HT2B/2C Receptor Gq_11 Gq/11 Protein 5_HT2_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin (5-HT) Serotonin->5_HT2_Receptor Binds & Activates TIK_301 This compound / Antagonist TIK_301->5_HT2_Receptor Binds & Blocks DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response Antagonist_Binding_Assay_Workflow Start Start: Prepare Materials Receptor_Prep Prepare cell membranes expressing 5-HT2B or 5-HT2C receptors Start->Receptor_Prep Radioligand_Prep Prepare radiolabeled ligand (e.g., [³H]-Serotonin) Start->Radioligand_Prep Compound_Prep Prepare serial dilutions of this compound and control compounds Start->Compound_Prep Incubation Incubate membranes, radioligand, and test compound Receptor_Prep->Incubation Radioligand_Prep->Incubation Compound_Prep->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Measurement Measure radioactivity of bound ligand (e.g., scintillation counting) Separation->Measurement Analysis Data Analysis: Calculate IC₅₀ and Kᵢ values Measurement->Analysis End End: Determine Binding Affinity Analysis->End

References

TIK-301: A Comparative Analysis of its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of TIK-301's binding affinity and functional activity across various receptors, supported by experimental data and detailed methodologies.

This compound, a chlorinated melatonin (B1676174) derivative, is a potent agonist for the melatonin receptors MT1 and MT2, and also exhibits antagonist activity at the serotonin (B10506) 5-HT2B and 5-HT2C receptors.[1][2] This dual action suggests a complex pharmacological profile with potential therapeutic implications beyond its primary hypnotic effects. This guide provides a comparative analysis of this compound's cross-reactivity, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Comparison of Receptor Binding Affinities

The binding affinity of this compound to its primary and secondary receptor targets has been characterized using radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

ReceptorThis compound ActivityThis compound Ki (nM)Comparative LigandComparative Ligand Ki (nM)
MT1 Agonist0.081[1]Melatonin~0.1
MT2 Agonist0.042[1]Melatonin~0.1
5-HT2B AntagonistNot ReportedAgomelatine (B1665654)251.19 (pKi = 6.6)[3][4]
5-HT2C AntagonistNot ReportedAgomelatine630.96 (pKi = 6.2)[3][5]

Experimental Protocols

The following sections detail the methodologies used to determine the binding affinity and functional activity of compounds like this compound.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol outlines a standard competitive radioligand binding assay to determine the Ki of a test compound.

1. Membrane Preparation:

  • Cells stably expressing the target receptor (e.g., CHO-K1 cells for 5-HT2B) are harvested.[6]

  • The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]

  • The homogenate is centrifuged to pellet the cell membranes.[7]

  • The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.[7]

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format in a final volume of 250 µL.[7]

  • Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]-5-HT for 5-HT2B/2C receptors), and varying concentrations of the unlabeled test compound (e.g., this compound).[7][8]

  • The plate is incubated to allow the binding to reach equilibrium (e.g., 30-60 minutes at 30°C).[7][9]

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[7]

  • The filters are washed with ice-cold buffer to remove unbound radioligand.[7]

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.[7]

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Visualizing the Mechanisms

To better understand the biological context of this compound's activity, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

G Experimental Workflow for Cross-Reactivity Screening cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Test Compound (this compound) Dilution Series Incubation Incubate Compound, Membranes, and Radioligand Compound->Incubation Receptor Receptor Membrane Preparations (MT1, MT2, 5-HT2B, 5-HT2C, etc.) Receptor->Incubation Radioligand Radioligand Stock Radioligand->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data Data Analysis (IC50 and Ki Determination) Scintillation->Data G Signaling Pathways of this compound Target Receptors cluster_mt Melatonin Receptors (Agonist Action) cluster_5ht Serotonin Receptors (Antagonist Action) TIK301_MT This compound MT1 MT1 Receptor TIK301_MT->MT1 MT2 MT2 Receptor TIK301_MT->MT2 Gi Gi Protein MT1->Gi MT2->Gi AC_inhibit Adenylate Cyclase Inhibition Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease TIK301_5HT This compound HT2B 5-HT2B Receptor TIK301_5HT->HT2B HT2C 5-HT2C Receptor TIK301_5HT->HT2C Serotonin Serotonin Serotonin->HT2B Serotonin->HT2C Gq Gq Protein HT2B->Gq HT2C->Gq PLC_block Phospholipase C Blockade Gq->PLC_block IP3_DAG_block No IP3/DAG Production PLC_block->IP3_DAG_block

References

In Vitro Validation of TIK-301's Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro binding affinity of TIK-301 with other prominent melatonin (B1676174) receptor agonists. The data presented is supported by established experimental methodologies to assist researchers in evaluating this compound for their drug development programs.

Comparative Binding Affinity Data

This compound demonstrates high-affinity binding to both melatonin receptor subtypes, MT1 and MT2. The following table summarizes the inhibitory constant (Ki) values for this compound and a selection of alternative compounds, including the endogenous ligand melatonin. Lower Ki values are indicative of higher binding affinity.

CompoundMT1 Receptor Ki (nM)MT2 Receptor Ki (nM)Receptor Selectivity (MT1/MT2)
This compound 0.081 [1]0.042 [1]1.93
Melatonin~0.1 (pKi = 10)~0.1 (pKi = 10)~1
Ramelteon (B1678794)0.014[1][2]0.112[1][2]0.125
Tasimelteon0.304 - 0.35[3][4][5]0.0692 - 0.17[3][4][5]4.4 - 2.06
Agomelatine0.1[6][7][8]0.12[7][8]0.83

Note: Ki values can vary slightly between different studies and experimental conditions.

Experimental Protocols

The determination of binding affinity for melatonin receptor agonists is commonly performed using a competitive radioligand binding assay. This technique measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

Radioligand Binding Assay for MT1 and MT2 Receptors

Objective: To determine the inhibitory constant (Ki) of a test compound for the MT1 and MT2 receptors.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing human MT1 or MT2 receptors (e.g., CHO-K1 cells).

  • Radioligand: 2-[125I]-iodomelatonin, a high-affinity radiolabeled ligand for melatonin receptors.

  • Test Compounds: this compound and other compounds of interest, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM melatonin) to determine the amount of non-specific binding of the radioligand.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

  • Membrane Preparation: The cell membranes expressing the target receptor are thawed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.

  • Assay Setup: In a 96-well plate, the following components are added in order:

    • Assay buffer.

    • A fixed concentration of the radioligand (typically at or near its Kd value).

    • Varying concentrations of the test compound.

    • The cell membrane preparation.

    • For determining non-specific binding, the non-specific binding control is added instead of the test compound.

  • Incubation: The plate is incubated for a sufficient time to allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

  • Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

  • Counting: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Melatonin Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by melatonin receptor agonists like this compound. Melatonin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Melatonin_Signaling MT_Receptor MT1/MT2 Receptor G_Protein Gi/o Protein MT_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand This compound (Agonist) Ligand->MT_Receptor ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., clock genes) CREB->Gene_Expression Regulates

Caption: Melatonin receptor signaling cascade initiated by an agonist.

Experimental Workflow for Binding Affinity Determination

The following diagram outlines the key steps in the radioligand binding assay used to determine the binding affinity of compounds like this compound.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents assay_setup Set up Assay Plate (Varying concentrations of test compound) prepare_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Separate Bound from Free Ligand (Filtration) incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting data_analysis Data Analysis (IC50 and Ki determination) counting->data_analysis end End data_analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

Comparative Preclinical Analysis of TIK-301: A Melatonin Receptor Agonist with Serotonergic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the preclinical data for TIK-301, a novel investigational drug, alongside its key competitors in the field of sleep and circadian rhythm disorders: ramelteon (B1678794), tasimelteon, and agomelatine. This compound is a potent agonist of the melatonin (B1676174) MT1 and MT2 receptors, and also exhibits antagonist activity at the serotonin (B10506) 5-HT2B and 5-HT2C receptors.[1][2] This dual mechanism of action suggests potential for both sleep-promoting and mood-regulating effects.

Executive Summary

This compound demonstrates high affinity for both MT1 and MT2 receptors, comparable to or greater than existing therapies. Its unique additional antagonism of 5-HT2B/2C receptors distinguishes it from ramelteon and tasimelteon, and positions it as a potential alternative to agomelatine, which is a 5-HT2C antagonist. Preclinical data, though limited in the public domain, suggest a favorable efficacy and safety profile for this compound. This guide synthesizes the available preclinical information to facilitate an objective comparison and inform future research and development decisions.

Data Presentation

Table 1: Comparative Receptor Binding Affinity (Ki in nM)
CompoundMT1 ReceptorMT2 Receptor5-HT2B Receptor5-HT2C Receptor
This compound 0.081[2]0.042[2]Antagonist (Ki not specified)[1][2]Antagonist (Ki not specified)[1][2]
Ramelteon~0.014-0.027~0.045-0.112No significant affinityNo significant affinity
Tasimelteon~0.304-0.35~0.069-0.17No significant affinityNo significant affinity
Agomelatine~0.1~0.12Low affinityAntagonist (~63-251)

Note: Ki values can vary depending on the experimental conditions and cell types used. The data presented are compiled from various sources for comparative purposes.

Table 2: Comparative Preclinical Efficacy and Safety Profile
FeatureThis compoundRamelteonTasimelteonAgomelatine
Primary Mechanism MT1/MT2 Agonist, 5-HT2B/2C Antagonist[1][2]MT1/MT2 AgonistMT1/MT2 AgonistMT1/MT2 Agonist, 5-HT2C Antagonist
In Vivo Efficacy (Animal Models) Reduced sleep latency, effective in phase-shifted circadian rhythm models.[1]Reduces sleep latency, increases total sleep time.Entrains circadian rhythms in models of non-24-hour sleep-wake disorder.Antidepressant-like and anxiolytic-like effects, resynchronizes circadian rhythms.
Abuse Potential (Preclinical) Not specifiedNo rewarding effects in animal models.No abuse-related signals in animal behavioral studies.Not specified
Cardiovascular Safety (Preclinical) No reported adverse effects on heart rate or blood pressure in Phase I trials.[1]No significant cardiovascular effects noted in preclinical studies.No clinically significant effects on ECGs or vital signs.No significant cardiovascular safety concerns identified in preclinical studies.
Respiratory Safety (Preclinical) Not specifiedNo significant respiratory depression observed.Not specifiedNo significant respiratory effects noted.
CNS Safety (Preclinical) No latent, morning-after psychomotor impairments in Phase I trials.[1]Does not impair motor performance.No significant CNS safety issues reported.No major CNS safety concerns identified.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of novel hypnotic and chronobiotic agents are crucial for the accurate interpretation and comparison of data. Below are generalized methodologies for key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., MT1, MT2, 5-HT2C) are prepared from cultured cells or animal tissues.

  • Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Animal Models of Insomnia

Objective: To evaluate the hypnotic efficacy of a test compound.

General Protocol (e.g., Sleep-Disturbed Rodent Model):

  • Animal Acclimation: Rodents (rats or mice) are acclimated to the recording chambers and implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) monitoring.

  • Induction of Insomnia: Sleep disturbance can be induced by various methods, such as environmental stress (e.g., cage change, gentle handling) or administration of a stimulant like caffeine.

  • Drug Administration: The test compound or vehicle is administered to the animals at a specific time point relative to the sleep recording period.

  • Sleep Recording: EEG and EMG are continuously recorded for a defined period (e.g., 6-8 hours) to monitor sleep-wake states (wakefulness, non-rapid eye movement sleep, and rapid eye movement sleep).

  • Data Analysis: Key sleep parameters, including sleep latency (time to fall asleep), total sleep time, and sleep architecture (percentage of time in each sleep stage), are analyzed and compared between the drug-treated and vehicle-treated groups.

Forced Swim Test (for antidepressant-like activity)

Objective: To assess the potential antidepressant effect of a test compound.

General Protocol:

  • Apparatus: A cylindrical container filled with water is used.

  • Procedure: Rodents are placed individually into the water-filled cylinder from which they cannot escape.

  • Observation: The animal's behavior is observed for a set period (e.g., 6 minutes). The duration of immobility (floating with minimal movements to keep the head above water) is recorded.

  • Drug Administration: The test compound or vehicle is administered prior to the test.

  • Data Analysis: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Elevated Plus Maze (for anxiolytic-like activity)

Objective: To evaluate the potential anxiolytic (anti-anxiety) effect of a test compound.

General Protocol:

  • Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.

  • Procedure: Rodents are placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).

  • Observation: The time spent in and the number of entries into the open and closed arms are recorded.

  • Drug Administration: The test compound or vehicle is administered prior to the test.

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms in the drug-treated group compared to the vehicle group suggests an anxiolytic-like effect.

Safety Pharmacology Studies

Objective: To assess the potential adverse effects of a test compound on major physiological systems.

General Protocol (Core Battery):

  • Cardiovascular System: In vivo studies in conscious, telemetered animals (e.g., dogs, non-human primates) are conducted to monitor electrocardiogram (ECG), heart rate, and blood pressure following drug administration. In vitro assays, such as the hERG channel assay, are used to assess the potential for QT interval prolongation.

  • Respiratory System: Whole-body plethysmography is used in rodents to measure respiratory rate, tidal volume, and minute volume after drug administration.

  • Central Nervous System: A battery of observational tests (e.g., Irwin test or functional observational battery) is performed in rodents to assess changes in behavior, autonomic function, and motor coordination.

Mandatory Visualization

TIK301_Mechanism_of_Action cluster_melatonin Melatonin Pathway cluster_serotonin Serotonin Pathway TIK301 This compound MT1 MT1 Receptor TIK301->MT1 Agonist MT2 MT2 Receptor TIK301->MT2 Agonist SHT2B 5-HT2B Receptor TIK301->SHT2B Antagonist SHT2C 5-HT2C Receptor TIK301->SHT2C Antagonist Sleep_Promotion Sleep Promotion & Circadian Rhythm Regulation MT1->Sleep_Promotion MT2->Sleep_Promotion Mood_Modulation Potential Mood Modulation SHT2B->Mood_Modulation SHT2C->Mood_Modulation

Caption: Dual mechanism of action of this compound.

Experimental_Workflow_Efficacy cluster_insomnia Insomnia Models cluster_circadian Circadian Rhythm Models start Start: Preclinical Efficacy Evaluation insomnia_model Induce Sleep Disturbance (e.g., Stress, Stimulant) start->insomnia_model circadian_model Induce Circadian Phase Shift (e.g., Light Pulse) start->circadian_model drug_admin_insomnia Administer this compound or Comparator insomnia_model->drug_admin_insomnia eeg_emg Record EEG/EMG drug_admin_insomnia->eeg_emg analyze_sleep Analyze Sleep Parameters (Latency, Duration, Architecture) eeg_emg->analyze_sleep end Efficacy Profile analyze_sleep->end drug_admin_circadian Administer this compound or Comparator circadian_model->drug_admin_circadian activity_monitoring Monitor Locomotor Activity drug_admin_circadian->activity_monitoring analyze_rhythm Analyze Phase Re-entrainment activity_monitoring->analyze_rhythm analyze_rhythm->end

Caption: Workflow for preclinical efficacy testing.

Safety_Pharmacology_Workflow cluster_cvs Cardiovascular System cluster_resp Respiratory System cluster_cns Central Nervous System start Start: Safety Pharmacology Core Battery cvs_in_vivo In Vivo Telemetered Animals (ECG, BP, HR) start->cvs_in_vivo cvs_in_vitro In Vitro hERG Assay (QT Prolongation Risk) start->cvs_in_vitro resp_pleth Whole-Body Plethysmography (Rate, Tidal Volume) start->resp_pleth cns_fob Functional Observational Battery (Behavior, Motor Coordination) start->cns_fob end Safety Profile cvs_in_vivo->end cvs_in_vitro->end resp_pleth->end cns_fob->end

Caption: Core battery of safety pharmacology studies.

References

A Comparative Benchmarking of TIK-301 Against First-Generation Melatonin Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel melatonin (B1676174) agonist TIK-301 against first-generation melatonin agonists, including ramelteon (B1678794), agomelatine, and tasimelteon. The information is intended for researchers, scientists, and drug development professionals, with a focus on pharmacological data, experimental protocols, and signaling pathways.

Introduction

This compound (also known as LY-156735 or PD-6735) is a potent and high-affinity agonist for the melatonin MT1 and MT2 receptors, currently under investigation for the treatment of insomnia and other sleep-related disorders.[1][2] Like the first-generation melatonin agonists, its therapeutic potential lies in its ability to modulate the sleep-wake cycle through interaction with the melatonergic system.[1] This guide aims to provide a comparative analysis of this compound's pharmacological profile against established first-generation agonists.

Data Presentation

The following tables summarize the key pharmacological parameters of this compound and first-generation melatonin agonists.

Table 1: Melatonin Receptor Binding Affinities (Ki in nM)
CompoundMT1 Receptor (Ki)MT2 Receptor (Ki)Selectivity (MT1/MT2)
This compound 0.081[2]0.042[2]1.93
Ramelteon 0.014[3]0.112[3]0.125
Agomelatine pKi: 10.21 (~0.062 nM)pKi: 9.57 (~0.269 nM)~0.23
Tasimelteon pKi: 9.45 (~0.355 nM)[3]pKi: 9.80 (~0.158 nM)[3]2.25

Note: pKi values were converted to Ki values using the formula Ki = 10^(-pKi) M and then converted to nM. Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Table 2: Functional Activity (cAMP Inhibition)
CompoundAssay TypeCell LineParameterValue
This compound cAMP InhibitionNot SpecifiedEC500.0479 nM[4]
Ramelteon Forskolin-stimulated cAMP inhibitionCHO cellsIC50MT1: 21.2 pM, MT2: 53.4 pM[5]

Note: Direct comparative functional data for all compounds from a single study is not currently available.

Table 3: Pharmacokinetic Properties
CompoundHalf-life (t½)BioavailabilityTmax
This compound ~1 hour[2][4]9 times greater than melatonin[4]~1 hour[2]
Ramelteon 0.83 - 1.93 hours[3]~1.8% (due to high first-pass metabolism)Not Specified
Agomelatine ~2 hours[3]<5% (due to extensive first-pass metabolism)1-2 hours
Tasimelteon ~1.3 hours[6]~38.3%[6]1.9 - 3.0 hours[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of melatonin agonists.

Radioligand Binding Assay for Melatonin Receptors

This protocol is a generalized procedure for determining the binding affinity of a compound to MT1 and MT2 receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for melatonin receptors.

Materials:

  • HEK293 cells stably expressing human MT1 or MT2 receptors.

  • Membrane preparation buffer (e.g., Tris-HCl, MgCl2).

  • Radioligand: 2-[¹²⁵I]-iodomelatonin.

  • Test compounds (e.g., this compound, ramelteon).

  • Non-specific binding control (e.g., high concentration of melatonin).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Culture HEK293 cells expressing the target receptor and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Competition Binding Assay: In a 96-well plate, add the cell membranes, a fixed concentration of 2-[¹²⁵I]-iodomelatonin, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specific duration to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][7]

Functional Assay: cAMP Inhibition

This protocol outlines a method to assess the functional activity of melatonin agonists by measuring their ability to inhibit cAMP production.

Objective: To determine the potency (EC50 or IC50) of a test compound in inhibiting adenylyl cyclase activity.

Materials:

  • HEK293 cells expressing MT1 or MT2 receptors.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compounds (e.g., this compound, ramelteon).

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

  • Cell lysis buffer.

Procedure:

  • Cell Culture and Plating: Culture and seed the receptor-expressing HEK293 cells in a multi-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a defined period.

  • Adenylyl Cyclase Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP levels in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the EC50 or IC50 value, representing the concentration of the agonist that produces 50% of its maximal effect or inhibits 50% of the forskolin-stimulated cAMP production, respectively.[8][9]

Mandatory Visualization

Melatonin Receptor Signaling Pathway

G Melatonin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Melatonin Agonist (e.g., this compound) MT_Receptor MT1/MT2 Receptor Agonist->MT_Receptor Binds to G_Protein Gi/o Protein MT_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Expression Gene Expression (Sleep Regulation) pCREB->Gene_Expression Regulates G Preclinical In Vivo Sleep Study Workflow cluster_setup Animal Preparation and Acclimation cluster_experiment Experimental Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Surgery Surgical Implantation (EEG/EMG electrodes) Animal_Model->Surgery Recovery Post-operative Recovery Surgery->Recovery Acclimation Acclimation to Recording Chamber & Cable Recovery->Acclimation Baseline Baseline Recording (Vehicle Administration) Acclimation->Baseline Treatment Drug Administration (e.g., this compound, Vehicle) Baseline->Treatment Recording Continuous EEG/EMG Recording Treatment->Recording Scoring Sleep Stage Scoring (Wake, NREM, REM) Recording->Scoring Analysis Analysis of Sleep Parameters (Latency, Duration, Architecture) Scoring->Analysis Stats Statistical Analysis Analysis->Stats

References

Safety Operating Guide

Proper Disposal of TIK-301: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like TIK-301 are paramount for maintaining a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring minimal environmental impact and adherence to standard laboratory safety protocols.

Chemical and Physical Properties of this compound

A clear understanding of a compound's properties is the first step toward safe handling and disposal. The table below summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₄H₁₇ClN₂O₂
Molar Mass 280.75 g/mol
Appearance Light yellow powder solid
Melting Point 118 °C / 244.4 °F
Boiling Point 512.8 °C / 955 °F
Flash Point 264 °C / 507.2 °F
Ki for MT1 Receptor 0.081 nM
Ki for MT2 Receptor 0.042 nM

Source:[1][2][5]

Experimental Protocols: Disposal Procedure

The following step-by-step methodology outlines the recommended procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Nitrile or butyl rubber gloves should be worn.[6]

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn to protect from potential skin contact.

2. Waste Segregation:

  • All solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), should be collected in a designated, clearly labeled, and sealed container.

  • Do not mix this compound waste with hazardous chemical waste.

3. Solid Waste Disposal:

  • For small quantities of solid this compound, place the sealed container directly into the dumpster designated for non-hazardous solid waste.[1]

  • Do not place solid chemical waste in standard laboratory trash cans that will be handled by custodial staff.[1]

4. Liquid Waste Disposal:

  • As this compound is intended for research purposes, it is unlikely to be in large liquid volumes. However, if you have solutions containing this compound, they should be treated as non-hazardous liquid waste.

  • With approval from your institution's Environmental Health and Safety (EHS) department, small quantities of aqueous solutions may be poured down the sanitary sewer with copious amounts of water.[1][7]

5. Empty Container Disposal:

  • Before disposing of the original this compound container, ensure it is "RCRA empty" by removing all contents.

  • The container label must be defaced by either removing it completely or marking through it with a permanent marker to indicate that the container no longer holds the chemical.[1]

  • Once the label is defaced, the empty container can be disposed of in the regular trash.[1]

6. Spill Cleanup:

  • In the event of a spill, ensure the area is well-ventilated.

  • Wearing your full PPE, sweep up the solid material, taking care to avoid dust formation.[5]

  • Collect the spilled material in a sealed container for disposal as solid waste.

  • Clean the spill area with soap and water.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

TIK301_Disposal_Workflow start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous Solution) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in a Sealed Container solid_waste->collect_solid check_ehs Consult Institutional EHS for Approval liquid_waste->check_ehs deface_label Deface or Remove Label empty_container->deface_label dispose_solid Dispose in Designated Non-Hazardous Dumpster collect_solid->dispose_solid end End dispose_solid->end sewer_disposal Dispose Down Sanitary Sewer with Water check_ehs->sewer_disposal Approved sewer_disposal->end trash_disposal Dispose in Regular Trash deface_label->trash_disposal trash_disposal->end

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.

References

Navigating the Frontiers of Research Safely: A Guide to Handling Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. While these compounds hold immense promise, they also present unknown risks. This guide provides a comprehensive framework for handling a hypothetical novel compound, designated TIK-301 , for which specific safety data is not yet publicly available. The principles and procedures outlined here are designed to ensure the highest level of safety for researchers, scientists, and drug development professionals. Adherence to these guidelines will help build a culture of safety and trust in the laboratory.

Immediate Safety and Logistical Information

When handling a novel compound like this compound, a conservative approach to personal protective equipment (PPE) is essential until its toxicological properties are well-characterized. The following recommendations are based on a precautionary principle, assuming the compound could be hazardous.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with nitrile gloves. Inner glove tucked under the lab coat cuff, outer glove over the cuff.Provides a primary barrier against dermal absorption. Double-gloving allows for the safe removal of the contaminated outer layer without exposing the skin.
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects the eyes from splashes and aerosols.
Lab Coat A lab coat with long sleeves and a secure front closure.Protects the skin and personal clothing from contamination.
Respiratory Protection A properly fitted N95 respirator or a higher level of respiratory protection based on a risk assessment.Minimizes the risk of inhaling airborne particles or aerosols.
Footwear Closed-toe shoes.Protects the feet from spills.
Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Emergency ScenarioImmediate Action
Skin Exposure Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Exposure Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.
Inhalation Move to fresh air immediately.
Ingestion Do not induce vomiting.
Spill Evacuate the immediate area. Alert others and your supervisor. Follow the spill cleanup protocol.

Operational Plans: From Handling to Disposal

A systematic approach to handling and disposing of this compound will minimize risks and ensure regulatory compliance.

Experimental Workflow for Handling this compound

The following workflow outlines the key steps for safely handling this compound during a typical laboratory experiment.

G cluster_prep Preparation Phase cluster_exp Experimentation Phase cluster_cleanup Cleanup and Disposal Phase prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in a Fume Hood prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh exp_dissolve Dissolve this compound in Solvent prep_weigh->exp_dissolve exp_react Perform Reaction/Assay exp_dissolve->exp_react exp_monitor Monitor Experiment exp_react->exp_monitor cleanup_quench Quench Reaction exp_monitor->cleanup_quench cleanup_waste Segregate and Dispose of Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Work Area cleanup_waste->cleanup_decon cleanup_doff Doff PPE cleanup_decon->cleanup_doff

A high-level overview of the experimental workflow for handling this compound.
Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a dedicated, labeled hazardous waste container.
Liquid this compound Waste Collect in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Labware Dispose of as solid hazardous waste. This includes pipette tips, gloves, and any other disposable items that have come into contact with this compound.
Sharps Any needles or other sharps used must be disposed of in a designated sharps container.

Detailed Methodologies

The following protocols provide step-by-step guidance for key operational procedures.

Protocol: Donning and Doffing PPE

Objective: To ensure the correct sequence for putting on and taking off PPE to prevent contamination.

Materials:

  • Inner and outer pairs of nitrile gloves

  • Lab coat

  • Chemical splash goggles

  • N95 respirator

Procedure (Donning):

  • Put on the inner pair of gloves.

  • Put on the lab coat, ensuring it is fully buttoned.

  • Put on the N95 respirator, ensuring a proper seal.

  • Put on the chemical splash goggles.

  • Put on the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Procedure (Doffing):

  • Remove the outer pair of gloves.

  • Remove the lab coat, turning it inside out as you remove it.

  • Remove the chemical splash goggles.

  • Remove the N95 respirator.

  • Remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water.

Signaling Pathway Logical Relationship

While the specific signaling pathway of this compound is yet to be elucidated, a hypothetical pathway can be visualized to guide experimental design. The following diagram illustrates a potential mechanism of action where this compound inhibits a key kinase in a cancer-related pathway.

G cluster_pathway Hypothetical this compound Signaling Pathway receptor Growth Factor Receptor ras RAS receptor->ras Activates raf RAF ras->raf Activates mek MEK raf->mek Activates erk ERK mek->erk Activates proliferation Cell Proliferation erk->proliferation Promotes tik301 This compound tik301->raf Inhibits

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TIK-301
Reactant of Route 2
Reactant of Route 2
TIK-301

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.